2-Butene, 2,3-dichlorohexafluoro-
Description
The exact mass of the compound 2-Butene, 2,3-dichlorohexafluoro- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Chlorofluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butene, 2,3-dichlorohexafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2,3-dichlorohexafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIDQEGAKCWQQP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073161, DTXSID001234567 | |
| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
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| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 2,3-Dichlorohexafluoro-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10351 | |
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CAS No. |
2418-21-5, 303-04-8, 11111-49-2 | |
| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303048 | |
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| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluorodichlorobutene | |
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| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |
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| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichlorohexafluorobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.577 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F0S6S7TB | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dichlorohexafluoro-2-butene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-dichlorohexafluoro-2-butene, a halogenated alkene of significant interest in synthetic chemistry. We will delve into its core chemical and physical properties, isomeric forms, reactivity, and the necessary protocols for its safe handling and characterization. This document is structured to provide not just data, but also the scientific context and rationale required for its effective application in a research and development setting.
Core Chemical Identity and Structure
2,3-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a four-carbon alkene symmetrically substituted with two chlorine atoms at the double bond and two trifluoromethyl groups. Its structure leads to the existence of two geometric isomers: a cis or (Z)-isomer and a trans or (E)-isomer. The mixture of these isomers is commonly identified by the CAS Number 303-04-8 , while the (Z)-isomer is specifically referenced by CAS Number 2418-22-6 .[1]
The presence of bulky, electron-withdrawing trifluoromethyl groups and chlorine atoms on the double bond profoundly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and physical characteristics.
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} caption { label = "Geometric Isomers of 2,3-Dichlorohexafluoro-2-butene"; fontsize = 10; } }
Physicochemical Properties
The physical properties of 2,3-dichlorohexafluoro-2-butene are characteristic of a dense, volatile fluorinated compound. The data presented below is primarily for the mixture of isomers, as is commonly supplied.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄Cl₂F₆ | [2] |
| Molecular Weight | 232.94 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 66-68 °C | [2][3] |
| Melting Point | -67 °C | [2][3] |
| Density | 1.605 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.3458 | [2] |
| Vapor Pressure | 4.42 psi (304.75 mmHg) at 20 °C | [3] |
| Vapor Density | 8 (vs air) | |
| Enthalpy of Vaporization (ΔvapH) | 32.5 kJ/mol (for cis-isomer) | [5] |
Synthesis and Isomer Separation
Synthetic Pathway
While multiple synthetic routes may exist, one documented method involves the dimerization of 1,1,1-trichlorotrifluoroethane. This precursor provides the necessary carbon and halogen framework for the construction of the target butene system. The specific conditions and catalysts for this reaction are critical for achieving good yields and are often proprietary.
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} caption { label = "General Synthetic Route"; fontsize = 10; } }
Isomer Separation Protocol
The separation of the cis and trans isomers is essential for studying their individual reactivity and for applications where stereochemistry is critical. A documented method leverages a chemical reaction followed by physical separation.[6]
Causality of the Protocol: This protocol is based on the differential reactivity of the isomers with a reducing agent. One isomer reacts faster or yields a product that is more easily separated from the unreacted, more stable isomer. The subsequent hydrolysis and purification by preparative vapor phase chromatography (VPC) rely on differences in boiling points and polarities between the isomers.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the mixture of 2,3-dichlorohexafluoro-2-butene isomers in anhydrous diethylene glycol dimethyl ether (diglyme).
-
Reduction: Slowly add sodium borohydride (NaBH₄) to the solution. The reaction selectively reduces one of the isomers.
-
Hydrolysis: Carefully hydrolyze the reaction mixture to quench any unreacted NaBH₄ and work up the products.
-
Extraction: Extract the organic components from the aqueous mixture.
-
Purification: Subject the crude organic extract to preparative vapor phase chromatography (VPC) to separate the unreacted isomer from the reaction products, yielding the pure isomer.[6]
Spectral Characterization
For unambiguous identification, a combination of spectroscopic techniques is required. The following represents typical data expected for this compound class.
-
¹⁹F NMR Spectroscopy: This is the most informative NMR technique for fluorinated compounds. The two CF₃ groups are chemically equivalent in both the (E) and (Z) isomers. However, their chemical shifts will differ between the two isomers, providing a clear method for quantification of the isomer ratio in a mixture.
-
¹³C NMR Spectroscopy: One would expect two distinct signals in the ¹³C NMR spectrum: one for the sp²-hybridized carbons of the double bond (C=C) and another for the sp³-hybridized carbons of the trifluoromethyl groups (-CF₃). The chemical shifts will be influenced by the attached chlorine and fluorine atoms.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). A weaker band for the C=C double bond stretch should also be present, though its intensity may be diminished due to the symmetry of the molecule.[7][8]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. Key fragments would include the loss of chlorine (M-35/37) and trifluoromethyl groups (M-69). The isotopic signature of two chlorine atoms (M, M+2, M+4 in a rough 9:6:1 ratio) would be a definitive feature for the molecular ion and any chlorine-containing fragments.[1][7]
Table 2: Representative Mass Spectrometry Fragments for (Z)-isomer
| m/z | Relative Intensity | Putative Fragment |
| 69 | 99.99 | [CF₃]⁺ |
| 163 | 96.70 | [C₃ClF₄]⁺ |
| 234 | 45.80 | [C₄Cl₂F₆]⁺ (Molecular Ion) |
| 147 | 34.00 | [C₃Cl₂F₃]⁺ |
| 197 | 25.50 | [C₄ClF₆]⁺ (Loss of one Cl) |
Source: PubChem, GC-MS data for (Z)-isomer[1]
Chemical Reactivity and Applications
The reactivity of 2,3-dichlorohexafluoro-2-butene is dominated by its electron-deficient double bond. The strong inductive effect of the six fluorine atoms makes the alkene susceptible to nucleophilic attack. This is a key feature for its use as a building block in the synthesis of more complex fluorinated molecules.
Key Reactions:
-
Nucleophilic Vinylic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups onto the perfluorinated backbone.
-
Reduction: As seen in the isomer separation protocol, the double bond can be reduced, although conditions may need to be carefully controlled to avoid dehalogenation.
-
Cycloaddition Reactions: The electron-poor nature of the double bond makes it a good dienophile or dipolarophile in certain cycloaddition reactions.
Its primary application is as a specialty laboratory chemical and an intermediate in the synthesis of fluorinated organic compounds, which are of interest in materials science and for creating drug candidates with modified metabolic stability or binding properties.
Safety, Handling, and Storage
Hazard Profile
2,3-Dichlorohexafluoro-2-butene is a hazardous chemical that requires expert handling.
-
GHS Classifications: Acute Toxicity, Inhalation (Category 1); Skin Corrosion (Category 1B).
-
Signal Word: Danger.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled).
Toxicological Insights: It is described as a colorless liquid that is mildly irritating to the skin but can cause severe burns.[4] Inhalation studies have shown it can cause acute pulmonary edema, ataxia, and general anesthesia at lethal concentrations.[4] It is also a lachrymator.[4]
Handling and Personal Protective Equipment (PPE)
Expertise-Driven Protocol: Due to its high inhalation toxicity and corrosive nature, all manipulations must be performed within a certified chemical fume hood. A risk assessment should precede any new experimental procedure.
-
Engineering Controls: Use a chemical fume hood with a verified face velocity. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., Viton® or a suitable laminate). Double-gloving is recommended.
-
Eye/Face Protection: Use chemical safety goggles and a full-face shield.[9]
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure full body coverage.
-
Respiratory Protection: For any operations outside of a fume hood or in case of a spill, a self-contained breathing apparatus (SCBA) is necessary. For work inside a hood, a supplied-air respirator or a cartridge respirator with a type ABEK (EN14387) filter is appropriate.
-
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[9] Prevent the formation of aerosols.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]
-
Storage Class: WGK 3 (severely hazardous for water). Storage class 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials). Keep away from heat, sparks, and open flames.[10]
References
-
Sigma-Aldrich. (n.d.). 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99%. Retrieved from Sigma-Aldrich website.[6]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene.[9]
-
ChemicalBook. (n.d.). 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8. Retrieved from ChemicalBook website.[2]
-
Haz-Map. (n.d.). 2,3-Dichlorohexafluoro-2-butene. Retrieved from Haz-Map website.[4]
-
ChemBK. (2024, April 10). 2,3-DICHLOROHEXAFLUORO-2-BUTENE. Retrieved from ChemBK website.[3]
-
PubChem. (n.d.). (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved from PubChem website.[1]
-
ChemicalBook. (2023, May 18). 2,3-Dichlorohexafluorobut-2-ene (E/Z isomer mixture). Retrieved from ChemicalBook website.[11]
-
TCI Chemicals. (2025, May 8). SAFETY DATA SHEET: 2-Chloro-2-butene.[12]
-
NIST. (n.d.). cis 2,3-dichloro-hexafluoro-2-butene. Retrieved from NIST Chemistry WebBook.[5]
-
NIST. (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. Retrieved from NIST Chemistry WebBook.[7][8]
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3-Dichloro-2-butene, mixture of cis and trans isomers.[10]
Sources
- 1. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. cis 2,3-dichloro-hexafluoro-2-butene [webbook.nist.gov]
- 6. 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 [sigmaaldrich.com]
- 7. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 8. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. 2,3-Dichlorohexafluorobut-2-ene (E/Z isomer mixture) | 2418-22-6 [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dichlorohexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichlorohexafluoro-2-butene (CFC-1316c) is a fluorinated alkene with a unique substitution pattern that makes it a valuable precursor in the synthesis of a variety of complex molecules, including agrochemicals and pharmaceuticals. Its trifluoromethyl groups and reactive carbon-carbon double bond offer a versatile platform for further chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to 2,3-dichlorohexafluoro-2-butene, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical safety considerations. We will explore two main strategies: the copper-catalyzed dehalogenation of polychlorinated precursors and a two-step halogenation-dehydrohalogenation sequence starting from hexafluoro-2-butene.
Introduction
The pursuit of novel molecular architectures in drug discovery and materials science often hinges on the availability of specialized building blocks. Fluorinated organic compounds, in particular, have garnered significant attention due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules. 2,3-Dichlorohexafluoro-2-butene, with its symmetrically substituted trifluoromethyl groups and a central dichlorinated double bond, presents a compelling synthon for the introduction of the hexafluoro-2-butenylidene moiety. This guide aims to provide researchers with a detailed and practical understanding of the synthesis of this important compound, enabling its broader application in innovative research and development.
Physicochemical Properties of 2,3-Dichlorohexafluoro-2-butene
A thorough understanding of the physical and chemical properties of 2,3-dichlorohexafluoro-2-butene is essential for its handling, purification, and subsequent reactions. The compound exists as a mixture of (E) and (Z) isomers.
| Property | Value |
| Molecular Formula | C4Cl2F6 |
| Molecular Weight | 232.94 g/mol [1] |
| Boiling Point | 66-68 °C[2] |
| Density | ~1.60 g/cm³ at 25 °C[2] |
| Appearance | Colorless liquid |
Synthetic Strategies
Two principal synthetic routes have been identified for the preparation of 2,3-dichlorohexafluoro-2-butene. The selection of a particular method will depend on the availability of starting materials, desired scale, and the specific isomeric purity required.
Route 1: Copper-Catalyzed Dehalogenation
This approach leverages a copper-catalyzed dehalogenation reaction, starting from a more heavily chlorinated precursor. This method has been observed as a side reaction in the synthesis of hexafluoro-2-butyne, but can be optimized for the production of 2,3-dichlorohexafluoro-2-butene.
The copper-catalyzed dehalogenation is believed to proceed through a series of single-electron transfer (SET) steps. Copper(I) is thought to be the active catalytic species, initiating the reduction of the polychlorinated alkane. The reaction with a halogen acceptor drives the equilibrium towards the formation of the dehalogenated product. The mechanism can be generalized as follows:
Caption: Generalized catalytic cycle for copper-catalyzed dehalogenation.
The following protocol is adapted from the conditions described in patent EP 2571836 B2, which details a similar dehalogenation reaction.[3]
Materials:
-
1,2,2,3,3,4-hexachloro-1,1,2,3,4,4-hexafluorobutane
-
Copper(II) chloride (CuCl2)
-
Potassium chloride (KCl)
-
Alumina (Al2O3) or Silica (SiO2) support
-
Inert gas (Nitrogen or Argon)
-
Halogen acceptor (e.g., 2-butyne or carbon monoxide)
Procedure:
-
Catalyst Preparation: Prepare the catalyst by impregnating the alumina or silica support with an aqueous solution of CuCl2 and KCl. A typical loading is 5-22 wt% CuCl2 and 3-5 wt% KCl. Dry the catalyst thoroughly in an oven at 120 °C overnight.
-
Reaction Setup: Pack a tubular reactor with the prepared catalyst. The reactor should be made of a material resistant to high temperatures and corrosive reagents. Heat the reactor to the desired reaction temperature (275-300 °C) under a flow of inert gas.
-
Reaction: A vaporized mixture of the polychlorinated precursor and the halogen acceptor (e.g., a 1:1.2 molar ratio of precursor to 2-butyne) is passed over the heated catalyst bed.[3] The combined flow rate should be adjusted to ensure sufficient residence time for the reaction to occur.
-
Product Collection: The effluent gas stream from the reactor is cooled to condense the products. The liquid product is collected in a cold trap.
-
Purification: The collected liquid will be a mixture of the desired 2,3-dichlorohexafluoro-2-butene, the halogenated acceptor, and any unreacted starting material. Fractional distillation is typically employed to isolate the pure product.
Causality Behind Experimental Choices:
-
Catalyst: The copper(II) chloride is the active catalyst, facilitating the halogen transfer. Potassium chloride acts as a promoter, enhancing the catalyst's activity and stability. The support provides a high surface area for the reaction.
-
Temperature: The reaction is carried out at high temperatures to provide the necessary activation energy for the C-Cl bond cleavage and to maintain the reactants in the gas phase.
-
Halogen Acceptor: The halogen acceptor is crucial to drive the reaction forward by irreversibly consuming the chlorine atoms removed from the precursor.
Route 2: Halogenation-Dehydrohalogenation Sequence
This two-step approach involves the initial addition of chlorine across the double bond of hexafluoro-2-butene, followed by the elimination of hydrogen chloride to form the desired product. This method offers a potentially more controlled synthesis.
The first step is the addition of chlorine to hexafluoro-2-butene to form 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. This reaction can be initiated by UV light, proceeding through a free-radical chain mechanism.
Caption: Two-step synthesis of 2,3-dichlorohexafluoro-2-butene.
Experimental Protocol (Photochemical Chlorination):
Materials:
-
Hexafluoro-2-butene[4]
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride)
-
UV lamp (e.g., mercury vapor lamp)
Procedure:
-
Reaction Setup: A quartz reaction vessel is charged with a solution of hexafluoro-2-butene in an inert solvent. The vessel should be equipped with a gas inlet, a condenser, and a magnetic stirrer.
-
Reaction: The solution is cooled in an ice bath, and chlorine gas is bubbled through the solution while irradiating with a UV lamp. The reaction is typically exothermic and should be carefully monitored. The progress of the reaction can be followed by GC analysis.
-
Workup: Once the reaction is complete, the excess chlorine is removed by purging with an inert gas. The solvent is then removed by distillation. The crude 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane can be purified by vacuum distillation.
The second step involves the elimination of one equivalent of hydrogen chloride from 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane to generate the double bond. This is typically achieved using a strong base. The protocol is adapted from the dehydroiodination procedure described by Kirij et al.[5]
Experimental Protocol (Dehydrochlorination):
Materials:
-
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (Bu4NBr) as a phase-transfer catalyst
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, 1.3 equivalents of potassium hydroxide, and a catalytic amount (5 mol%) of tetrabutylammonium bromide in water is prepared.
-
Reaction: The mixture is stirred vigorously at room temperature. The reaction progress can be monitored by GC-MS.
-
Workup: Upon completion, the organic layer is separated from the aqueous layer. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation to yield 2,3-dichlorohexafluoro-2-butene.
Safety Considerations
Working with fluorinated and chlorinated compounds requires strict adherence to safety protocols.
-
Toxicity: 2,3-Dichlorohexafluoro-2-butene and its precursors are potentially toxic and should be handled in a well-ventilated fume hood.[6]
-
Corrosivity: Many of the reagents and byproducts, such as chlorine gas and hydrogen chloride, are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Pressure: Reactions involving gases should be conducted in appropriate pressure-rated equipment.
Conclusion
The synthesis of 2,3-dichlorohexafluoro-2-butene can be successfully achieved through either copper-catalyzed dehalogenation or a two-step halogenation-dehydrohalogenation sequence. The choice of method will be dictated by the specific needs of the researcher and the available starting materials. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this valuable fluorinated building block, paving the way for its increased use in the development of novel chemical entities.
References
-
Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]
-
European Patent Office. (2019). PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE (EP 2571836 B2). [Link]
-
PubChem. (n.d.). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (2020). Hexafluoro-2-butene. Retrieved from [Link]
Sources
- 1. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | C4Cl2F6 | CID 9337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. data.epo.org [data.epo.org]
- 4. acs.org [acs.org]
- 5. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 6. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
2,3-dichlorohexafluoro-2-butene structural isomers
Abstract
This technical guide provides a comprehensive overview of the structural isomers of 2,3-dichlorohexafluoro-2-butene (CF₃C(Cl)=C(Cl)CF₃), a halogenated alkene of significant interest in specialty polymer synthesis and other advanced material applications. The document delves into the distinct physicochemical properties of the E (trans) and Z (cis) isomers, methods for their synthesis, protocols for their separation and purification, and modern spectroscopic techniques for their unambiguous characterization. Particular emphasis is placed on the causality behind experimental choices, providing researchers and drug development professionals with field-proven insights. The guide covers isomer interconversion strategies, safety protocols, and a discussion on isomer-specific utility, grounded in authoritative references.
Introduction to E/Z Isomerism in 2,3-Dichlorohexafluoro-2-butene
2,3-Dichlorohexafluoro-2-butene, designated CFC-1316mxx, is a four-carbon olefin characterized by trifluoromethyl (-CF₃) and chlorine (-Cl) substituents at the double bond. The restricted rotation around the central carbon-carbon double bond gives rise to two distinct and separable geometric isomers: the E (entgegen, trans) isomer and the Z (zusammen, cis) isomer. The spatial arrangement of the bulky and electronegative substituents in these isomers results in different physical and chemical properties, which can profoundly impact reaction kinetics, polymer characteristics, and biological interactions.
Understanding the unique attributes of each isomer and controlling the isomeric composition is paramount for applications requiring high chemical purity and predictable material performance. This guide serves as a foundational resource for scientists working with or developing applications for these versatile fluorinated compounds.
Caption: Geometric structures of the Z (cis) and E (trans) isomers of 2,3-dichlorohexafluoro-2-butene.
Physicochemical Properties of E/Z Isomers
The distinct spatial arrangement of substituents in the E and Z isomers leads to measurable differences in their physical properties. Commercially available 2,3-dichlorohexafluoro-2-butene is often supplied as a mixture of these isomers. The properties of the mixture and the isolated cis-isomer are summarized below.
| Property | Mixture of Isomers | Z-Isomer (cis) | Data Source(s) |
| CAS Number | 303-04-8 | 2418-22-6 | [1] |
| Molecular Formula | C₄Cl₂F₆ | C₄Cl₂F₆ | [1] |
| Molecular Weight | 232.94 g/mol | 232.939 g/mol | [1] |
| Boiling Point | 66-68 °C | 67.9 - 68.5 °C (estimated/reported) | |
| Melting Point | -67 °C | Not specified | [3 from initial search] |
| Density | 1.605 g/mL at 25 °C | 1.625 g/cm³ | |
| Refractive Index | n20/D 1.3458 | 1.3510 (estimated) | |
| Enthalpy of Vaporization (ΔvapH) | Not specified | 32.5 kJ/mol at 313 K | [1] |
Synthesis Routes and Mechanistic Considerations
A likely precursor for this molecule is 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113).[2] A potential route involves the reductive coupling of two molecules of a three-carbon precursor derived from CFC-113 or a related compound.
Another viable strategy is the halogenation of a hexafluorobutadiene precursor, followed by selective dehalogenation. For instance, the synthesis of the related compound 1,2,3,4-tetrachloro-hexafluoro-butane has been achieved through the direct fluorination of 1,2-dichloro-difluoro-ethylene, followed by purification.[3] A subsequent controlled de-chlorination of such a saturated precursor could yield the desired 2,3-dichlorohexafluoro-2-butene. The challenge in such routes lies in controlling the regioselectivity of the elimination reaction to favor the formation of the 2-butene isomer over other structural isomers.
Spectroscopic Characterization and Isomer Differentiation
Unambiguous identification of the E and Z isomers is critical. While techniques like Mass Spectrometry and IR Spectroscopy are useful for confirming the overall structure, ¹⁹F NMR spectroscopy provides the most definitive method for distinguishing between the geometric isomers.
¹⁹F NMR Spectroscopy: The Definitive Tool
In perhalogenated alkenes, the magnitude of the fluorine-fluorine coupling constant across the double bond (JFF) is highly dependent on the spatial relationship between the coupled nuclei. Specifically, the five-bond coupling constant (⁵JFF) between the two -CF₃ groups is stereospecific.
Based on studies of structurally analogous compounds like (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, the following diagnostic criteria can be applied[4]:
-
Z-Isomer (cis): The coupling constant between the two -CF₃ groups (⁵JFFcis) is approximately 0 Hz . This results in the -CF₃ groups appearing as sharp singlets (or multiplets split only by other nuclei within the same substituent).
-
E-Isomer (trans): The coupling constant between the two -CF₃ groups (⁵JFFtrans) is significantly larger, on the order of 11-13 Hz .[4] This will result in a discernible splitting pattern (e.g., a quartet if coupling to the other -CF₃ group, though in this symmetric molecule it would be a singlet). The key is the presence of this through-space coupling absent in the Z isomer.
This marked difference in coupling constants provides a robust and quantitative method for identifying and determining the relative ratio of the two isomers in a mixture.
Isomer Separation and Purification Protocol
The separation of the pure cis- and trans-isomers from a mixture has been reported. The procedure involves a chemical reaction step followed by preparative gas chromatography. While the original description is concise, the causality suggests that the chemical treatment selectively modifies or removes an impurity or one of the isomers, simplifying the subsequent chromatographic separation.
Experimental Protocol for Isomer Enrichment and Separation
Objective: To separate the cis and trans isomers of 2,3-dichlorohexafluoro-2-butene from a commercial mixture.
Causality of Key Reagents:
-
Sodium Borohydride (NaBH₄): A reducing agent. In this context, it does not reduce the perfluoroalkene bond directly but may react with more reactive impurities or potentially one isomer at a different rate under specific conditions, although NaBH₄ typically reduces halides via an Sₙ2 mechanism which is not feasible at a vinylic carbon.[5] It may also be used to quench reactive intermediates or byproducts from the synthesis.
-
Dry Diglyme: An aprotic, high-boiling point ether solvent suitable for reactions with hydrides.
-
Preparative Vapor Phase Chromatography (Prep-GC): A powerful technique for separating volatile compounds with different boiling points or polarities on a larger scale.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the commercial mixture of 2,3-dichlorohexafluoro-2-butene to dry diglyme.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the solution while stirring. The reaction may be temperature-controlled depending on the observed exotherm.
-
Reaction Quenching: After the reaction is complete (monitored by GC-MS or ¹⁹F NMR), the mixture is carefully hydrolyzed, typically by the slow addition of water or a dilute aqueous acid, to quench any remaining NaBH₄.
-
Extraction: The product is extracted from the aqueous/diglyme mixture using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is carefully removed by distillation.
-
Purification: The resulting crude product, now enriched in one isomer or free of certain impurities, is subjected to purification by preparative vapor phase chromatography to isolate the pure E and Z isomers.
Caption: Experimental workflow for the separation of 2,3-dichlorohexafluoro-2-butene isomers.
Interconversion of E/Z Isomers
Controlling the isomeric ratio is often desirable, and this can be achieved through isomerization. For halogenated butenes, photochemical methods have proven effective.
Photochemical Isomerization
Studies on analogous compounds have shown that UV irradiation can quantitatively convert the thermodynamically stable E-isomer into the Z-isomer.[4] This process likely proceeds through a radical mechanism initiated by the absorption of UV light, which temporarily breaks the π-bond, allowing for rotation around the central C-C single bond, followed by relaxation to the thermodynamically less stable Z-isomer or a photostationary state enriched in the Z-isomer.
Experimental Consideration: The reaction is typically carried out in a suitable solvent transparent to the UV wavelength used, under an inert atmosphere, for several hours. The progress can be monitored by ¹⁹F NMR.
Caption: Diagram showing the UV-induced E-to-Z isomerization and potential thermal/catalytic reverse pathway.
Applications and Isomer-Specific Utility
2,3-Dichlorohexafluoro-2-butene is a fluorinated olefin used in the synthesis of specialty polymers.[4] Its high degree of halogenation imparts chemical resistance, thermal stability, and low surface energy to the resulting materials.
The specific geometry of the E and Z isomers can influence polymerization reactions and the final properties of the polymer. For example, the stereochemistry of the monomer can affect the tacticity and crystallinity of the polymer chain, which in turn dictates properties like melting point, tensile strength, and optical clarity. While specific application notes are proprietary to manufacturers, it is a reasonable assertion that control over the E/Z ratio is a critical parameter for producing polymers with consistent and tailored properties.
Safety and Handling
2,3-Dichlorohexafluoro-2-butene is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classifications: Acutely toxic upon inhalation (Category 1) and causes severe skin burns and eye damage (Skin Corrosion 1B).
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, goggles, a face shield, and a suitable respirator (e.g., type ABEK EN14387 filter) is mandatory.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for highly toxic materials.
Conclusion
The E and Z structural isomers of 2,3-dichlorohexafluoro-2-butene represent distinct chemical entities with unique properties. Mastery of their synthesis, separation, and characterization is essential for their effective use in advanced materials science. This guide has detailed the critical role of ¹⁹F NMR in isomer differentiation, outlined a protocol for their separation, and discussed methods for their interconversion. By understanding the principles and experimental details presented, researchers can better harness the potential of these specific isomers for the development of next-generation polymers and chemical intermediates.
References
-
VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allenes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 27). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for 1-butene isomerization over the MgO catalyst. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Catalytic, contra-Thermodynamic Positional Alkene Isomerization. Retrieved from [Link]
-
Semantic Scholar. (1990). The Catalytic Isomerization of Butenes over a Samarium Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-butene and 2-butenes production using the positional isomerization of butenes catalyzed by sulfonic acid cation exchangers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
-
Food and Agriculture Organization of the United Nations. (n.d.). 1,1,2-TRICHLOROTRIFLUOROETHANE. Retrieved from [Link]
- Google Patents. (n.d.). EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane.
-
National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]
-
NIST. (n.d.). cis 2,3-dichloro-hexafluoro-2-butene. Retrieved from [Link]
- Google Patents. (n.d.). CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane.
-
Canadian Science Publishing. (n.d.). Geometrical isomerism and 19F NMR spectroscopy of octahedral perfluoroethyl- and perfluoropropyl-substituted ß-diketonates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
Sources
- 1. cis 2,3-dichloro-hexafluoro-2-butene [webbook.nist.gov]
- 2. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 3. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
An In-depth Technical Guide to the Physical Properties of 2,3-Dichlorohexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2,3-dichlorohexafluoro-2-butene (C4Cl2F6), a halogenated alkene of significant interest in various chemical applications. The document delves into the distinct characteristics of its geometric isomers, the E (trans) and Z (cis) forms, and offers a detailed examination of its molecular structure, physicochemical properties, and the methodologies for their determination. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this compound for synthesis, reaction design, and application development.
Introduction: Unveiling 2,3-Dichlorohexafluoro-2-butene
2,3-Dichlorohexafluoro-2-butene is a chlorinated and fluorinated derivative of butene. The presence of chlorine and fluorine atoms significantly influences its physical and chemical properties, imparting high density, thermal stability, and unique reactivity. This compound exists as two geometric isomers, cis (Z) and trans (E), arising from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the bulky chlorine and trifluoromethyl groups in these isomers leads to distinct physical properties, which are crucial for their separation and selective use in chemical synthesis. Understanding these properties is paramount for its application as a solvent, refrigerant, or a versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Molecular Structure and Isomerism
The fundamental structure of 2,3-dichlorohexafluoro-2-butene consists of a four-carbon backbone with a double bond between the second and third carbon atoms. Each of these carbon atoms is bonded to a chlorine atom and a trifluoromethyl (CF3) group. The presence of the double bond gives rise to geometric isomerism.
-
(Z)-2,3-Dichlorohexafluoro-2-butene (cis-isomer): In this configuration, the two chlorine atoms (or the two trifluoromethyl groups) are positioned on the same side of the double bond. This arrangement results in a higher dipole moment compared to the trans-isomer due to the vector addition of the individual bond dipoles.
-
(E)-2,3-Dichlorohexafluoro-2-butene (trans-isomer): Here, the two chlorine atoms (or the two trifluoromethyl groups) are located on opposite sides of the double bond. This more symmetrical arrangement generally leads to a lower boiling point and a different crystalline structure compared to the cis-isomer.
Below is a diagram illustrating the molecular structures of the E and Z isomers.
Caption: Molecular structures of the Z (cis) and E (trans) isomers of 2,3-dichlorohexafluoro-2-butene.
Core Physical Properties
The physical properties of 2,3-dichlorohexafluoro-2-butene are dictated by its molecular weight and the strong electronegativity of the fluorine and chlorine atoms. The available data primarily pertains to the mixture of cis and trans isomers, with some specific data available for the Z-isomer.
| Property | Value (Mixture of Isomers) | Value ((Z)-Isomer) | Value ((E)-Isomer) |
| Molecular Formula | C4Cl2F6 | C4Cl2F6 | C4Cl2F6 |
| Molecular Weight | 232.94 g/mol [1][2] | 232.94 g/mol [3] | 232.94 g/mol |
| Appearance | Colorless liquid[4] | - | - |
| Boiling Point | 66-68 °C[1][5] | 68.5 °C at 760 Torr[6][] | Data not readily available |
| Melting Point | -67 °C[5][8] | - | - |
| Density | 1.605 g/mL at 25 °C[1][5] | 1.6203 g/cm³ at 20 °C[6] | Data not readily available |
| Vapor Pressure | 4.42 psi (20 °C)[1][8] | - | - |
| Refractive Index | n20/D 1.3458[1][5] | - | - |
| Vapor Density | 8 (vs air)[1] | - | - |
Expert Insights: The boiling point of the Z-isomer is slightly higher than the range reported for the mixture, which is consistent with the expected higher dipole moment of the cis configuration leading to stronger intermolecular dipole-dipole interactions. The density of the Z-isomer is also slightly higher. The lack of readily available data for the pure E-isomer highlights a gap in the comprehensive characterization of this compound.
Solubility and Reactivity Profile
Solubility:
While comprehensive solubility data is not extensively published, based on the principle of "like dissolves like," 2,3-dichlorohexafluoro-2-butene, being a halogenated hydrocarbon, is expected to be miscible with many organic solvents such as ethers, ketones, and other halogenated hydrocarbons. Its solubility in polar solvents like water is anticipated to be very low due to its nonpolar nature.
Reactivity:
The carbon-carbon double bond in 2,3-dichlorohexafluoro-2-butene is the primary site of its chemical reactivity.
-
Electrophilic Addition: The double bond is electron-rich and can undergo electrophilic addition reactions. However, the presence of the strongly electron-withdrawing trifluoromethyl groups deactivates the double bond towards many common electrophiles.
-
Nucleophilic Attack: The electron-deficient nature of the double bond can make it susceptible to attack by strong nucleophiles.
-
Reduction: The double bond can be reduced. For instance, the pure cis- and trans-isomers have been separated after the mixture reacted with dry diglyme and sodium borohydride, followed by hydrolysis[1].
Experimental Protocols: Determination of Physical Properties
The accurate determination of the physical properties of 2,3-dichlorohexafluoro-2-butene is crucial for its application. The following are standard methodologies for these measurements.
5.1. Boiling Point Determination
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Methodology (Distillation):
-
Place a small volume of the 2,3-dichlorohexafluoro-2-butene sample in a distillation flask.
-
Add boiling chips to ensure smooth boiling.
-
Set up a distillation apparatus with a condenser and a collection flask.
-
Insert a calibrated thermometer so that the bulb is just below the side arm of the distillation flask.
-
Heat the flask gently.
-
Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point.
-
5.2. Density Measurement
-
Principle: Density is the mass per unit volume of a substance.
-
Methodology (Pycnometer):
-
Weigh a clean, dry pycnometer (a flask with a specific volume).
-
Fill the pycnometer with the 2,3-dichlorohexafluoro-2-butene sample, ensuring no air bubbles are present.
-
Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Carefully remove any excess liquid from the capillary opening.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
5.3. Isomer Separation and Analysis
-
Principle: The difference in physical properties, such as boiling point and polarity, between the E and Z isomers allows for their separation using chromatographic techniques.
-
Methodology (Preparative Gas Chromatography):
-
A mixture of the cis- and trans-isomers is injected into a gas chromatograph equipped with a suitable column (e.g., a nonpolar or slightly polar column).
-
The isomers will have different retention times due to their differing volatilities and interactions with the stationary phase.
-
The separated isomers are collected as they elute from the column.
-
The purity of the separated isomers can be confirmed by analytical gas chromatography or spectroscopic methods like NMR.
-
The following diagram illustrates a typical workflow for the separation and analysis of the E/Z isomers.
Caption: A generalized workflow for the separation and analysis of the E and Z isomers of 2,3-dichlorohexafluoro-2-butene.
Safety and Handling
2,3-Dichlorohexafluoro-2-butene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is classified as acutely toxic upon inhalation and causes severe skin burns and eye damage[1].
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This technical guide has provided a detailed examination of the physical properties of 2,3-dichlorohexafluoro-2-butene. The distinct properties of its E and Z isomers, stemming from their different spatial arrangements, have been highlighted. While a significant amount of data is available for the isomeric mixture and the Z-isomer, further research is needed to fully characterize the physical properties of the pure E-isomer. A comprehensive understanding of these properties is essential for the effective and safe utilization of this versatile compound in research and industrial applications.
References
-
CAS Common Chemistry. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]
-
ChemBK. 2,3-DICHLOROHEXAFLUORO-2-BUTENE. [Link]
-
PubChem. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]
-
PubChem. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. [Link]
-
PubChem. (Z)-2-chloro-3-fluorobut-2-ene. [Link]
-
ResearchGate. Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. [Link]
-
NIST WebBook. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]
-
NIST WebBook. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]
-
American Chemical Society. Hexafluoro-2-butene. [Link]
-
LookChem. 2,3-Dichloro-2-butene. [Link]
-
ResearchGate. How can we separate E and Z isomer on C18 column (non-stereospecific)?. [Link]
-
Haz-Map. 2,3-Dichlorohexafluoro-2-butene. [Link]
-
NIST WebBook. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]
-
Chemsrc. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. [Link]
-
Mol-Instincts. (2Z)-1,3-dichloro-2-butene. [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
-
Cheméo. Chemical Properties of (E)-1,3-Dichloro-2-butene (CAS 7415-31-8). [Link]
-
Cheméo. Chemical Properties of Z-3-Chloro-2-methyl-but-2-enal. [Link]
Sources
- 1. 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 [sigmaaldrich.com]
- 2. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | C4Cl2F6 | CID 9337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 8. chembk.com [chembk.com]
2,3-dichlorohexafluoro-2-butene spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichlorohexafluoro-2-butene
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of 2,3-dichlorohexafluoro-2-butene (C₄Cl₂F₆). As a compound existing in distinct geometric isomers, (E) and (Z), its analysis presents a unique challenge that necessitates a multi-faceted spectroscopic approach. This document details the practical and theoretical considerations for analyzing this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data to offer a holistic understanding of the molecule's spectroscopic signature. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust framework for the characterization of complex halogenated compounds.
Introduction
2,3-Dichlorohexafluoro-2-butene is a halogenated alkene with the chemical formula C₄Cl₂F₆ and a molecular weight of approximately 232.94 g/mol .[1] Its chemical structure, featuring a central carbon-carbon double bond with trifluoromethyl (CF₃) and chlorine (Cl) substituents on each sp² carbon, gives rise to geometric isomerism. The compound exists as two distinct stereoisomers: (Z)-2,3-dichlorohexafluoro-2-butene (cis) and (E)-2,3-dichlorohexafluoro-2-butene (trans).[1]
Physical properties for the mixture of isomers include a boiling point of 66-68 °C, a density of 1.605 g/mL at 25 °C, and a refractive index of 1.3458.[1] The unique electronic properties conferred by the fluorine and chlorine atoms make this and similar molecules subjects of interest in materials science, agrochemicals, and pharmaceutical development. Accurate and unambiguous structural characterization is paramount, and this is achieved through the synergistic application of modern spectroscopic methods.
Molecular Structure and Isomerism
The presence of the double bond restricts rotation, fixing the spatial orientation of the substituents. This results in two isomers with potentially different physical, chemical, and biological properties.
-
(Z)-2,3-dichlorohexafluoro-2-butene : The cis isomer, where the two chlorine atoms are on the same side of the double bond. The CAS number for this specific isomer is 2418-22-6.[2]
-
(E)-2,3-dichlorohexafluoro-2-butene : The trans isomer, where the two chlorine atoms are on opposite sides of the double bond.
The differentiation and identification of these isomers are critical and represent a primary goal of spectroscopic analysis.
Caption: Geometric isomers of 2,3-dichlorohexafluoro-2-butene.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, enabling confirmation of its elemental composition and substructural features. Electron Ionization (EI) is the most common method for volatile compounds like this one.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the instrument via a Gas Chromatograph (GC) for separation of isomers and impurities.
-
Ionization : As the analyte elutes from the GC column, it enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.
-
Fragmentation : The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation and Mechanistic Insights
The mass spectrum provides a fingerprint of the molecule. For 2,3-dichlorohexafluoro-2-butene, the molecular ion (M⁺•) peak would be expected around m/z 232, 234, and 236, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).
Publicly available GC-MS data indicates several key fragments. The analysis below rationalizes their formation.
Table 1: Key Fragments in the EI-Mass Spectrum
| m/z | Proposed Fragment Ion | Formula | Mechanistic Origin |
|---|---|---|---|
| 234 | [C₄Cl₂F₆]⁺• | C₄Cl₂F₆ | Molecular Ion (with two ³⁷Cl isotopes) |
| 197 | [C₄ClF₅]⁺ | C₄ClF₅ | Loss of a Cl• radical from the molecular ion. |
| 163 | [C₃ClF₄]⁺ | C₃ClF₄ | Cleavage of a C-C bond with loss of a •CF₃ radical. |
| 147 | [C₃F₅]⁺ | C₃F₅ | Loss of a Cl• radical from the [C₃ClF₄]⁺ fragment. |
| 69 | [CF₃]⁺ | CF₃ | α-cleavage, forming the highly stable trifluoromethyl cation. |
Causality: The most abundant peak in many fluorinated compounds is often m/z 69, corresponding to the [CF₃]⁺ cation. This is due to the high stability of this ion, which is a powerful diagnostic marker for the presence of a trifluoromethyl group. The cleavage of a C-Cl bond (loss of Cl•) is also a common pathway, leading to the fragment at m/z 197.
Caption: Workflow for the synergistic spectroscopic identification.
Conclusion
The comprehensive analysis of 2,3-dichlorohexafluoro-2-butene is a prime example of the power of modern analytical chemistry. Mass spectrometry confirms the molecular weight and the presence of key substructures like the CF₃ group. Infrared spectroscopy validates the presence of the alkene and carbon-halogen functional groups, while also offering a direct method to distinguish the (E) and (Z) isomers based on the activity of the C=C stretching mode. Finally, NMR spectroscopy, particularly ¹⁹F NMR, provides the most definitive evidence for isomer identification through the presence or absence of through-space F-F coupling, and ¹³C NMR confirms the carbon framework. By integrating these techniques, researchers can achieve an unambiguous and trustworthy characterization of this complex molecule.
References
-
Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
All In All Chemistry. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
NIST. (n.d.). cis 2,3-dichloro-hexafluoro-2-butene. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The cis-trans isomerization of hexafluoro-2-butene. Retrieved from [Link]
Sources
molecular weight of 2,3-dichlorohexafluoro-2-butene
Introduction
2,3-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a halogenated alkene of significant interest in the field of organofluorine chemistry. Characterized by its unique chemical structure, comprising a central carbon-carbon double bond flanked by trifluoromethyl groups and chlorine atoms, this compound serves as a versatile intermediate in the synthesis of more complex fluorinated molecules. Its reactivity is dominated by the electron-withdrawing nature of the fluorine atoms and the presence of the reactive C=C double bond and labile chlorine atoms.
This technical guide provides a comprehensive overview of 2,3-dichlorohexafluoro-2-butene, designed for researchers, chemists, and professionals in drug development and materials science. We will delve into its fundamental chemical and physical properties, common synthesis pathways, analytical characterization techniques, key applications as a chemical intermediate, and critical safety and handling protocols.
Chemical and Physical Properties
2,3-Dichlorohexafluoro-2-butene is a colorless liquid under standard conditions.[1] Its molecular weight is 232.94 g/mol .[2][3] The presence of the double bond gives rise to geometric isomerism, and the compound typically exists as a mixture of cis (Z) and trans (E) isomers. The physical properties of the isomer mixture are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2,3-Dichlorohexafluoro-2-butene
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄Cl₂F₆ | [2][3] |
| Molecular Weight | 232.94 g/mol | [2][3] |
| CAS Number | 303-04-8 (for isomer mixture) | [2] |
| Density | 1.605 g/mL at 25 °C | |
| Boiling Point | 66-68 °C | |
| Melting Point | -67 °C | |
| Refractive Index | n20/D 1.3458 | |
| Vapor Pressure | 4.42 psi (20 °C) |
| Vapor Density | 8 (vs. air) | |
Molecular Structure and Isomerism
The defining structural feature of 2,3-dichlorohexafluoro-2-butene is its stereochemistry around the C=C double bond. The cis (or Z) isomer has both chlorine atoms on the same side of the double bond, while the trans (or E) isomer has them on opposite sides. This geometric difference can influence the compound's physical properties and reactivity in stereospecific reactions.
Caption: Geometric isomers of 2,3-dichlorohexafluoro-2-butene.
Synthesis and Manufacturing
The synthesis of highly fluorinated alkenes often involves coupling or elimination reactions of smaller fluorinated precursors. A plausible and industrially relevant method for producing compounds like 2,3-dichlorohexafluoro-2-butene is the reductive coupling of a three-carbon haloalkane.
One established pathway involves the copper-mediated reductive coupling of 1,1,1-trifluoro-2,2-dichloroethane (HCFC-123). While specific patents may detail the synthesis of related compounds, the general mechanism involves the reaction of two molecules of the precursor in the presence of a reducing agent, such as powdered copper metal, often in a polar aprotic solvent like dimethylformamide (DMF).[4]
Reaction Scheme: 2 CF₃CHCl₂ + 2 Cu → CF₃C(Cl)=C(Cl)CF₃ + 2 CuCl
The causality behind this choice of reagents lies in the ability of copper(0) to facilitate the dehalogenation and subsequent coupling of the alkyl halide fragments. The reaction conditions, such as temperature and the presence of catalysts or ligands (e.g., 2,2'-bipyridine), are critical for optimizing the yield and selectivity towards the desired butene product over other side-products.[4]
Analytical Characterization
Confirming the identity, purity, and isomeric ratio of 2,3-dichlorohexafluoro-2-butene requires a suite of analytical techniques. The self-validating nature of a robust analytical protocol relies on the orthogonal information provided by multiple methods.
Chromatographic Methods
Gas chromatography (GC) is the premier technique for separating and quantifying the volatile components of a sample, including the E/Z isomers of the target compound.
-
Methodology: A high-resolution capillary column (e.g., DB-5 or similar) is used with an inert carrier gas like helium or nitrogen. The temperature program is optimized to achieve baseline separation of the isomers.
-
Detection: A Flame Ionization Detector (FID) provides quantitative data based on concentration, while a Mass Spectrometer (MS) detector provides structural information, confirming the molecular weight (m/z = 232.9) and characteristic fragmentation patterns.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous structure elucidation.
-
¹⁹F NMR: This is the most informative NMR technique for this compound. Due to the chemical equivalence of the six fluorine atoms within the two CF₃ groups of a single isomer, one would expect a single sharp resonance for each isomer. The slightly different electronic environments of the cis and trans isomers would likely result in two distinct singlets in the spectrum of a mixture.
-
¹³C NMR: The spectrum would show two primary signals for each isomer: one for the sp²-hybridized carbons of the double bond (C=C) and another for the sp³-hybridized carbons of the trifluoromethyl groups (-CF₃).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of functional groups.[5] The spectrum of 2,3-dichlorohexafluoro-2-butene would be expected to exhibit strong absorption bands characteristic of:
-
C-F stretching: Typically found in the 1100-1350 cm⁻¹ region.
-
C=C stretching: A weaker band around 1650-1700 cm⁻¹. The intensity is often reduced in highly symmetrical or halogenated alkenes.
-
C-Cl stretching: Found in the 600-800 cm⁻¹ region.
Caption: A typical analytical workflow for compound characterization.
Applications in Research and Development
Due to its high degree of halogenation and the presence of a reactive double bond, 2,3-dichlorohexafluoro-2-butene is not typically an end-product. Instead, its value lies in its utility as a fluorinated building block for organic synthesis.
-
Intermediate for Agrochemicals and Pharmaceuticals: The trifluoromethyl group is a key structural motif in many modern pharmaceuticals and agrochemicals, imparting properties such as increased metabolic stability and lipophilicity. This compound can serve as a precursor to molecules incorporating the hexafluorobutene backbone.
-
Synthesis of Fluoropolymers: The double bond can undergo polymerization or be used to introduce the dichlorohexafluorobutene unit into larger polymer chains, potentially creating materials with unique thermal or chemical resistance properties.
-
Precursor to Other Fluorinated Alkenes: The chlorine atoms can be selectively replaced through nucleophilic substitution or reduction reactions to yield a variety of other functionalized hexafluoro-2-butenes. For example, reaction with sodium borohydride can lead to hydrodechlorination.
While the non-chlorinated analog, hexafluoro-2-butene, has found use as a refrigerant and foam-blowing agent due to its favorable thermodynamic properties and low global warming potential, the applications for 2,3-dichlorohexafluoro-2-butene are primarily in the realm of synthetic chemistry.[1]
Safety, Handling, and Storage
2,3-Dichlorohexafluoro-2-butene is a hazardous substance and must be handled with extreme caution by trained personnel.
GHS Hazard Classification:
-
Acute Toxicity, Inhalation (Category 1): Fatal if inhaled (H330).[6]
-
Skin Corrosion (Category 1B): Causes severe skin burns and eye damage (H314).[6]
-
Signal Word: Danger.[6]
Experimental Protocol for Safe Handling
-
Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood with a tested and certified face velocity.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., Viton® or a suitable laminate). Double-gloving is recommended.
-
Skin and Body Protection: A chemically resistant apron or lab coat is required. Ensure no skin is exposed.
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a full-face respirator with an appropriate combination filter (e.g., type ABEK) is mandatory.[6]
-
-
Handling:
-
Avoid generating aerosols or vapors.
-
Use sealed containers and transfer liquids via syringe or cannula where possible.
-
Have appropriate spill cleanup materials (absorbent pads, neutralizers) readily available.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
The designated storage class is 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials).[6]
-
-
First Aid:
-
Inhalation: Immediately move the person to fresh air and call for emergency medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Conclusion
2,3-Dichlorohexafluoro-2-butene is a highly functionalized organofluorine compound with significant potential as a synthetic intermediate. Its well-defined chemical and physical properties, combined with its versatile reactivity, make it a valuable tool for chemists creating novel fluorinated molecules for a range of industries. However, its significant toxicity necessitates stringent adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective use in a research and development setting.
References
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
(2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Hexafluoro-2-butene. (2020, July 14). American Chemical Society. Retrieved January 14, 2026, from [Link]
-
FTIR TESTING. (n.d.). Air Hygiene. Retrieved January 14, 2026, from [Link]
-
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- - Substance Details. (n.d.). EPA. Retrieved January 14, 2026, from [Link]
-
Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. (n.d.). Doc Brown's Chemistry. Retrieved January 14, 2026, from [Link]
-
FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. (2021). RSC Advances. Retrieved January 14, 2026, from [Link]
-
Patent No. US 8,436,216 B2. (2013, May 7). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. acs.org [acs.org]
- 2. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 3. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. airhygiene.com [airhygiene.com]
- 6. 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 [sigmaaldrich.com]
An In-Depth Technical Guide to Dichlorodifluorobutanes (C4Cl2F6): Nomenclature, Properties, and Synthesis of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
This technical guide provides a comprehensive overview of the isomers of dichlorodifluorobutane (C4Cl2F6), with a specific focus on the synthesis, properties, and applications of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis who require a detailed understanding of this class of halogenated hydrocarbons.
Unraveling the Isomerism and Nomenclature of C4Cl2F6
The molecular formula C4Cl2F6 represents a number of structural isomers, each with unique physical and chemical properties. The systematic naming of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3] The core principles of IUPAC nomenclature for halogenated alkanes involve identifying the longest continuous carbon chain (the parent alkane, in this case, butane) and numbering it to give the substituents (chloro- and fluoro- groups) the lowest possible locants. The substituents are then listed in alphabetical order.
Several structural isomers of C4Cl2F6 can exist, differing in the placement of the chlorine and fluorine atoms along the four-carbon butane chain. Some of the possible isomers include:
-
1,1-Dichloro-2,2,3,3,4,4-hexafluorobutane
-
1,2-Dichloro-1,1,2,3,3,4-hexafluorobutane
-
1,3-Dichloro-1,1,2,2,3,3-hexafluorobutane
-
1,4-Dichloro-1,1,2,2,3,3-hexafluorobutane
-
2,2-Dichloro-1,1,1,3,3,3-hexafluorobutane
-
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
This guide will now focus on one of the more prominently documented isomers: 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane .
In Focus: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (CAS: 384-54-3)
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is a significant member of the C4Cl2F6 family.[4][5] Its symmetrical structure and the high degree of fluorination impart specific properties that make it of interest in various chemical applications.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is presented in the table below. The high electronegativity of the fluorine atoms significantly influences the molecule's polarity and intermolecular forces, leading to its characteristic properties.
| Property | Value | Reference |
| Molecular Formula | C4H2Cl2F6 | [5] |
| Molecular Weight | 234.96 g/mol | [5] |
| Boiling Point | 83-84 °C | [6] |
| Density | 1.557 g/cm³ | [6] |
| CAS Number | 384-54-3 | [4][5] |
Synthesis Protocol
The synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane can be achieved through the chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene.[7] This process involves a gas-phase continuous flow reaction.
Experimental Protocol:
Materials:
-
(Z)-1,1,1,4,4,4-hexafluoro-2-butene (starting material)
-
Chlorine gas (Cl2)
-
Nitrogen gas (N2)
-
Zeolite catalyst
Equipment:
-
SUS pipe reactor
-
Tube furnace
-
Mass flow controllers
-
Abatement tower
-
Collection vessel
-
Gas chromatography-mass spectrometry (GC-MS) system
-
NMR spectrometer
Procedure:
-
Catalyst Preparation: A zeolite catalyst is placed in a stainless steel (SUS) pipe reactor. The catalyst is dried at 500°C for 3 hours under a nitrogen atmosphere and then cooled to the desired reaction temperature.
-
Chlorination Initiation: Initially, a diluted stream of chlorine in nitrogen is passed through the reactor. The concentration of chlorine is gradually increased until a 100% chlorine atmosphere is achieved for catalyst treatment.
-
Reaction Execution: (Z)-1,1,1,4,4,4-hexafluoro-2-butene is introduced into the reactor at a controlled flow rate to achieve a specific contact time with the catalyst. The molar ratio of chlorine to the alkene is maintained at 2:1. The reaction is conducted at a temperature of 100°C or 200°C.[7]
-
Product Collection: The reaction effluent is passed through an abatement tower to neutralize any unreacted chlorine. The product, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, is then collected in a cooled vessel.
-
Analysis and Characterization: The collected product is analyzed using GC-MS to confirm its identity and purity. Structural analysis is performed using NMR spectroscopy.[7]
Diagram of the Synthesis Workflow:
Caption: A flowchart illustrating the synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.
Applications in Research and Industry
Halogenated hydrocarbons, including dichlorodifluorobutanes, have found utility in various industrial and research settings. While specific applications for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane are not extensively detailed in publicly available literature, the properties of related halogenated butanes suggest potential uses in the following areas:
-
Solvents: Chlorinated butanes can be employed as industrial solvents.[8] The fluorine content in C4Cl2F6 isomers would likely impart a higher density and lower flammability compared to their non-fluorinated counterparts.
-
Chemical Intermediates: These compounds can serve as building blocks in the synthesis of other chemicals, including pesticides and other agrochemicals.[8] The presence of both chlorine and fluorine atoms offers multiple reactive sites for further functionalization.
-
Refrigerants and Propellants: Historically, chlorofluorocarbons (CFCs) were widely used as refrigerants and aerosol propellants.[9] While many of these have been phased out due to environmental concerns, the development of new-generation halogenated compounds with lower ozone depletion potential is an ongoing area of research.
-
Flame Retardants: Brominated butanes are utilized in the flame retardant industry.[8] The high halogen content of C4Cl2F6 could confer flame-retardant properties.
Diagram of Potential Application Pathways:
Caption: Potential application pathways for C4Cl2F6 isomers.
Conclusion
The C4Cl2F6 family of compounds, exemplified by 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, represents a class of halogenated hydrocarbons with distinct properties conferred by their specific isomeric structures. A thorough understanding of their IUPAC nomenclature is crucial for unambiguous identification. The synthesis of these compounds can be achieved through controlled halogenation reactions of fluorinated precursors. While their specific applications are still emerging, their properties suggest potential utility as specialty solvents, chemical intermediates, and in the development of new materials. Further research into the properties and applications of individual C4Cl2F6 isomers is warranted to fully explore their potential in various scientific and industrial domains.
References
-
Industrial Butane. (2025, July 7). What are the reaction products of industrial butane with halogens? Retrieved from [Link]
-
Chemsrc. (2025, August 27). 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. Retrieved from [Link]
-
PCC Group. (2024, April 15). Butane - reactions, applications, derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. Retrieved from [Link]
-
Michigan State University. (n.d.). Organic Nomenclature. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 10). 9.3: Halogenated Hydrocarbons- Many Uses, Some Hazards. Retrieved from [Link]
-
IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
ResearchGate. (2025, December 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]
-
Chemguide. (n.d.). uses of halogenoalkanes. Retrieved from [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
Sources
- 1. Organic Nomenclature [www2.chemistry.msu.edu]
- 2. iupac.org [iupac.org]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUOROBUTANE | 384-54-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | Chemsrc [chemsrc.com]
- 7. 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUOROBUTANE synthesis - chemicalbook [chemicalbook.com]
- 8. pushinechemical.com [pushinechemical.com]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Cis and Trans Isomers of 2,3-Dichlorohexafluoro-2-butene
Preamble: Navigating Scarcity in Specialised Chemical Data
In the realm of chemical research, particularly concerning highly specialized or older compounds, direct access to primary literature and comprehensive datasets can be challenging. This guide addresses the stereoisomers of 2,3-dichlorohexafluoro-2-butene, a topic for which the foundational experimental data, notably the work of Dickinson et al. from 1958, is not readily accessible in digital archives.[1] Consequently, this document is constructed as a technical framework, combining established chemical principles with data from analogous compounds to provide a robust and scientifically logical guide. We will build from the ground up, explaining the causality behind each proposed step, to empower researchers in their own investigations of these, or similar, halogenated alkenes.
Core Concepts: Stereoisomerism in Halogenated Alkenes
Geometric isomerism, specifically cis-trans isomerism, arises from restricted rotation around a double bond. In 2,3-dichlorohexafluoro-2-butene (C₄Cl₂F₆), the arrangement of the two chlorine atoms and two trifluoromethyl (CF₃) groups relative to the C=C double bond defines the isomer.
-
trans-Isomer: The identical groups (Cl and CF₃) are on opposite sides of the double bond. This arrangement typically results in a lower net dipole moment and a more symmetric structure (C₂h point group).
-
cis-Isomer: The identical groups are on the same side of the double bond. This configuration usually leads to a significant molecular dipole moment and a less symmetric structure (C₂v point group).
These structural differences are not trivial; they profoundly influence intermolecular forces, leading to distinct physical properties such as boiling point and solubility, and determine the molecule's interaction with electromagnetic radiation, resulting in unique spectroscopic signatures.
Synthesis and Isomer Control
Primary Synthesis: Dechlorination of the Saturated Precursor
The most direct route to a mixture of 2,3-dichlorohexafluoro-2-butene isomers is the reductive dechlorination of its saturated precursor, 2,2,3,3-tetrachlorohexafluorobutane. This precursor can be synthesized via methods such as the fluorination of 1,2,3,4-tetrachlorobutane.[2]
Conceptual Protocol: Dechlorination
-
Reactant Setup: A reaction vessel is charged with 2,2,3,3-tetrachlorohexafluorobutane and a suitable solvent.
-
Reagent Addition: A dechlorinating agent, such as a zinc-copper couple or another reducing metal, is added portion-wise.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature to promote the elimination of two chlorine atoms.
-
Workup and Isolation: Upon completion, the reaction mixture is filtered to remove the metal salts. The resulting solution, containing a mixture of cis- and trans-2,3-dichlorohexafluoro-2-butene, is then subjected to distillation to isolate the product from the solvent and any unreacted starting material.
Causality of Isomer Formation: The stereochemical outcome of elimination reactions is complex and depends on the reaction mechanism. Free-radical or single-electron transfer mechanisms on a metal surface are likely, which may not offer high stereoselectivity, thus yielding a mixture of both cis and trans isomers. The final ratio is often governed by the relative thermodynamic stabilities of the two isomers under the reaction conditions.
Photochemical Isomerization: Shifting the Equilibrium
The interconversion of cis and trans isomers can be achieved through photochemical isomerization. This technique is particularly useful for enriching the mixture with the less thermodynamically stable isomer. Upon absorption of ultraviolet (UV) light, the π-bond of the alkene is excited to a π* anti-bonding orbital. This temporary breakage of the π-bond allows for free rotation around the central C-C sigma bond. Relaxation back to the ground state can then form either the cis or the trans isomer.
Workflow for Photochemical Isomerization
Caption: Energy diagram for the photochemical cis-trans isomerization process.
Experimental Protocol: Generalized Photochemical Isomerization
-
Sample Preparation: A solution of the isomer mixture (or the pure trans isomer) is prepared in a UV-transparent solvent (e.g., hexane) and placed in a quartz reaction vessel.
-
Degassing: The solution is thoroughly degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited state.
-
Irradiation: The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) emitting at a wavelength absorbed by the alkene.
-
Monitoring: The reaction is monitored over time by gas chromatography (GC) to track the relative concentrations of the cis and trans isomers.
-
Photostationary State: Irradiation is continued until the isomer ratio becomes constant, reaching a "photostationary state". This ratio is dependent on the absorption coefficients and quantum yields of the two isomers at the wavelength of light used.
-
Isolation: The solvent is removed under reduced pressure, and the resulting isomer mixture can be used or subjected to separation.
Isomer Separation: Preparative Gas Chromatography
Due to differences in polarity and volatility, the cis and trans isomers can be separated. While fractional distillation may be challenging if boiling points are close, preparative gas chromatography (prep-GC) is a highly effective technique.
Principle of Separation: The cis isomer, possessing a net dipole moment, will interact more strongly with a polar stationary phase in a GC column compared to the less polar trans isomer. This stronger interaction leads to a longer retention time for the cis isomer, allowing for its separation from the earlier-eluting trans isomer.
Workflow for Isomer Separation
Caption: Experimental workflow for the separation of isomers via prep-GC.
Physicochemical and Spectroscopic Characterization
The distinct structures of the cis and trans isomers give rise to unique and measurable properties that are essential for their identification and characterization.
Physical Properties
The primary physical properties are dictated by the strength of intermolecular forces.
| Property | trans-2,3-dichlorohexafluoro-2-butene | cis-2,3-dichlorohexafluoro-2-butene | Rationale |
| Symmetry | C₂h (Centrosymmetric) | C₂v | The symmetric arrangement of substituents in the trans isomer results in a center of inversion. |
| Dipole Moment | ~ 0 D (Nonpolar) | > 0 D (Polar) | In the trans isomer, local bond dipoles cancel out due to symmetry. In the cis isomer, they sum to create a net molecular dipole.[3] |
| Boiling Point | Lower | Higher | The polar cis isomer experiences stronger dipole-dipole interactions, requiring more energy to vaporize.[4] For the mixture, a boiling point of 66-68 °C is reported. |
| Enthalpy of Vaporization (ΔvapH) | Lower | Higher (32.5 kJ/mol)[5] | Consistent with stronger intermolecular forces, more energy is needed to overcome liquid-phase attractions for the cis isomer. |
Structural Analysis: Gas-Phase Electron Diffraction (GED)
Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy is a definitive method for distinguishing between these isomers due to their different symmetries.
-
trans-Isomer (C₂h): This isomer possesses a center of inversion. The Rule of Mutual Exclusion applies: vibrational modes that are active in the Infrared (IR) spectrum are silent in the Raman spectrum, and vice versa.
-
cis-Isomer (C₂v): This isomer lacks a center of inversion. Therefore, many vibrational modes are expected to be active in both IR and Raman spectra.
This fundamental difference provides an unambiguous method for assigning the correct structure to a purified sample.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is exceptionally sensitive to the local electronic environment of the fluorine nucleus, making it an ideal tool for distinguishing the isomers.[8][9] The trifluoromethyl (CF₃) groups in the cis and trans isomers are in chemically non-equivalent environments.
-
In the cis isomer , the two CF₃ groups are chemically equivalent to each other. They will appear as a single resonance (a singlet, assuming no coupling to other nuclei).
-
In the trans isomer , the two CF₃ groups are also chemically equivalent to each other. They will also appear as a single resonance, but at a different chemical shift from the cis isomer.
The difference in chemical shift (Δδ) between the cis and trans resonances allows for straightforward identification and quantification of the isomers in a mixture. While specific shifts for these compounds require experimental determination, significant differences are expected based on through-space electronic effects.[10][11][12]
Conclusion and Outlook
The cis and trans isomers of 2,3-dichlorohexafluoro-2-butene serve as an excellent case study in the fundamental principles of stereoisomerism. Their synthesis yields a mixture that can be manipulated by photochemical means and separated based on predictable differences in polarity. Characterization relies on a suite of analytical techniques, with vibrational and ¹⁹F NMR spectroscopy offering the most definitive and accessible methods for distinguishing the two forms. While a scarcity of digitized primary data necessitates a reliance on foundational principles, the logic outlined in this guide provides a comprehensive roadmap for any researcher, scientist, or drug development professional to confidently approach the synthesis, separation, and characterization of these and other halogenated stereoisomers.
References
-
PubChem. Compound Summary for CID 54351979, 2,3-Dichloro-2-butene. National Center for Biotechnology Information. Accessed January 14, 2026. [Link]
- Solvay S.A. Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane. EP3303272B1, filed June 4, 2015, and issued July 8, 2020.
- Almenningen, A., Anfindsen, I. M., & Haaland, A. (1970). Electron Diffraction Studies of cis- and trans-2-Butene. Acta Chemica Scandinavica, 24, 43-52.
-
NIST. cis 2,3-dichloro-hexafluoro-2-butene. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Accessed January 14, 2026. [Link]
-
PubChem. Compound Summary for CID 12211401, 2-Butene, 2,3-dichloro-, (E)-. National Center for Biotechnology Information. Accessed January 14, 2026. [Link]
-
YouTube. Dipole moment is shown by :- (1) trans-2, 3-dichloro-2-butene.... PW - English. Published December 1, 2022. [Link]
-
University of Ottawa. 19Flourine NMR. uOttawa NMR Facility. Accessed January 14, 2026. [Link]
-
NIST. 2-Butene, 1,4-dichloro-, (E)-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Accessed January 14, 2026. [Link]
-
Pearson+. Why does cis-2-butene have a higher boiling point than trans-2-butene?. Accessed January 14, 2026. [Link]
-
Wiest, O., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8509–8516. [Link]
-
Wikipedia. Gas electron diffraction. Accessed January 14, 2026. [Link]
-
PubChem. Compound Summary for CID 3032424, (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. National Center for Biotechnology Information. Accessed January 14, 2026. [Link]
-
Kadyrov, A. A., & Lermontov, S. A. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 40. [Link]
- Zaitsev, A. B., et al. (2002). Synthesis and tritium-induced F NMR shifts of 1,1,1,4,4,4-hexafluoro-2,3 ditritio-2-butene. Journal of Fluorine Chemistry, 114(2), 191-194.
-
Semantic Scholar. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Published February 27, 2024. [Link]
- Tucker, J. W., et al. (2013).
-
Dickinson, F., Hill, R., & Muray, J. (1958). 288. cis- and trans-2 : 3-Dichlorohexafluorobut-2-ene. Journal of the Chemical Society (Resumed), 1441-1443. [Link]
Sources
- 1. 288. cis- and trans-2 : 3-Dichlorohexafluorobut-2-ene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Why does cis-2-butene have a higher boiling point than trans-2-bu... | Study Prep in Pearson+ [pearson.com]
- 5. cis 2,3-dichloro-hexafluoro-2-butene [webbook.nist.gov]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Navigating the Synthesis and Handling of 2,3-Dichlorohexafluoro-2-butene: A Comprehensive Technical Guide to Safety and Hazard Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorohexafluoro-2-butene is a halogenated alkene that serves as a versatile building block in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical structure, featuring both chlorine and fluorine atoms on a butene backbone, imparts specific reactivity that is of significant interest to the scientific community. However, the same properties that make it a valuable reagent also necessitate a thorough understanding and rigorous management of its associated hazards. This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with 2,3-dichlorohexafluoro-2-butene, offering practical insights and detailed protocols to ensure its safe handling and use in a research and development setting.
Section 1: Physicochemical Properties and Identification
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for designing appropriate storage, handling, and emergency procedures.
| Property | Value | Source |
| Molecular Formula | C4Cl2F6 | [1][2][3][4][5] |
| Molecular Weight | 232.94 g/mol | [4][5][6] |
| CAS Number | 303-04-8 | [1][2][3][5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 66-68 °C | [2][6] |
| Melting Point | -67 °C | [2][6] |
| Density | 1.605 g/mL at 25 °C | [2][6] |
| Vapor Pressure | 4.42 psi (20 °C) | [6] |
| Vapor Density | 8 (vs air) | [6] |
| Refractive Index | n20/D 1.3458 | [2][3][6] |
| Flash Point | Not applicable |
Synonyms: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutene-2, CFC 1316, DCHFB[1][3].
The high vapor density indicates that vapors are significantly heavier than air and can accumulate in low-lying areas, posing an inhalation risk. The relatively low boiling point suggests that it is volatile and can easily form vapors at room temperature.
Section 2: GHS Hazard Identification and Classification
2,3-Dichlorohexafluoro-2-butene is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of its GHS classification is paramount for communicating its hazards effectively through labels and safety data sheets.
Signal Word: Danger[3]
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS06: Acute Toxicity (Fatal or Toxic)
-
GHS07: Irritant/Skin Sensitizer/Acute Toxicity (Harmful)/Narcotic Effects/Respiratory Tract Irritation
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[3]
-
H318: Causes serious eye damage.[3]
-
H330: Fatal if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
The following diagram illustrates the GHS hazard classification for 2,3-dichlorohexafluoro-2-butene, providing a visual summary of its primary risks.
Caption: GHS Hazard Profile of 2,3-Dichlorohexafluoro-2-butene.
Section 3: Toxicological Profile and Health Hazards
The primary health hazards associated with 2,3-dichlorohexafluoro-2-butene are its acute toxicity upon inhalation and its corrosive effects on skin and eyes.
-
Acute Inhalation Toxicity: This is the most significant acute hazard. The substance is classified as "Fatal if inhaled" (Acute Tox. 1).[3] Lethal concentration studies in dogs have shown a LC50 of 182 ppm for a 4-hour exposure.[6] Inhalation may cause corrosive injuries to the respiratory tract, leading to acute pulmonary edema.[1] Symptoms of overexposure can include cough, shortness of breath, headache, and nausea.[3]
-
Skin Corrosion/Irritation: It causes severe skin burns (Skin Corr. 1B).[3] Direct contact can lead to chemical burns and dermatitis.[7]
-
Eye Damage/Irritation: The compound causes serious eye damage.[3] It is a lachrymator, meaning it can cause an increase in the flow of tears.[1][7] Vapors can also be irritating to the eyes.[7]
-
Other Effects: Inhalation studies in animals have also shown effects such as ataxia (loss of full control of bodily movements) and respiratory consolidation in monkeys, and general anesthesia, dyspnea (difficult or labored breathing), and cyanosis (bluish discoloration of the skin) in rats and mice.[1]
Due to the severity of these health effects, all work with 2,3-dichlorohexafluoro-2-butene must be conducted with stringent safety precautions to prevent any direct contact or inhalation.
Section 4: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is crucial. The following protocols are designed to minimize exposure and mitigate risks during the manipulation of 2,3-dichlorohexafluoro-2-butene.
Engineering Controls
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][8] The high vapor density of the compound makes a properly functioning fume hood essential to prevent the accumulation of vapors in the breathing zone.
-
Closed Systems: For larger scale operations or frequent handling, the use of a closed system is recommended to minimize the release of vapors into the work environment.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling 2,3-dichlorohexafluoro-2-butene.
| PPE Item | Specification | Rationale |
| Hand Protection | Wear suitable protective gloves (e.g., neoprene, nitrile rubber). | To prevent skin contact and chemical burns.[9] |
| Eye and Face Protection | Chemical safety goggles and a face shield are required. | To protect against splashes and vapors that can cause severe eye damage.[8] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. | To protect the skin from accidental contact.[9] |
| Respiratory Protection | A NIOSH-approved respirator with a type ABEK (EN14387) filter is necessary, especially when working outside of a fume hood or in case of a spill. | To prevent inhalation of the highly toxic vapors. |
The following workflow diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 2,3-Dichlorohexafluoro-2-butene.
Section 5: Storage and Stability
Proper storage is critical to maintaining the integrity of 2,3-dichlorohexafluoro-2-butene and preventing hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][11] Keep away from heat, sparks, and open flames.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Stability: The product is stable under normal handling and storage conditions.[3]
-
Hazardous Decomposition Products: Thermal decomposition can generate hazardous gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]
Section 6: Emergency Procedures
In the event of an emergency, a rapid and informed response is crucial to minimize harm to personnel and the environment.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][8][9] |
| Eye Contact | Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area.[3] Ensure adequate ventilation. Do not breathe vapors. Wear appropriate PPE as outlined in Section 4.2.[3][8]
-
Environmental Precautions: Prevent the product from entering drains.[8]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[8][11][12] For large spills, dike the area to contain the spill and contact emergency services.
The following flowchart details the steps to be taken in the event of a spill.
Caption: Spill Response Protocol for 2,3-Dichlorohexafluoro-2-butene.
Section 7: Fire and Explosion Hazards
While 2,3-dichlorohexafluoro-2-butene itself does not have a flash point and is not classified as flammable, it poses fire-related hazards.
-
Fire Hazard: Thermal decomposition in a fire can release toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.[3]
-
Explosion Hazard: There is a risk of explosion if containers are heated under confinement.[3]
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3][8]
-
Firefighting Instructions: In case of a fire, evacuate the area. Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[3] Use water spray or fog to cool exposed containers.[3]
Conclusion
2,3-Dichlorohexafluoro-2-butene is a valuable chemical intermediate with a significant hazard profile. Its high acute inhalation toxicity and corrosive properties demand the utmost respect and adherence to stringent safety protocols. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers and scientists can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner. A culture of safety, grounded in a thorough understanding of the chemical's properties and hazards, is the cornerstone of successful and incident-free research.
References
- 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 - Sigma-Aldrich. (n.d.).
- 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents - Haz-Map. (n.d.).
- 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 - ChemicalBook. (n.d.).
- 2,3-Dichlorohexafluorobutene-2 - Synquest Labs. (n.d.).
- 2,3-DICHLOROHEXAFLUORO-2-BUTENE - ChemBK. (2024, April 10).
- Safety Data Sheet - Angene Chemical. (2021, May 1).
- (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene - PubChem. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 8).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- - Substance Details - EPA. (n.d.).
- Material Safety Data Sheet - trans-1,4-Dichloro-2-butene, 95% - Cole-Parmer. (n.d.).
- 2-CHLORO-2-BUTENE - Safety Data Sheet - ChemicalBook. (2023, December 7).
Sources
- 1. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Applications of 2,3-Dichlorohexafluoro-2-butene in Synthesis: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block
For chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective. The presence of fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after. Among these, 2,3-dichlorohexafluoro-2-butene emerges as a potent and versatile reagent. Its unique electronic properties, stemming from the presence of two trifluoromethyl groups and two vinylic chlorine atoms, render it susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the applications of 2,3-dichlorohexafluoro-2-butene in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for molecular innovation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2,3-dichlorohexafluoro-2-butene is essential for its safe and effective handling in the laboratory.
| Property | Value |
| Molecular Formula | C4Cl2F6 |
| Molecular Weight | 232.94 g/mol |
| Boiling Point | 66-68 °C |
| Density | 1.605 g/mL at 25 °C |
| Appearance | Colorless liquid |
Note: Properties are for a mixture of cis and trans isomers.
Core Applications in Synthetic Chemistry
The synthetic utility of 2,3-dichlorohexafluoro-2-butene can be broadly categorized into four main areas:
-
Dehalogenation to Hexafluoro-2-butyne: Its most prominent role is as a stable and easily handled precursor to the highly reactive and versatile hexafluoro-2-butyne.
-
Nucleophilic Vinylic Substitution: The electron-deficient nature of the double bond facilitates the displacement of the vinylic chlorine atoms by a range of nucleophiles, providing access to a diverse array of functionalized perfluoroalkenes.
-
Synthesis of Fluorinated Heterocycles: It serves as a key building block for the construction of novel, fluorine-containing heterocyclic systems.
-
Cross-Coupling Reactions: The presence of two C-Cl bonds opens the door to modern palladium-catalyzed cross-coupling methodologies for the formation of new carbon-carbon bonds.
-
Cycloaddition Reactions: The electron-poor double bond acts as a potent dienophile in [4+2] cycloaddition reactions, leading to the formation of highly functionalized six-membered rings.
The following sections will delve into each of these applications with detailed protocols and mechanistic discussions.
Dehalogenation: A Gateway to Hexafluoro-2-butyne
The dehalogenation of 2,3-dichlorohexafluoro-2-butene is the most established and widely utilized application of this reagent. It provides a convenient and scalable route to hexafluoro-2-butyne, a powerful building block in its own right, known for its participation in cycloaddition reactions and the synthesis of complex fluorinated molecules.
Causality of the Reaction
The driving force for this reaction is the formation of a stable alkyne from a less stable dihaloalkene. This transformation is typically achieved through reductive dehalogenation using a suitable metal reductant, such as zinc, or through catalytic dehalogenation.
Caption: Reductive dehalogenation of 2,3-dichlorohexafluoro-2-butene.
Protocol: Zinc-Mediated Dechlorination
This protocol describes a standard laboratory procedure for the synthesis of hexafluoro-2-butyne from 2,3-dichlorohexafluoro-2-butene using zinc dust.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1 equivalent)
-
Zinc dust (activated, 2.5 equivalents)
-
Anhydrous ethanol
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer
-
Dry ice/acetone cold trap
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). The outlet of the reflux condenser should be connected to a dry ice/acetone cold trap to collect the volatile product.
-
Reaction Initiation: Charge the flask with activated zinc dust and anhydrous ethanol. Heat the suspension to a gentle reflux with vigorous stirring.
-
Addition of Substrate: Add 2,3-dichlorohexafluoro-2-butene dropwise from the addition funnel to the refluxing zinc suspension. The rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the starting material using Gas Chromatography (GC).
-
Product Collection: Hexafluoro-2-butyne (b.p. -27 °C) will distill from the reaction mixture as it is formed and will be collected in the cold trap.
-
Purification: The collected product is typically of high purity. If necessary, it can be further purified by low-temperature distillation.
Self-Validation: The successful formation of the product can be confirmed by the disappearance of the starting material peak and the appearance of a new, more volatile product peak in the GC analysis. The identity of the product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
Nucleophilic Vinylic Substitution: Crafting Functionalized Perfluoroalkenes
The electron-withdrawing nature of the two trifluoromethyl groups polarizes the carbon-carbon double bond in 2,3-dichlorohexafluoro-2-butene, making the vinylic carbons electrophilic. This electronic feature allows for the nucleophilic substitution of the chlorine atoms, a reaction that is typically challenging for unactivated vinylic halides. This opens up a synthetic route to a wide range of disubstituted hexafluoro-2-butenes.
Mechanistic Rationale
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks one of the vinylic carbons, forming a transient carbanionic intermediate. Subsequent elimination of the chloride ion restores the double bond, resulting in the substituted product. The reaction can be performed sequentially to achieve mono- or di-substitution.
Caption: Mechanism of nucleophilic vinylic substitution.
Protocol: Synthesis of a Bis(arylthio)hexafluoro-2-butene
This general protocol outlines the reaction of 2,3-dichlorohexafluoro-2-butene with a thiol nucleophile.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1 equivalent)
-
Thiophenol (2.2 equivalents)
-
Potassium carbonate (K2CO3, 2.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the thiophenol and potassium carbonate in anhydrous DMF.
-
Substrate Addition: To this mixture, add 2,3-dichlorohexafluoro-2-butene dropwise at room temperature with stirring. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or GC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired bis(arylthio)hexafluoro-2-butene.
Trustworthiness: The progress of the reaction can be reliably tracked by TLC, observing the consumption of the starting thiol and the formation of a new, less polar product spot. The final product structure can be confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Synthesis of Fluorinated Heterocycles: Building Novel Ring Systems
The reactivity of the C-Cl bonds in 2,3-dichlorohexafluoro-2-butene makes it an excellent precursor for the synthesis of fluorinated heterocyclic compounds. One notable example is the synthesis of fluorinated phospholes through reaction with primary phosphines.
Reaction Principle
This reaction is a condensation reaction where the primary phosphine acts as a dinucleophile, displacing both chlorine atoms to form the five-membered phosphole ring. The trifluoromethyl groups remain intact, providing a route to highly functionalized, electron-poor phospholes, which are of interest in materials science and catalysis.
Caption: Synthesis of a fluorinated phosphole.
Protocol: Synthesis of a 1-Alkyl-2,3-bis(trifluoromethyl)-phosphole
This protocol provides a general method for the synthesis of fluorinated phospholes.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1 equivalent)
-
A primary phosphine (e.g., phenylphosphine) (1 equivalent)
-
A non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU) (2.2 equivalents)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen due to the air-sensitivity of phosphines.
-
Reagent Solution: In a Schlenk flask, dissolve the primary phosphine and DBU in anhydrous toluene.
-
Substrate Addition: Cool the solution to 0 °C and add 2,3-dichlorohexafluoro-2-butene dropwise with efficient stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by ³¹P NMR spectroscopy for the disappearance of the starting phosphine signal and the appearance of a new signal corresponding to the phosphole product.
-
Workup: After the reaction is complete, filter the mixture to remove the DBU hydrochloride salt. Wash the filtrate with deoxygenated water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization.
Authoritative Grounding: The formation of the phosphole ring can be unequivocally confirmed by ³¹P NMR, which will show a characteristic chemical shift for the phosphorus atom in the aromatic ring. Further characterization by ¹⁹F and ¹³C NMR will confirm the presence of the trifluoromethyl groups and the overall structure.
Palladium-Catalyzed Cross-Coupling: Forging New C-C Bonds
The vinylic C-Cl bonds in 2,3-dichlorohexafluoro-2-butene present an opportunity for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[1][2][3] These powerful reactions would enable the introduction of aryl, vinyl, or alkynyl substituents, leading to a wide range of novel fluorinated compounds. While specific examples with 2,3-dichlorohexafluoro-2-butene are not extensively reported, the general principles of these reactions are well-established and can be adapted for this substrate.
Conceptual Framework
The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with an organoboron (Suzuki) or organocopper (Sonogashira) reagent, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. Controlling the reaction stoichiometry and conditions is crucial to achieve selective mono- or di-substitution.
Caption: Conceptual workflow for cross-coupling reactions.
General Protocol: Mono-Suzuki Coupling (Proposed)
This is a proposed, generalized protocol based on standard Suzuki coupling conditions. Optimization will be necessary for this specific substrate.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1 equivalent)
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Inert Conditions: Assemble the reaction in a Schlenk flask under an inert atmosphere.
-
Reagent Mixture: To the flask, add the arylboronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the solvent mixture and stir to dissolve the reagents.
-
Substrate Addition: Add 2,3-dichlorohexafluoro-2-butene to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by GC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful cross-coupling reaction and will likely require screening to find the optimal conditions for 2,3-dichlorohexafluoro-2-butene. The reactivity of the two C-Cl bonds may differ, potentially allowing for selective mono-substitution under carefully controlled conditions.
[4+2] Cycloaddition: Constructing Fluorinated Six-Membered Rings
The electron-deficient nature of the double bond in 2,3-dichlorohexafluoro-2-butene makes it an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions).[4][5] This allows for the straightforward synthesis of six-membered rings containing two trifluoromethyl groups and two chlorine atoms, which can be further functionalized.
Reaction Principle
In a [4+2] cycloaddition, a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component) in a concerted fashion to form a six-membered ring. The electron-withdrawing trifluoromethyl groups on 2,3-dichlorohexafluoro-2-butene lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene.
Caption: Schematic of a [4+2] cycloaddition reaction.
General Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol outlines a general procedure for the Diels-Alder reaction of 2,3-dichlorohexafluoro-2-butene with a reactive diene like cyclopentadiene.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1 equivalent)
-
Freshly cracked cyclopentadiene (1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve 2,3-dichlorohexafluoro-2-butene in the anhydrous solvent.
-
Diene Addition: Cool the solution to 0 °C and add the freshly cracked cyclopentadiene dropwise with stirring.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction is often exothermic and may proceed to completion at room temperature. Monitor the reaction by GC or ¹H NMR for the disappearance of the starting materials.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting cycloadduct is often obtained in high purity and may be used without further purification. If necessary, it can be purified by column chromatography or distillation under reduced pressure.
Self-Validation: The formation of the bicyclic product can be confirmed by ¹H NMR, which will show the disappearance of the vinyl protons of cyclopentadiene and the appearance of new aliphatic and olefinic protons in the product. ¹⁹F NMR will confirm the presence of the two trifluoromethyl groups.
Conclusion and Future Outlook
2,3-Dichlorohexafluoro-2-butene is a valuable and versatile building block for the synthesis of a wide range of fluorinated compounds. Its ability to serve as a stable precursor to hexafluoro-2-butyne, and its reactivity in nucleophilic substitutions, heterocycle synthesis, cross-coupling reactions, and cycloadditions, underscores its importance in modern synthetic chemistry. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and expand the synthetic utility of this powerful reagent. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the applications of 2,3-dichlorohexafluoro-2-butene are poised to expand even further, enabling the creation of next-generation functional molecules.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Plater, M. J.; Harrison, W. T. A. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 2024 , 25(15), 8162. [Link]
- Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods. John Wiley & Sons, 1996.
- Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis. Cambridge University Press, 2004.
-
Burton, D. J.; Yang, Z. Y.; Morken, P. A. Fluorinated ylides and related compounds. Tetrahedron, 1994 , 50(10), 2993-3063. [Link]
- Hudlicky, M. Chemistry of Organic Fluorine Compounds. Prentice Hall, 1992.
-
PubChem. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]
-
European Patent Office. EP 2571836 B2 - PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE. [Link]
-
Heinze, J.; Hinkel, F.; Mück, A.; Schmider, H. The reaction of primary phosphines with 1,2-dihalo-perfluoroalkenes: a new synthesis of perfluoroalkyl-substituted phospholes. Chemistry-A European Journal, 2003 , 9(1), 183-192. [Link]
-
Fuchibe, K.; Akiyama, T. Synthesis of Benzo[b]furans from Alkynyl Sulfoxides and Phenols by the Interrupted Pummerer Reaction. Organic Letters, 2010 , 12(23), 5584-5587. [Link]
-
Rossi, R. A.; Pierini, A. B.; Peñéñory, A. B. Nucleophilic Substitution on Vinylic Halides. Chemical Reviews, 2003 , 103(3), 71-168. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.
- Crabtree, R. H. The Organometallic Chemistry of the Transition Metals. John Wiley & Sons, 2014.
- Fringuelli, F.; Taticchi, A. The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons, 2002.
- Oppolzer, W. Stereoselective Diels−Alder Reactions. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, U.K., 1991; Vol. 5, pp 315−399.
Sources
Application Notes & Protocols: Leveraging 2,3-Dichlorohexafluoro-2-butene as a Versatile Intermediate in Advanced Synthesis
Abstract
2,3-Dichlorohexafluoro-2-butene (DCHFB) is a highly functionalized C4 building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Characterized by a central carbon-carbon double bond flanked by two electron-withdrawing trifluoromethyl (CF₃) groups and two reactive vinylic chlorine atoms, DCHFB serves as a powerful and versatile intermediate. The inherent electronic properties of the molecule render the vinylic carbons highly electrophilic, making them susceptible to a range of nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the core reactivity, key applications, and detailed experimental protocols for utilizing DCHFB in the synthesis of complex fluorinated molecules, with a focus on mechanistic rationale and practical, field-proven insights.
Physicochemical Properties and Safety Protocols
Structural Features and Properties
2,3-Dichlorohexafluoro-2-butene is a colorless liquid possessing a unique electronic and structural profile.[1] The two CF₃ groups exert a strong inductive effect, polarizing the π-system and activating the two vinylic C-Cl bonds toward substitution. The compound exists as a mixture of (Z) and (E) isomers, which may influence reaction kinetics and product stereochemistry, although many synthetic applications can proceed with the isomeric mixture.
| Property | Value | Reference |
| Chemical Formula | C₄Cl₂F₆ | [1][2] |
| Molecular Weight | 232.94 g/mol | [2] |
| CAS Number | 303-04-8 | [1][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~66-68 °C | [4] |
| Synonyms | DCHFB, 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | [1] |
Critical Safety and Handling Protocols
Proper handling of DCHFB is paramount due to its hazardous nature. All manipulations must be conducted within a certified chemical fume hood by trained personnel.
-
Hazard Profile: DCHFB is classified as a substance that can cause burns and lachrymation.[1] Inhalation may lead to corrosive injuries to the respiratory tract.[1] It is irritating to the skin and eyes.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[5][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][7] Do not breathe vapors or mists.[5] Ensure adequate ventilation at all times.[5][7] Keep the compound away from heat, sparks, and open flames.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Spill & First Aid: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[6] For skin contact, immediately flush with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[6][7] In all cases of exposure, seek immediate medical attention.[6][7]
Core Reactivity and Mechanistic Principles
The synthetic utility of DCHFB is rooted in the high electrophilicity of its sp²-hybridized carbons. This is a direct consequence of the potent electron-withdrawing nature of the adjacent trifluoromethyl groups. This electronic feature dictates its primary modes of reactivity.
Mechanism: Nucleophilic Vinylic Substitution (SₙAr-type)
The reaction of DCHFB with nucleophiles does not typically follow a classical Sₙ1 or Sₙ2 pathway. Instead, it proceeds via a concerted mechanism or a two-step addition-elimination pathway, analogous to nucleophilic aromatic substitution (SₙAr).[8][9]
-
Nucleophilic Attack: An electron-rich nucleophile (Nu⁻) attacks one of the vinylic carbons, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate. The negative charge is effectively delocalized by the adjacent electron-withdrawing CF₃ group.
-
Elimination of Leaving Group: The carbanionic intermediate rapidly collapses, reforming the double bond and expelling a chloride ion (Cl⁻) as the leaving group.
This mechanism explains why strong electron-withdrawing groups are essential for activating the substrate towards this transformation.[9] The choice of solvent is critical; polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred as they effectively solvate the counter-ion of the nucleophile, enhancing its reactivity.
Key Synthetic Applications & Protocols
DCHFB is a cornerstone intermediate for accessing a variety of fluorinated motifs, particularly those relevant to drug discovery and agrochemistry where the inclusion of fluorine can dramatically improve metabolic stability, lipophilicity, and binding affinity.[10][11]
Application I: Synthesis of Fluorinated Ethers and Thioethers
The reaction with O- and S-nucleophiles provides a direct route to bis(trifluoromethyl) substituted vinyl ethers and thioethers. These moieties are valuable pharmacophores.
This protocol details the double substitution of chlorine with a sulfur-based nucleophile, sodium thiophenoxide.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium thiophenoxide (2.2 eq., e.g., 2.91 g, 22 mmol) to anhydrous N,N-dimethylformamide (DMF, 40 mL). Stir the suspension under a nitrogen atmosphere.
-
Substrate Addition: To the stirred suspension, add 2,3-dichlorohexafluoro-2-butene (1.0 eq., e.g., 2.33 g, 10 mmol) dropwise via syringe over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The causality for heating is to provide sufficient activation energy for the substitution reaction, which can be sluggish at room temperature.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 50 mL). The purpose of this step is to separate the organic product from the water-soluble DMF and inorganic salts.
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired bis(arylthio)hexafluorobutene product. Confirm the structure using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS analysis.
Application II: Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds in DCHFB are amenable to palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon bonds. This opens a pathway to complex conjugated systems. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[12] The use of electron-rich, bulky phosphine ligands is often crucial for promoting the oxidative addition step, which is typically rate-limiting.
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction with DCHFB.
This protocol describes a mono-arylation, a common strategy to create precursors for further functionalization.
Step-by-Step Methodology:
-
Catalyst Pre-formation/Setup: To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₄ (0.03 eq., e.g., 0.347 g, 0.3 mmol), arylboronic acid (1.2 eq., e.g., 1.46 g, 12 mmol), and potassium carbonate (K₂CO₃) (3.0 eq., 4.14 g, 30 mmol).
-
Solvent and Reagent Addition: Add a deoxygenated mixture of toluene (30 mL) and water (10 mL). Stir the mixture vigorously. Add 2,3-dichlorohexafluoro-2-butene (1.0 eq., 2.33 g, 10 mmol) via syringe. The biphasic solvent system and base are essential for the transmetalation step in the Suzuki reaction.
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor for the disappearance of the starting material by GC-MS.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Characterization: Purify the residue by flash column chromatography (silica gel) to obtain the mono-arylated product. Confirm identity and purity via NMR and MS.
Application III: Synthesis of Fluorinated Heterocycles
DCHFB is an exceptional precursor for building five- and six-membered fluorinated heterocycles, which are privileged structures in medicinal chemistry.[13][14][15] By reacting DCHFB with bifunctional nucleophiles, two new bonds can be formed in a single cascade or a stepwise process to construct the ring system.
Caption: Key synthetic transformations accessible from the DCHFB intermediate.
Troubleshooting and Mechanistic Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity in Nucleophilic Substitution | 1. Poor nucleophile quality/strength.2. Insufficient reaction temperature.3. Inappropriate solvent. | 1. Use a stronger base to deprotonate the nucleophile (e.g., NaH instead of K₂CO₃).2. Incrementally increase temperature by 10-20 °C.3. Switch to a more polar aprotic solvent like DMSO. |
| Low Yield in Cross-Coupling | 1. Catalyst deactivation.2. Ineffective ligand.3. Poor quality of organometallic reagent. | 1. Ensure all solvents and reagents are rigorously deoxygenated.2. Screen alternative phosphine ligands (e.g., XPhos, SPhos).3. Use freshly prepared or titrated organometallic reagents. |
| Formation of Disubstituted Byproduct | The second C-Cl bond is reacting before the starting material is consumed. | 1. Use a lower reaction temperature.2. Add the DCHFB substrate slowly to a solution of the nucleophile/coupling partner.3. Use a slight excess of DCHFB relative to the nucleophile (e.g., 1.1:1.0). |
Conclusion
2,3-Dichlorohexafluoro-2-butene stands out as a high-value intermediate for modern organic synthesis. Its predictable reactivity, governed by the powerful electron-withdrawing CF₃ groups, allows for the controlled and efficient introduction of the hexafluorobutene scaffold into target molecules. The protocols and principles outlined in this document demonstrate its utility in fundamental transformations such as nucleophilic substitution, palladium-catalyzed coupling, and heterocycle synthesis. For researchers and drug development professionals, mastering the chemistry of DCHFB provides a reliable and strategic advantage in the quest for novel, high-performance fluorinated chemical entities.
References
-
Regulations.gov. FEA 1100 R&D Material Safety Data Sheet. (2011). Available at: [Link]
-
University of Calgary. Nucleophilic substitution and elimination of alkyl halides. Available at: [Link]
-
Mlostoń, G., Shermolovich, Y., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Available at: [Link]
-
Wikipedia. Nucleophilic substitution. Available at: [Link]
-
PubChem. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. National Center for Biotechnology Information. Available at: [Link]
-
Haz-Map. 2,3-Dichlorohexafluoro-2-butene. National Library of Medicine. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of Fluorinated Heterocycles. (2020). Available at: [Link]
-
ResearchGate. Fluorinated Heterocycles. (2022). Available at: [Link]
-
SlidePlayer. Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Available at: [Link]
-
ZORA (Zurich Open Repository and Archive). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. University of Zurich. Available at: [Link]
-
Vypalov, K. M. FLUORINATED HETEROCYCLIC COMPOUNDS. Available at: [Link]
-
Katcher, M. H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC, NIH. Available at: [Link]
-
Shen, Q. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2017). Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Available at: [Link]
-
Trost, B. M., & Bunt, R. C. (2012). An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. PMC, NIH. Available at: [Link]
-
PubChem. 1,4-Dichlorohexafluoro-2-butene. National Center for Biotechnology Information. Available at: [Link]
-
Costa, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
Sources
- 1. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 2. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 4. 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. jelsciences.com [jelsciences.com]
- 12. portal.tpu.ru [portal.tpu.ru]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. download.e-bookshelf.de [download.e-bookshelf.de]
Application Notes and Protocols: 2,3-Dichlorohexafluoro-2-butene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 2,3-Dichlorohexafluoro-2-butene in Advanced Polymer Systems
2,3-Dichlorohexafluoro-2-butene (DCHFB) is a halogenated alkene with the chemical formula C4Cl2F6.[1][2][3] This compound is a colorless liquid at room temperature and is recognized for its utility as an intermediate in the synthesis of specialized fluorochemicals.[1] Its unique molecular structure, featuring both chlorine and fluorine substituents on a butene backbone, suggests its potential as a monomer or comonomer for the synthesis of novel fluorinated polymers. Such polymers are anticipated to exhibit desirable properties including high thermal stability, chemical inertness, and low surface energy, making them attractive for applications in demanding environments such as in the aerospace, electronics, and biomedical fields.
While direct, high-yield polymerization of DCHFB into high molecular weight polymers is not extensively documented in publicly available literature, this guide provides detailed hypothetical protocols for its polymerization based on established principles of polymer chemistry for structurally related fluorinated monomers. Additionally, a protocol for plasma polymerization is presented as a viable alternative for producing thin polymeric films. These protocols are intended to serve as a foundational guide for researchers exploring the incorporation of DCHFB into novel polymer architectures.
Part 1: Hypothetical Free-Radical Polymerization of 2,3-Dichlorohexafluoro-2-butene
Free-radical polymerization is a common method for the polymerization of vinyl monomers.[4] This hypothetical protocol outlines the steps for the free-radical polymerization of DCHFB.
Mechanistic Rationale
The carbon-carbon double bond in DCHFB can theoretically be susceptible to attack by a free radical, initiating a chain-growth polymerization process. The choice of initiator and solvent is critical to control the polymerization kinetics and the properties of the resulting polymer.
Experimental Protocol: Bulk Polymerization
-
Monomer Purification: Purify 2,3-dichlorohexafluoro-2-butene by passing it through a column of activated basic alumina to remove any inhibitors, followed by distillation under an inert atmosphere.
-
Initiator Preparation: Prepare a stock solution of a suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a compatible solvent (e.g., a fluorinated solvent or a high-boiling point aromatic solvent).
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified DCHFB monomer.
-
Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Under a positive pressure of an inert gas (e.g., argon or nitrogen), inject the initiator solution into the reaction flask.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of the chosen initiator (e.g., 60-80 °C for AIBN). Allow the polymerization to proceed for a predetermined time (e.g., 24-72 hours).
-
Termination and Isolation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it repeatedly with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
Visualization of the Hypothetical Workflow
Caption: Hypothetical workflow for the free-radical polymerization of DCHFB.
Part 2: Hypothetical Anionic Polymerization of 2,3-Dichlorohexafluoro-2-butene
Anionic polymerization is another potential route for polymerizing DCHFB, particularly if a more controlled polymerization with a narrow molecular weight distribution is desired.
Mechanistic Considerations
The electron-withdrawing nature of the fluorine and chlorine atoms in DCHFB may render the double bond susceptible to nucleophilic attack by an anionic initiator. A strong nucleophile, such as an organolithium compound, could potentially initiate polymerization.
Experimental Protocol: Solution Polymerization
-
Solvent and Monomer Purification: Dry a suitable polar aprotic solvent, such as tetrahydrofuran (THF), over sodium/benzophenone ketyl and distill it under an inert atmosphere. Purify the DCHFB monomer as described for free-radical polymerization.
-
Initiator Preparation: Prepare a standardized solution of an organolithium initiator, such as n-butyllithium (n-BuLi), in a dry, oxygen-free solvent like hexane.
-
Reaction Setup: In a flame-dried Schlenk flask under a high-purity argon atmosphere, add the freshly distilled THF.
-
Initiation: Cool the solvent to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add the n-BuLi solution dropwise with vigorous stirring.
-
Monomer Addition: Slowly add the purified DCHFB monomer to the initiator solution at -78 °C. The reaction mixture may develop a characteristic color, indicating the formation of propagating anionic species.
-
Propagation: Allow the polymerization to proceed at -78 °C for a specified period (e.g., 1-4 hours).
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a non-solvent (e.g., water or methanol), collect it by filtration, and dry it under vacuum.
Visualization of the Hypothetical Anionic Polymerization
Sources
reaction of 2,3-dichlorohexafluoro-2-butene with sodium borohydride
Application Note & Protocol
Topic: Selective Hydrodechlorination of 2,3-Dichlorohexafluoro-2-butene with Sodium Borohydride
Audience: Researchers, scientists, and drug development professionals engaged in fluorochemistry and synthetic organic chemistry.
Abstract: This document provides a comprehensive technical guide for the (NaBH₄). While NaBH₄ is conventionally recognized for the reduction of carbonyl compounds, this application note details its utility in the selective hydrodechlorination of a halogenated olefin. The protocol emphasizes safety, mechanistic rationale, and procedural details for achieving a controlled reduction. This reaction is significant for the synthesis of valuable fluorinated building blocks, which are precursors to hydrofluoroolefins (HFOs) and other specialty materials.
Part 1: Scientific Principles and Mechanistic Overview
Substrate Profile: 2,3-Dichlorohexafluoro-2-butene
2,3-Dichlorohexafluoro-2-butene (CAS No. 303-04-8) is a halogenated alkene notable for its dense functionalization.[1] It is a colorless liquid at room temperature with a boiling point of approximately 66-68 °C. The molecule exists as a mixture of cis and trans geometric isomers, a factor that can influence its reactivity. The presence of two trifluoromethyl (CF₃) groups, which are strongly electron-withdrawing, significantly polarizes the carbon-carbon double bond and influences the stability and reactivity of the adjacent carbon-chlorine (C-Cl) bonds.
Reagent Profile: Sodium Borohydride (NaBH₄)
Sodium borohydride is a versatile and mild reducing agent. Its primary application in organic synthesis is the chemoselective reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[2][3][4] Unlike more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or isolated carbon-carbon double bonds under standard conditions.[2][4]
However, NaBH₄ is also capable of reducing organic halides, a less common but important transformation.[5][6] This reduction is believed to occur via a nucleophilic substitution (Sₙ2-type) mechanism where a hydride ion (H⁻) displaces the halide.[5] The reactivity is dependent on the nature of the halide, with the general trend being I > Br > Cl, making chlorides the most challenging to reduce.[5]
Plausible Reaction Mechanism: Hydrodechlorination
The reaction between 2,3-dichlorohexafluoro-2-butene and NaBH₄ is not a reduction of the C=C double bond but rather a hydrodechlorination —the replacement of one or more chlorine atoms with hydrogen. The vinylic nature of the C-Cl bonds makes them generally resistant to classical Sₙ2 displacement. However, the strong inductive effect of the vicinal CF₃ groups makes the olefinic carbons highly electrophilic, facilitating nucleophilic attack by the hydride ion delivered from the BH₄⁻ complex.
The proposed sequence is as follows:
-
Nucleophilic Attack: A hydride ion from the [BH₄]⁻ complex attacks one of the electrophilic carbons of the C=C double bond.
-
Chloride Displacement: This attack leads to the displacement of a chloride ion (Cl⁻) as the leaving group, resulting in the formation of a monohydrogenated, monochlorinated hexafluorobutene intermediate.
-
Further Reduction (Optional): Depending on the stoichiometry of NaBH₄ and the reaction conditions, the intermediate may undergo a second hydrodechlorination to yield 1,1,1,4,4,4-hexafluoro-2-butene.
The reaction must be conducted in a dry, aprotic solvent, such as diglyme, to prevent the violent decomposition of NaBH₄ by protic solvents (e.g., water, alcohols) which would generate hydrogen gas.[7]
Part 2: Experimental Protocol
Critical Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
2,3-Dichlorohexafluoro-2-butene: This compound is classified as acutely toxic upon inhalation and causes severe skin and eye damage. All handling must be performed in a certified chemical fume hood.
-
Sodium Borohydride (NaBH₄): This reagent is corrosive and can cause severe burns.[8] It reacts violently with water and acids to release large volumes of flammable hydrogen gas.[7][9] It is hygroscopic and must be stored and handled in a moisture-free environment.[7]
-
Personal Protective Equipment (PPE): At a minimum, users must wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]
-
Engineering Controls: The entire experiment, including quenching and workup, must be conducted within a chemical fume hood.[9] An inert atmosphere setup (using dry nitrogen or argon) is mandatory to prevent contact of NaBH₄ with atmospheric moisture.[7] An emergency eyewash and safety shower must be immediately accessible.[8][9]
Materials and Reagents
| Reagent / Material | Grade | CAS No. | Notes |
| 2,3-Dichlorohexafluoro-2-butene | ≥99% | 303-04-8 | Mixture of isomers. Highly toxic and corrosive. |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | 16940-66-2 | Moisture-sensitive, reacts violently with water. |
| Diglyme (Bis(2-methoxyethyl) ether) | Anhydrous, ≥99.5% | 111-96-6 | Must be dry. Use a Sure/Seal™ bottle. |
| Diethyl Ether (Et₂O) | Anhydrous | 60-29-7 | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 7757-82-6 | For drying. |
| Hydrochloric Acid (HCl) | 1 M, aqueous | 7647-01-0 | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | 144-55-8 | For neutralization. |
| Saturated Sodium Chloride (Brine) | Aqueous | 7647-14-5 | For washing. |
| Nitrogen (N₂) or Argon (Ar) | High Purity, Dry | 7727-37-9 | For inert atmosphere. |
| Schlenk Flask / Three-neck Round Bottom Flask | - | - | Must be oven or flame-dried before use. |
| Magnetic Stirrer & Stir Bar | - | - | - |
| Septa, Needles, and Syringes | - | - | For inert atmosphere transfers. |
| Ice/Water Bath | - | - | For temperature control. |
Experimental Workflow Diagram
Caption: Workflow for the hydrodechlorination of 2,3-dichlorohexafluoro-2-butene.
Step-by-Step Protocol
1. Reaction Setup: a. Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a rubber septum, and a reflux condenser connected to a nitrogen/argon inlet with an oil bubbler. b. Allow the glassware to cool to room temperature under a positive flow of inert gas. c. In the fume hood, carefully weigh sodium borohydride (e.g., 1.2 molar equivalents relative to the substrate) and quickly add it to the reaction flask against a positive flow of inert gas. d. Using a dry syringe, add anhydrous diglyme (e.g., 100 mL) to the flask to create a suspension. e. Cool the flask to 0 °C using an ice/water bath.
2. Reaction Execution: a. Prepare a solution of 2,3-dichlorohexafluoro-2-butene (e.g., 1.0 molar equivalent) in a small amount of anhydrous diglyme (e.g., 20 mL) in a separate dry, sealed vial. b. Using a syringe, add the substrate solution dropwise to the stirred NaBH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. d. Stir the reaction at room temperature for 12-24 hours.
3. Reaction Monitoring: a. Periodically take small aliquots from the reaction mixture using a dry syringe. b. Quench the aliquot carefully with a few drops of ethanol followed by water. Extract with a small amount of diethyl ether and analyze the organic layer by GC-MS to monitor the consumption of starting material and the formation of product(s).
4. Quenching (CRITICAL STEP): a. Once the reaction is deemed complete, cool the flask back down to 0 °C in an ice/water bath. b. EXTREMELY CAREFULLY , add ethanol dropwise to the stirred mixture to quench the excess NaBH₄. Vigorous gas (H₂) evolution will occur. Maintain a slow addition rate to control the effervescence. c. After gas evolution subsides, continue the cautious dropwise addition of deionized water to ensure all residual NaBH₄ is decomposed.
5. Workup and Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add deionized water (e.g., 100 mL) and diethyl ether (e.g., 100 mL). c. Shake the funnel, venting frequently, and allow the layers to separate. d. Collect the organic (top) layer. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL). e. Combine all organic extracts and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally, saturated brine (50 mL).
6. Drying and Product Isolation: a. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Decant or filter the dried solution into a pre-weighed round-bottom flask. c. Remove the diethyl ether solvent carefully using a rotary evaporator. Caution: The product is expected to be volatile. Use minimal vacuum and a cool water bath. d. The remaining liquid is the crude product. Purify by fractional distillation under atmospheric pressure, collecting the fraction corresponding to the expected product's boiling point.
Part 3: Protocol Validation and Data Interpretation
Trustworthiness and Self-Validation
The integrity of this protocol is maintained through several checkpoints:
-
In-process Control: GC-MS monitoring provides real-time validation of the reaction's progress, confirming the conversion of the starting material and preventing premature or unnecessarily long reaction times.
-
Quenching Verification: The controlled quenching procedure ensures the safe and complete destruction of the reactive hydride reagent, a critical step for a safe workup.
-
Analytical Confirmation: The final structure and purity of the isolated product must be confirmed by spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS), providing unambiguous validation of the experimental outcome.
Expected Results and Data
| Parameter | Value / Condition | Rationale |
| Substrate | 2,3-dichlorohexafluoro-2-butene | Halogenated olefin with activated C-Cl bonds. |
| Reagent | Sodium Borohydride (NaBH₄) | Mild source of nucleophilic hydride. |
| Stoichiometry | 1.2 - 2.5 eq. NaBH₄ per eq. substrate | Excess hydride ensures complete reaction. Use >2 eq. for di-substitution. |
| Solvent | Anhydrous Diglyme | Aprotic, high-boiling polar ether to solubilize intermediates. |
| Temperature | 0 °C to Room Temperature | Controlled addition at 0 °C minimizes side reactions; RT provides energy for C-Cl bond cleavage. |
| Reaction Time | 12 - 24 hours | Vinylic chloride reduction can be slow.[5] Monitor for completion. |
| Expected Product(s) | Chlorohexafluorobutene / Hexafluorobutene | Mono- or di-hydrodechlorinated product. |
| Anticipated Yield | 40 - 70% | Highly dependent on conditions and extent of reduction. |
Product Characterization
-
¹H NMR: Expect the appearance of new signals in the olefinic region, corresponding to the newly introduced C-H protons. Coupling to adjacent CF₃ groups will result in complex splitting patterns (quartets or doublet of quartets).
-
¹⁹F NMR: The spectrum will be the most informative. The signals for the CF₃ groups will shift upon removal of the adjacent chlorine atom, and new J-couplings (H-F) will appear.
-
GC-MS: The mass spectrum will show a molecular ion peak corresponding to the mass of the hydrodechlorinated product. The isotopic pattern for chlorine (M, M+2) will disappear if both chlorines are removed.
References
- Vertex AI Search. (n.d.). Sodium borohydride - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium borohydride, powder, 99%.
- ESPI Metals. (2007). Sodium Borohydride.
- New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
- OSU Chemistry. (n.d.). Sodium Borohydride SOP.
- VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents.
-
Bell, H. M., Vanderslice, C. W., & Spehar, A. (1969). Reduction of organic halogen compounds by sodium borohydride. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Haz-Map. (n.d.). 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents. Retrieved January 14, 2026, from [Link]
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved January 14, 2026, from [Link]
Sources
- 1. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium Borohydride - ESPI Metals [espimetals.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis of Hexafluoro-2-butyne via Dehalogenation of 2,3-Dichlorohexafluoro-2-butene: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for the dehalogenation of 2,3-dichlorohexafluoro-2-butene to synthesize hexafluoro-2-butyne (HFB), a critical building block in the synthesis of fluorinated pharmaceuticals and advanced materials. Detailed protocols for the classical zinc-mediated dehalogenation in an alcohol solvent are presented, including reaction setup, execution, and product isolation. The guide also delves into the underlying reaction mechanism, safety considerations for handling the hazardous chemicals involved, and characterization data for the final product. This application note is intended for researchers, chemists, and drug development professionals engaged in fluorination chemistry and the synthesis of complex molecules.
Introduction: The Significance of Hexafluoro-2-butyne
Hexafluoro-2-butyne (HFB), with the chemical structure CF₃C≡CCF₃, is a highly reactive, electron-deficient alkyne.[1] The strong electron-withdrawing nature of the two trifluoromethyl groups makes the triple bond particularly susceptible to nucleophilic attack and highly active as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction.[1][2] This reactivity has established HFB as a versatile precursor for the synthesis of a wide array of fluorinated aromatic and heterocyclic compounds.[1]
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, efficient and reliable access to building blocks like HFB is of paramount importance. The dehalogenation of the vicinal dihalide, 2,3-dichlorohexafluoro-2-butene, represents a historically significant and practical route to this valuable fluorinated alkyne.[3]
Reaction Mechanism and Scientific Rationale
The dehalogenation of vicinal dihalides, such as 2,3-dichlorohexafluoro-2-butene, using zinc metal is a classic and effective method for the formation of alkenes and alkynes. The reaction proceeds via an E2-like elimination mechanism, facilitated by the transfer of electrons from the zinc metal to the carbon-chlorine bonds.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: Zinc metal acts as a reducing agent, undergoing a two-electron transfer. It is believed that zinc inserts into one of the carbon-chlorine bonds, forming an organozinc intermediate.[4]
-
Elimination: The formation of this organozinc species facilitates the elimination of the second chlorine atom and the formation of the carbon-carbon triple bond. The lone pair of electrons from the carbon-zinc bond shifts to form the π-bond, while the second chlorine atom is expelled as a chloride ion.[5]
-
Product Formation: The process results in the formation of the desired alkyne (hexafluoro-2-butyne) and zinc chloride (ZnCl₂) as a byproduct. The alcohol solvent serves to facilitate better contact between the solid zinc and the liquid substrate.[5][6]
The high electronegativity of the fluorine atoms in 2,3-dichlorohexafluoro-2-butene influences the reactivity of the C-Cl bonds, making this substrate well-suited for this type of reductive elimination.
Caption: Proposed mechanism for the zinc-mediated dehalogenation.
Detailed Experimental Protocol: Zinc-Mediated Dehalogenation
This protocol is based on the established method originally reported by Henne and Finnegan in 1949.[6] Researchers should strictly adhere to all safety precautions outlined in Section 5.
Materials and Equipment
| Material/Equipment | Specifications |
| 2,3-Dichlorohexafluoro-2-butene | Mixture of cis and trans isomers, 99% purity |
| Zinc Dust | <10 µm particle size, high purity |
| Absolute Ethanol | Anhydrous, 200 proof |
| 3-Neck Round Bottom Flask | 3 L capacity, with appropriate ground glass joints |
| Sealed Stirrer Assembly | Mechanical stirrer with a gas-tight seal |
| Reflux Condenser | "Down draft and overflow return" type recommended for high reflux rates[6] |
| Receiving Flask | Cooled with a Dry Ice/acetone bath |
| Heating Mantle | With variable temperature control |
| Standard Glassware | For work-up and distillation |
| Inert Gas Supply | Argon or Nitrogen |
Reaction Setup
Caption: Experimental setup for the dehalogenation reaction.
Step-by-Step Procedure
-
Assembly and Inerting: Assemble the 3 L, three-neck flask with the sealed stirrer, reflux condenser, and an inert gas inlet. Ensure the outlet of the condenser leads to the Dry Ice-cooled receiving flask.[6] Purge the entire system with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Charging the Reactor: To the flask, add 6 moles (420 g) of high-purity zinc dust and 900 mL of absolute ethanol.[6]
-
Initiating the Reaction: Begin vigorous stirring of the zinc-ethanol slurry. The original procedure does not specify the addition rate of the 2,3-dichlorohexafluoro-2-butene; a controlled addition via an addition funnel is recommended to manage the reaction exotherm. The total amount of the haloalkene used in the original work was approximately 2 moles (466 g).
-
Heating and Reflux: Gently heat the reaction mixture using the heating mantle to initiate and maintain a steady reflux. The reaction is exothermic, and the heating should be controlled accordingly.[6]
-
Product Collection: The product, hexafluoro-2-butyne, is a low-boiling gas (b.p. -25 °C).[1] As it forms, it will vaporize, pass through the reflux condenser, and be collected in the Dry Ice-cooled receiver.[6] The ethanol solvent will be refluxed back into the reaction flask.
-
Monitoring and Completion: The reaction progress can be monitored by observing the cessation of gas evolution. The duration will depend on the rate of addition and the reflux temperature.
-
Isolation and Purification: The collected crude hexafluoro-2-butyne in the cold trap can be purified by fractional distillation. The original study reported the isolation of various fractions, indicating the presence of byproducts.[6] A significant byproduct can be the hydrodechlorination product, CF₃CH=CClCF₃.[3]
Expected Yield
While the original 1949 paper does not state a final calculated yield for the hexafluoro-2-butyne, it details the amounts of various fractions collected. Modern adaptations of this procedure should aim for yields in the range of 60-80%, though this is highly dependent on the efficiency of the gas collection and purification steps. The formation of zinc salts is a known issue with this process.[3]
Alternative Synthetic Approach: Catalytic Dehalogenation
To circumvent the stoichiometric use of zinc and the generation of metal salt waste, alternative catalytic methods have been developed. One such method involves passing a vaporized mixture of 2,3-dichlorohexafluoro-2-butene and a halogen acceptor (e.g., another alkyne like 2-butyne or carbon monoxide) over a supported metal catalyst.[3]
| Catalyst | Halogen Acceptor | Temperature (°C) | Products |
| 5 wt% CuCl₂, 3 wt% KCl on Alumina | 2-Butyne | 275 | Hexafluoro-2-butyne, 2,3-dichloro-2-butene |
| 22 wt% CuCl₂, 5 wt% KCl on Silica | Carbon Monoxide | 300 | Hexafluoro-2-butyne, Phosgene (COCl₂) |
Data sourced from patent literature.[3]
This catalytic approach avoids the production of hydrodechlorination byproducts, which can be a significant issue in the zinc-mediated process.[3]
Safety and Handling
Extreme caution must be exercised when performing this synthesis.
-
2,3-Dichlorohexafluoro-2-butene (Reactant): This compound is classified as acutely toxic if inhaled and causes severe skin burns and eye damage.[7] It is a corrosive liquid that may cause respiratory irritation.[7] All handling must be done in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles, is mandatory.
-
Hexafluoro-2-butyne (Product): This is a toxic, colorless, and flammable gas that is shipped as a liquefied gas under pressure.[1][8] It is fatal if inhaled, and the container may explode if heated.[8] It is essential to work in a well-ventilated area and avoid all sources of ignition. Handling of the compressed gas cylinder and the low-boiling point liquid requires specialized training and equipment.
-
Reaction Hazards: The reaction can be exothermic. The use of a large quantity of flammable ethanol solvent requires appropriate precautions to prevent fire.
Characterization of Hexafluoro-2-butyne
The identity and purity of the synthesized hexafluoro-2-butyne should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₄F₆ |
| Molecular Weight | 162.03 g/mol [1] |
| Boiling Point | -25 °C[1] |
| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the six fluorine atoms. |
| IR Spectroscopy | Will show characteristic C-F bond absorptions.[9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 162.[10] |
Conclusion
The dehalogenation of 2,3-dichlorohexafluoro-2-butene with zinc dust in ethanol is a well-established, albeit classical, method for the synthesis of hexafluoro-2-butyne. While it generates stoichiometric amounts of zinc salts, the procedure is robust and provides access to a highly valuable fluorinated building block. This application note provides the necessary details for researchers to replicate this synthesis safely and effectively. For applications where metal waste is a concern, catalytic dehalogenation methods present a promising alternative. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis.
References
-
Henne, A. L., & Finnegan, W. G. (1949). Perfluoro-2-butyne and its Hydrogenation Products. Journal of the American Chemical Society, 71(1), 298–300. [Link]
-
Nielsen, J. R., & Classen, H. H. (1953). Vibrational Spectrum of Hexafluoro‐2‐Butyne. The Journal of Chemical Physics, 21(2), 355-358. [Link]
-
American Chemical Society. (n.d.). Perfluoro-2-butyne and its Hydrogenation Products. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Hexafluoro-2-butyne. PubChem. [Link]
-
Wikipedia. (2026, January 7). Hexafluoro-2-butyne. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. [Link]
-
University of Ottawa. (n.d.). 19F NMR Reference Standards. [Link]
-
Wikipedia. (2026, January 7). Hexafluoro-2-butyne. [Link]
-
World Intellectual Property Organization. (2011). PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE. (WO/2011/146812). [Link]
-
Chemistry Stack Exchange. (2022, January 27). What is the reaction mechanism for formation of alkene from vicinal dihalide in presence of zinc and alcohol?. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butyne, 1,1,1,4,4,4-hexafluoro-. NIST Chemistry WebBook. [Link]
-
Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. (2016, August 24). Dehalogenation of vicinal dihalides. [Link]
-
European Patent Office. (2019, October 23). PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE (EP 2571836 B2). [Link]
-
ResearchGate. (n.d.). Calculation of dechlorination and [Zn] reclaiming in experiment (b) involving at different roasting temperatures. [Link]
-
ResearchGate. (n.d.). Zinc Promotion of Platinum for Catalytic Light Alkane Dehydrogenation: Insights into Geometric and Electronic Effects. [Link]
-
ResearchGate. (n.d.). Efficient Partial Hydrogenation of 2-Butyne-1,4-diol and other Alkynes under Microwave Irradiation. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hexafluoro-2-butyne - Wikipedia [en.wikipedia.org]
- 3. data.epo.org [data.epo.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hexafluoro-2-butyne | C4F6 | CID 69654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 2-Butyne, 1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
Harnessing the Reactivity of 2,3-Dichlorohexafluoro-2-butene: Mechanistic Insights and Synthetic Protocols
An Application Guide for Senior Researchers
Abstract: This document provides an in-depth exploration of the reaction mechanisms of 2,3-dichlorohexafluoro-2-butene (DCHFB), a pivotal fluorinated building block in modern organic synthesis. DCHFB's unique electronic structure, characterized by an electron-deficient double bond flanked by two trifluoromethyl groups, imparts a versatile reactivity profile. We will dissect the causality behind its primary reaction pathways—nucleophilic vinylic substitution, cycloaddition, and radical reactions—offering field-proven insights and detailed, self-validating protocols for its application in the synthesis of complex fluorinated molecules and heterocyclic frameworks.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful reagent.
Foundational Principles: The Electronic Nature of DCHFB
2,3-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a halogenated alkene existing as cis and trans isomers.[3][4] Its reactivity is dominated by the profound electron-withdrawing inductive effect of the two trifluoromethyl (-CF₃) groups. This effect polarizes the carbon-carbon double bond, rendering the vinylic carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6] This electronic depletion also makes DCHFB an excellent dienophile and dipolarophile in pericyclic reactions.[1][7][8] Understanding this inherent electrophilicity is the cornerstone of predicting its behavior and designing successful synthetic strategies.
Key Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄Cl₂F₆[4][9] |
| Molecular Weight | 232.94 g/mol [3][9][10] |
| Boiling Point | 66-68 °C[3][10] |
| Density | 1.605 g/mL at 25 °C[3][10] |
Dominant Pathway: Nucleophilic Vinylic Substitution
The most prevalent reaction mechanism for DCHFB is nucleophilic vinylic substitution. Unlike typical alkenes, which undergo electrophilic addition, the electron-poor nature of the DCHFB double bond facilitates an addition-elimination pathway.
Mechanism: Addition-Elimination
The reaction proceeds in a two-step sequence:
-
Nucleophilic Addition: A nucleophile attacks one of the electrophilic vinylic carbons, breaking the π-bond and forming a stabilized carbanionic intermediate. The negative charge is delocalized and stabilized by the adjacent electron-withdrawing -CF₃ group.
-
Chloride Elimination: The carbanion rapidly collapses, reforming the double bond and expelling one of the chlorine atoms as a leaving group (Cl⁻).
This mechanism is kinetically and thermodynamically favored over a concerted SN2-type displacement, which would involve a highly strained transition state.
Caption: The Addition-Elimination pathway for nucleophilic attack on DCHFB.
Protocol: Reaction with Amine Nucleophiles
The reaction of DCHFB with primary or secondary amines is a robust method for synthesizing fluorinated enamines and nitrogen-containing heterocycles.[11] The choice of solvent and base is critical for achieving high yields and preventing side reactions.
Objective: Synthesis of N-substituted 1-amino-2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1.0 eq)
-
Desired amine (e.g., diethylamine, 2.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Inert gas atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous acetonitrile (10 mL per 1 mmol of DCHFB).
-
Cooling: Cool the solvent to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the initial addition.
-
Reagent Addition: Slowly add the amine (2.2 eq) to the stirred solvent. A second equivalent is used to neutralize the HCl generated during the reaction.[12]
-
DCHFB Addition: Add 2,3-dichlorohexafluoro-2-butene (1.0 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with deionized water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol: Reaction with Thiol and Alcohol Nucleophiles
Thiols and alcohols react similarly, though thiols are generally more nucleophilic and may react under milder conditions.[13][14] The use of a non-nucleophilic base is required to deprotonate the thiol or alcohol in situ, generating the more potent thiolate or alkoxide.[15][16]
Objective: Synthesis of a substituted vinyl sulfide or vinyl ether.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1.0 eq)
-
Thiol or Alcohol (1.1 eq)
-
Base (e.g., Sodium Hydride (NaH) 60% dispersion in oil, 1.2 eq; or Triethylamine, 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Step-by-Step Protocol:
-
Base Suspension: To a flame-dried flask under nitrogen, add anhydrous THF and the base (e.g., NaH). Cool the suspension to 0 °C.
-
Nucleophile Deprotonation: Slowly add a solution of the thiol or alcohol (1.1 eq) in THF to the base suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (evolution of H₂ gas will be observed with NaH).
-
DCHFB Addition: Add 2,3-dichlorohexafluoro-2-butene (1.0 eq) dropwise to the generated nucleophile solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8-12 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Section 2.2. For reactions using NaH, the initial quench with water must be performed with extreme caution.
Comparative Data for Nucleophilic Substitution:
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Diethylamine | Excess Amine | CH₃CN | 0 to RT | 85-95 |
| Methanol | NaH | THF | 0 to RT | 70-80[17] |
| Ethanethiol | Et₃N | DMF | 0 to RT | 90-98[18] |
Concerted Pathways: Cycloaddition Reactions
The electron-deficient nature of DCHFB makes it a potent reactant in pericyclic reactions, particularly [4+2] (Diels-Alder) and [3+2] (1,3-dipolar) cycloadditions.[7][8][19][20] These reactions are highly valuable for constructing complex fluorinated carbocyclic and heterocyclic systems in a single, stereocontrolled step.[1][21]
Mechanism: [4+2] Diels-Alder Reaction
In this reaction, DCHFB acts as the dienophile, reacting with an electron-rich conjugated diene. The reaction is typically concerted, meaning all bond-forming and bond-breaking occurs in a single transition state. This concerted nature preserves the stereochemistry of the reactants in the product.
Caption: A generalized workflow for performing a Diels-Alder cycloaddition.
Protocol: [4+2] Cycloaddition with Cyclopentadiene
Objective: Synthesis of the fluorinated norbornene derivative via Diels-Alder reaction.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1.0 eq)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.5 eq)
-
Anhydrous Toluene
-
Reaction vessel (sealed tube or flask with reflux condenser)
Step-by-Step Protocol:
-
Setup: In a suitable reaction vessel, dissolve 2,3-dichlorohexafluoro-2-butene (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add freshly cracked cyclopentadiene (1.5 eq) to the solution.
-
Reaction: Seal the vessel or equip with a reflux condenser and heat the mixture to 80-110 °C for 12-24 hours. The optimal temperature depends on the diene's reactivity.
-
Monitoring & Work-up: Monitor the reaction by GC-MS. Upon consumption of the limiting reagent, cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization or column chromatography to yield the desired cycloadduct.
Alternative Pathway: Radical Reactions
While ionic pathways dominate, DCHFB can also participate in free-radical reactions, particularly additions across the double bond.[22] These reactions require an initiation step to generate a radical species and proceed via a chain mechanism.[23][24]
Mechanism: Free-Radical Chain Addition
The process involves three distinct stages:
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) is homolytically cleaved by heat or UV light to produce initial radicals. These radicals then react with a precursor (e.g., a thiol) to generate the chain-propagating radical.
-
Propagation: This is a two-step cycle. The generated radical adds to the DCHFB double bond, forming a new carbon-centered radical intermediate. This intermediate then abstracts an atom (e.g., a hydrogen from another thiol molecule) to form the product and regenerate the chain-propagating radical.
-
Termination: Two radical species combine to form a stable, non-radical product, terminating the chain.
Caption: The three key stages of a free-radical chain reaction.
Protocol: Radical-Mediated Thiol-Ene Reaction
This protocol utilizes a radical initiator to achieve the anti-Markovnikov addition of a thiol across the DCHFB double bond.[25]
Objective: Synthesis of the thioether adduct via radical addition.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1.0 eq)
-
Thiol (e.g., dodecanethiol, 1.5 eq)
-
Radical Initiator (e.g., AIBN, 0.1 eq)
-
Anhydrous solvent (e.g., Benzene or Toluene)
Step-by-Step Protocol:
-
Setup: Combine DCHFB (1.0 eq), the thiol (1.5 eq), and AIBN (0.1 eq) in a flask with anhydrous benzene.
-
Degassing: Thoroughly degas the solution by bubbling nitrogen through it for 20-30 minutes. Oxygen is a radical scavenger and will inhibit the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80 °C for benzene) under a nitrogen atmosphere for 6-8 hours.
-
Work-up: Cool the reaction to room temperature and remove the solvent in vacuo.
-
Purification: The crude residue can be purified by column chromatography to isolate the saturated thioether product.
Conclusion
2,3-dichlorohexafluoro-2-butene is a uniquely reactive and valuable synthon. Its pronounced electrophilic character, a direct consequence of fluoroalkylation, dictates its primary reaction mechanisms. By understanding the principles of nucleophilic vinylic substitution, pericyclic cycloaddition, and free-radical addition, researchers can strategically employ DCHFB to construct a diverse array of advanced materials, agrochemicals, and pharmaceutical intermediates. The protocols provided herein serve as a validated starting point for the exploration of this versatile reagent's full synthetic potential.
References
- [3+2] Cycloaddition Reaction. (n.d.).
- (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. PubChem.
- 2,3-DICHLOROHEXAFLUORO-2-BUTENE. ChemicalBook.
- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1663.
- 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. NIST Chemistry WebBook.
- Cycloaddition. Wikipedia.
- Cycloaddition Reactions. ChemTalk.
- Amine Protection / Deprotection. Fisher Scientific.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Journal of Chemistry.
- Neo, A. G. (n.d.). Synthesis of Heterocyclic Compounds by Photochemical Cyclizations. Bioorganic & Medicinal Chemistry.
- Cycloaddition Reactions. (2024). Chemistry LibreTexts.
- Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
- 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. NIST Chemistry WebBook.
- 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. ChemicalBook.
- Radical Reactions (Part 1). (n.d.).
- 2,3-DICHLOROHEXAFLUORO-2-BUTENE. ChemBK.
- Radical Reactions. (n.d.).
- Biosynthesis of heterocycles: from isolation to gene cluster. (n.d.). Tri College Consortium.
- Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. (2023). Molecules, 28(9), 3894.
- Nucleophiles and Electrophiles. (2012). Master Organic Chemistry.
- 1,4-Dichlorohexafluoro-2-butene. PubChem.
- Synthesis of biologically active heterocyclic compounds from β-diketones. (2025).
- Reactions of Alcohols. (2024). Chemistry LibreTexts.
- Reactions of Thiols. (2025).
- Radical reactions in practice. (2020). Chemistry LibreTexts.
- Reactions of Amines. (2025). Chemistry LibreTexts.
- Reactions of Thiols. (n.d.). Chemistry Steps.
- Thiols And Thioethers. (2015). Master Organic Chemistry.
- Free Radical Reactions – Chlorination of Methane. (2013). Master Organic Chemistry.
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.).
- Thiol-ene reaction. Wikipedia.
- Alcohol Reactivity. (n.d.). Michigan State University Chemistry.
- Reactions of Amines. (n.d.).
- Thiols and Sulfides. (n.d.). OpenStax.
- Radical Reactions. (2022). Chemistry LibreTexts.
- Main Mechanisms. (n.d.). Lumen Learning.
- 2,3-Dichloro-2-butene. PubChem.
- Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.
- Reactions of Alcohols. (n.d.).
- Reactions of Alcohols. (2023). OpenStax.
Sources
- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 4. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cycloaddition - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Alcohol Reactivity [www2.chemistry.msu.edu]
- 17. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 20. api.pageplace.de [api.pageplace.de]
- 21. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 22. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
use of 2,3-dichlorohexafluoro-2-butene in material science
An In-Depth Guide to 2,3-Dichlorohexafluoro-2-butene in Advanced Material Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of 2,3-dichlorohexafluoro-2-butene, a versatile fluorinated building block, for researchers, scientists, and professionals in material science and drug development. It moves beyond a simple recitation of facts to explain the underlying principles and practical methodologies for its use.
Introduction: A Unique Fluorinated Alkene
2,3-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a halogenated alkene notable for its dense structure of fluorine and chlorine atoms surrounding a central carbon-carbon double bond.[1] This unique arrangement of atoms imparts a combination of thermal stability, chemical resistance, and specific reactivity, making it a valuable precursor in the synthesis of advanced materials. The presence of two trifluoromethyl groups and two chlorine atoms on the double bond provides distinct reactive sites, allowing for a range of chemical transformations.
The compound exists as a mixture of cis and trans isomers, which can be separated through techniques like preparative vapor phase chromatography for specific stereoselective syntheses. Its primary utility lies in its function as a monomer for creating fluorinated polymers and as a reactive intermediate for introducing hexafluorinated moieties into organic molecules.[2][3][4]
Visualization 1: Isomeric Forms of 2,3-Dichlorohexafluoro-2-butene
Sources
- 1. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 20.210.105.67 [20.210.105.67]
Application Note: Protocols for the Use of 2,3-Dichlorohexafluoro-2-butene in Flow Chemistry for Trifluoromethylation Reactions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and efficient use of 2,3-dichlorohexafluoro-2-butene as a trifluoromethyl (CF₃) building block in continuous flow chemistry. The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] However, the reagents used for these transformations can be hazardous or difficult to handle using traditional batch methods. Flow chemistry offers a superior alternative by providing enhanced safety, precise process control, and improved reaction efficiency.[2][3] This application note details the fundamental principles, safety protocols, experimental setups, and step-by-step procedures for performing nucleophilic substitution reactions with 2,3-dichlorohexafluoro-2-butene in a continuous flow environment.
Introduction: The Strategic Advantage of Flow Chemistry for Fluorination
The trifluoromethyl group is a cornerstone of modern pharmaceutical design, present in numerous approved drugs.[4][5] Its introduction into molecular scaffolds can profoundly modulate key pharmacological properties.[1] 2,3-Dichlorohexafluoro-2-butene (CAS 303-04-8) is a valuable reagent for this purpose. The strong electron-withdrawing nature of its two CF₃ groups renders the double bond highly electrophilic and susceptible to attack by nucleophiles, facilitating the introduction of a trifluoromethyl-substituted vinyl group.
However, the handling of fluorinated reagents often presents safety and control challenges in traditional batch reactors.[3] Flow chemistry mitigates these issues by utilizing small reactor volumes, which dramatically improves the safety profile for handling hazardous materials and managing highly exothermic reactions.[6][7] The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control and efficient mixing of reagents.[8][9] This level of control leads to higher yields, improved selectivity, and greater reproducibility, making flow chemistry an indispensable tool for modern drug discovery and process development.[10]
Reagent Properties and Critical Safety Protocols
2.1. Physicochemical Properties
2,3-Dichlorohexafluoro-2-butene is a volatile liquid with properties that require careful handling.
| Property | Value | Source |
| CAS Number | 303-04-8 | [11] |
| Molecular Formula | C₄Cl₂F₆ | [11] |
| Molecular Weight | 232.94 g/mol | [12] |
| Boiling Point | 66-68 °C | [13] |
| Density | 1.605 g/mL at 25 °C | [13] |
| Vapor Pressure | 4.42 psi at 20 °C | [13] |
2.2. Hazard Identification and Safety Precautions
This reagent is classified as hazardous and must be handled with extreme caution in a well-ventilated fume hood.[14]
| Hazard Classification | GHS Codes | Precautionary Measures | Source |
| Acute Toxicity, Oral | H302 | P280: Wear protective gloves/eye protection/face protection. | [14] |
| Acute Toxicity, Inhalation | H330 | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [13] |
| Skin Corrosion/Irritation | H314, H315 | P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. | [13][14] |
| Serious Eye Damage | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[13]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Spill & Emergency: In case of skin contact, wash immediately with soap and plenty of water.[14] For eye contact, rinse thoroughly for at least 15 minutes.[14] In case of inhalation, move the person to fresh air.[14] In all cases of exposure, seek immediate medical attention.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[15]
Reaction Mechanism: Nucleophilic Vinylic Substitution
The reaction proceeds via a nucleophilic vinylic substitution mechanism. The electron-deficient double bond of 2,3-dichlorohexafluoro-2-butene is the electrophilic center. A nucleophile (Nu⁻), such as an amine, thiol, or alkoxide, attacks one of the sp²-hybridized carbons.[16][17] This leads to the displacement of a chloride ion, which is a good leaving group, forming a new carbon-nucleophile bond. The reaction is highly regioselective, yielding a product where the nucleophile has replaced one of the chlorine atoms.
Caption: Figure 1: General mechanism of nucleophilic vinylic substitution.
Flow Chemistry System Configuration
A standard flow chemistry setup is required to perform these reactions safely and efficiently. The system consists of several key modules, each with a specific function.[18] The modularity of flow equipment allows for easy reconfiguration for different reaction types.[7]
4.1. Essential Components
-
Reagent Delivery Pumps: High-performance liquid chromatography (HPLC) pumps are recommended for their ability to deliver precise, pulseless, and reproducible flow rates against the system's back pressure.[19]
-
Mixer: A simple T-mixer or Y-mixer is used to combine the reagent streams before they enter the reactor.[20]
-
Reactor: A coiled reactor made of a chemically inert material (e.g., PFA, stainless steel) is submerged in a temperature-controlled bath (heater/chiller circulator) to maintain a constant reaction temperature.[8]
-
Back-Pressure Regulator (BPR): A BPR is crucial for maintaining a stable pressure throughout the system.[21] This prevents the solvent from boiling if the reaction temperature is above its atmospheric boiling point and enhances the dissolution of any gaseous byproducts.
-
Collection Vessel: A sealed vessel collects the product stream for subsequent work-up and analysis.
4.2. System Workflow Diagram
The following diagram illustrates a typical setup for the reaction of a nucleophile with 2,3-dichlorohexafluoro-2-butene.
Caption: Figure 2: Schematic of a typical flow chemistry setup.
Detailed Application Protocol: Synthesis of a Trifluoromethyl-Substituted Aniline Derivative
This protocol describes the reaction between 4-methoxyaniline (a model nucleophile) and 2,3-dichlorohexafluoro-2-butene.
5.1. Reagent Preparation
-
Solution A (Nucleophile): Dissolve 4-methoxyaniline (e.g., 0.2 M) and a non-nucleophilic base such as triethylamine (e.g., 0.22 M, 1.1 equivalents) in a suitable aprotic polar solvent like acetonitrile (ACN). Degas the solution.
-
Solution B (Electrophile): Dissolve 2,3-dichlorohexafluoro-2-butene (e.g., 0.2 M, 1.0 equivalent) in the same solvent (ACN).
Causality: The base is required to neutralize the HCl generated during the reaction. Using an aprotic polar solvent like ACN helps to dissolve the reagents and stabilize charged intermediates that may form.
5.2. Experimental Procedure
-
System Priming: Prime both pumps and their respective lines with the solvent (ACN) to ensure the system is free of air and filled with liquid.
-
Pressurization: Set the BPR to the desired pressure (e.g., 10 bar). This ensures the reaction mixture remains in the liquid phase at elevated temperatures.
-
Temperature Control: Set the circulator for the coil reactor to the target temperature (e.g., 80 °C). The high heat transfer in flow systems allows for rapid heating to the setpoint.[9]
-
Initiate Flow:
-
Start Pump A at the desired flow rate (e.g., 0.5 mL/min).
-
Start Pump B at the same flow rate (e.g., 0.5 mL/min) to maintain a 1:1 stoichiometric ratio.
-
The total flow rate will be 1.0 mL/min.
-
-
Calculate Residence Time: The residence time (τ) is the time the reagents spend in the heated reactor zone. It is calculated as:
-
τ = Reactor Volume (V) / Total Flow Rate (Q)
-
For a 10 mL reactor and a 1.0 mL/min flow rate, τ = 10 minutes.
-
-
Achieve Steady State: Allow the system to run for at least three times the residence time (e.g., 30 minutes) to ensure that the initial solvent plug has been flushed out and the reaction has reached a steady state.
-
Sample Collection: Collect the output from the BPR. The product stream will contain the desired product, unreacted starting materials, triethylamine hydrochloride salt, and solvent.
-
System Shutdown: After the run, flush the entire system with clean solvent for at least 30 minutes to remove all reactive species.
5.3. Process Optimization Parameters
Flow chemistry allows for rapid optimization of reaction conditions.[7]
| Parameter | Range | Rationale |
| Temperature | 40 - 120 °C | Higher temperatures typically increase the reaction rate, but may lead to side products. |
| Residence Time | 2 - 30 min | Adjusted by changing the total flow rate or reactor volume. Longer times increase conversion. |
| Stoichiometry | 1:1 to 1:1.5 | The ratio of nucleophile to electrophile can be precisely controlled by adjusting the relative flow rates of Pumps A and B. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase throughput but may lead to solubility issues or clogging. |
Data Analysis and Work-up
-
In-line Monitoring (Optional): Techniques like FT-IR or UV-Vis can be integrated for real-time reaction monitoring.
-
Offline Analysis: Samples are typically analyzed offline by HPLC, GC-MS, and NMR to determine conversion, yield, and purity.
-
Work-up: The collected product stream can be concentrated under reduced pressure. The resulting residue is then subjected to standard purification techniques, such as column chromatography or recrystallization, to isolate the pure product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Pressure Fluctuations | Air bubbles in the pump lines; precipitation in the reactor. | Degas solvents thoroughly; check reagent solubility at the reaction concentration and temperature. |
| Low Conversion | Insufficient residence time or temperature. | Decrease the total flow rate or increase the reactor temperature. |
| Reactor Clogging | Precipitation of salts (e.g., triethylamine HCl) or product. | Lower the reagent concentration; use a solvent in which byproducts are more soluble. |
Conclusion
The use of 2,3-dichlorohexafluoro-2-butene in continuous flow chemistry provides a safe, scalable, and highly efficient method for the synthesis of valuable trifluoromethyl-containing compounds.[3] The intrinsic safety benefits of flow reactors, combined with precise control over reaction parameters, overcomes many of the challenges associated with handling this energetic and hazardous reagent in traditional batch processes.[6][9] This protocol offers a robust starting point for researchers in pharmaceutical and agrochemical development to leverage this powerful technology for accessing novel fluorinated molecules.
References
- Angene Chemical. (2021). Safety Data Sheet: (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene.
- Gao, Y., et al. (n.d.). Flow Chemistry in Organic Synthesis.
- Syrris. (n.d.). Flow Chemistry.
- ThalesNano. (2021). The Gas ModuleTM: Extending the scope of reactions introducing gaseous reagents. YouTube.
- Bio, M. M. (2017).
- Aragen Life Sciences. (n.d.). Flow Chemistry vs.
- Ley, S. V., et al. (2015). The Use of Gases in Flow Synthesis. Organic Process Research & Development.
- METTLER TOLEDO. (n.d.). Benefits of Continuous Flow Chemistry.
- TCI Chemicals. (2025).
- Noël, T., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. PubMed Central.
- ChemicalBook. (n.d.). 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3-Dichloro-2-butene, mixture of cis and trans isomers.
- SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- Kappe, C. O., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions.
- Sigma-Aldrich. (2024).
- DiRocco, D. A., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and Manufacturing.
- Shibata, N., et al. (2019).
- Wall, L. A., et al. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PubMed Central.
- Postigo, A., et al. (2017).
- MilliporeSigma. (n.d.). 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99%.
- Jensen, K. F., et al. (n.d.). Flow Chemistry in Organic Synthesis.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- Soderberg, T. (n.d.). Appendix 2: Main Mechanisms. Organic Chemistry 1: An open textbook - Lumen Learning.
- ResearchGate. (n.d.). Next Generation of Fluorine-Containing Pharmaceuticals.
- Hone, C. A., & Kappe, C. O. (2021). Towards The Standardization of Flow Chemistry Protocols For Organic Reactions.
- Wiley-VCH. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions.
- Shibata, N., et al. (2019).
- Asad, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- PubChem. (n.d.). (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene.
- Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry.
- CHEM21. (n.d.). Case Study: Multicomponent Synthesis of Isothioureas.
- Ferreira, R. J., et al. (2021).
- Echemi. (n.d.). 2,3-Dichlorohexafluorobut-2-ene (E/Z isomer mixture) CAS NO 2418-22-6.
- Chad's Prep. (2020). 6.
- Making Molecules. (2025). Alkenes as nucleophiles: Part 1.
- Aurigene Services. (n.d.). Case Studies.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 3. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. mt.com [mt.com]
- 8. Flow Chemistry [organic-chemistry.org]
- 9. aragen.com [aragen.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 12. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,3-二氯六氟-2-丁烯,顺反异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. d-nb.info [d-nb.info]
- 21. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dichlorohexafluoro-2-butene Isomers
Welcome to the technical support resource for the purification of 2,3-dichlorohexafluoro-2-butene (DCHFB) isomers. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in isolating its geometric isomers, (Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene and (E)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene.
The separation of these isomers is notoriously difficult due to their nearly identical physical properties. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-dichlorohexafluoro-2-butene and why is isomer separation important?
2,3-dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a halogenated alkene that exists as two geometric isomers: cis (Z) and trans (E).[1][2] These isomers can have different chemical reactivities and may lead to different stereochemical outcomes in subsequent reactions. For applications in materials science, pharmaceuticals, and specialty chemicals, the use of a pure, single isomer is often critical to ensure product consistency, performance, and, in the case of drug development, specific pharmacological activity.
Q2: What are the key physical properties of 2,3-dichlorohexafluoro-2-butene?
The commercially available product is typically a mixture of the cis and trans isomers. The properties of this mixture are summarized below. The very narrow boiling point range highlights the primary challenge in separating the isomers via distillation.
| Property | Value | Source |
| Molecular Formula | C₄Cl₂F₆ | [3][4] |
| Molecular Weight | 232.94 g/mol | [4] |
| Boiling Point | 66-68 °C | [3] |
| Density | 1.605 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.3458 | [3] |
| Vapor Pressure | 4.42 psi at 20 °C |
Q3: What are the primary methods for purifying DCHFB isomers?
The two most effective and commonly cited methods for separating DCHFB isomers are:
-
Preparative Gas Chromatography (Prep GC): This is a highly effective technique for obtaining small quantities of the individual, high-purity isomers. It separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
-
Fractional Distillation: While challenging due to the close boiling points, fractional distillation using a highly efficient column can be used to enrich one isomer over the other, particularly for larger-scale separations where Prep GC is not feasible.[5]
A less common method involves the selective reaction of the isomer mixture, followed by hydrolysis and subsequent purification.
Q4: What are the critical safety precautions for handling 2,3-dichlorohexafluoro-2-butene?
This compound is hazardous and requires strict safety protocols.
-
Toxicity: It is classified as acutely toxic upon inhalation and causes severe skin corrosion and eye damage.
-
Handling: Always handle this chemical within a certified chemical fume hood.[6] Avoid inhaling vapors, mist, or gas.[7] Prevent all contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. An approved respirator (e.g., type ABEK EN14387 filter) is necessary if ventilation is inadequate or for handling spills.
-
Spills and Fire: In case of a spill, evacuate the area and ensure adequate ventilation.[7] Use personal protective equipment during cleanup.[7] For fires, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Firefighters should wear self-contained breathing apparatus.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of DCHFB isomers.
Problem: Incomplete Separation of cis and trans Isomers
This is the most common challenge. Whether using distillation or chromatography, achieving baseline separation requires careful optimization.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Column Efficiency (Fractional Distillation) | The number of theoretical plates in your distillation column is too low to resolve components with very close boiling points. Solution: • Use a longer, packed distillation column (e.g., Vigreux, Raschig rings, or metal sponge packed) to increase the surface area and the number of theoretical plates.[8] • Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Incorrect Heating Rate or Reflux Ratio (Fractional Distillation) | A heating rate that is too high or a reflux ratio that is too low will prevent equilibrium from being established between the liquid and vapor phases on each theoretical plate, leading to poor separation. Solution: • Apply slow, steady heating to the distillation flask.[8] • Maintain a high reflux ratio (e.g., 10:1 or higher, meaning for every 10 drops that return to the column, only 1 is collected). This ensures the column remains in equilibrium. |
| Inappropriate GC Column (Preparative GC) | The stationary phase of your GC column does not have the correct selectivity to differentiate between the subtle structural differences of the isomers. Solution: • Use a high-polarity stationary phase column, such as one based on polyethylene glycol (WAX) or a specialized column designed for separating geometric isomers. A more polar phase can interact differently with the small dipole moment variations between the cis and trans isomers.[8] |
| Suboptimal GC Method Parameters | The oven temperature program or carrier gas flow rate is not optimized, preventing the isomers from spending sufficient time interacting with the stationary phase. Solution: • Optimize the Temperature Program: Use a very slow temperature ramp (e.g., 1-2 °C/min) or run the separation isothermally at a temperature that provides the best resolution.[8] • Optimize Carrier Gas Flow Rate: Reduce the flow rate of the carrier gas (Helium, Hydrogen) to increase interaction time and enhance resolution.[8] Ensure your carrier gas is free of oxygen, moisture, and hydrocarbons by using high-quality gas purifiers.[9] |
Problem: Low Recovery of Purified Product
Losing a significant portion of your valuable product during purification is a common and frustrating issue.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Product Evaporation | DCHFB has a relatively low boiling point (66-68 °C), making it highly volatile. Product can be lost during transfers or if collection flasks are not properly sealed and cooled. Solution: • Chill the receiving flask for both distillation and preparative GC in an ice bath to minimize evaporation upon collection. • Ensure all joints and connections in your apparatus are well-sealed. Use high-quality ground glass joints with appropriate grease or PTFE sleeves. • Minimize the time the purified product is exposed to the atmosphere. |
| Column Overloading (Preparative GC) | Injecting too much sample onto the preparative GC column leads to broad, overlapping peaks, which forces you to cut fractions more conservatively, thereby sacrificing yield for purity. Solution: • Determine the maximum sample loading for your column through a series of smaller, incremental injections. • If a larger quantity is needed, perform multiple automated injections and collections rather than a single, oversized one. |
| Product Decomposition | Although generally stable, halogenated alkenes can potentially decompose or isomerize under high heat or in the presence of certain contaminants. Solution: • For distillation, use vacuum distillation if possible to lower the required boiling temperature. • Ensure all glassware and equipment are scrupulously clean and dry. Avoid contact with strong bases, which could potentially catalyze elimination reactions.[10] |
Visualized Workflows
Decision Workflow for Purification Method Selection
This diagram outlines the logical steps for choosing the most appropriate purification strategy based on experimental needs.
Caption: Decision tree for selecting a DCHFB purification method.
Troubleshooting Logic for Poor GC Separation
This flowchart illustrates a systematic approach to diagnosing and solving poor peak resolution in a gas chromatography analysis.
Caption: Troubleshooting workflow for poor GC isomer separation.
Detailed Experimental Protocols
Protocol 1: Purification by Preparative Gas Chromatography (Prep GC)
This protocol is designed for obtaining high-purity (>99.5%) samples of individual isomers on a milligram-to-gram scale.
1. System Preparation:
- Install a suitable high-polarity preparative GC column (e.g., 30m x 0.53mm ID with a thick film of polyethylene glycol).
- Ensure the carrier gas (Helium or Hydrogen) is purified to remove oxygen, water, and hydrocarbons using appropriate traps.[9][11]
- Condition the column according to the manufacturer's instructions to remove any residual contaminants.
2. Method Development (Analytical Scale):
- Inject a small, diluted sample of the DCHFB mixture onto an analytical column of the same stationary phase to develop the separation method.
- Optimize the oven temperature program. Start with a low initial temperature (e.g., 40°C) and use a slow ramp (1-3°C/min) to find the optimal separation temperature.
- Determine the retention times for the cis and trans isomers.
3. Preparative Separation:
- Scale the optimized method to your preparative system.
- Set the collection parameters in your software to cut the fractions corresponding to the beginning and end of each isomer peak. Be conservative at first to ensure high purity.
- Set up collection traps or vials, ensuring they are cooled in an ice bath or cryo-cooler to efficiently trap the volatile eluent.
- Perform an initial injection with a small amount of the neat mixture to confirm retention times and collection windows.
- Begin automated, sequential injections of the DCHFB mixture. Do not exceed the column's loading capacity.
- Combine the collected pure fractions for each isomer into separate, sealed vials.
4. Purity Confirmation:
- Analyze the collected fractions using an analytical GC-FID to confirm the purity of each isolated isomer.
Protocol 2: Purification by High-Efficiency Fractional Distillation
This protocol is suitable for enriching one isomer on a larger scale (>5 g). Achieving complete separation is unlikely, but significant enrichment is possible.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus in a fume hood.
- Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full). Add boiling chips or a magnetic stir bar.
- Fit the flask with a long, well-insulated packed distillation column (e.g., a 50 cm Vigreux or a column packed with Raschig rings).
- Place a thermometer or temperature probe at the distillation head to accurately measure the vapor temperature.
- Use a condenser and a receiving flask. It is advisable to use a multi-limb receiver (a "cow" or "pig" adapter) to allow for the collection of different fractions without interrupting the distillation.
- Cool the receiving flask in an ice bath.
2. Distillation Procedure:
- Charge the distillation flask with the crude DCHFB isomer mixture.
- Begin heating the flask gently and evenly with a heating mantle.
- As the mixture begins to boil, observe the condensation ring slowly rising up the column. This process should be slow to allow the column to reach equilibrium.
- Adjust the heat to maintain a high reflux ratio. You should see significant condensation returning to the column.
- Collect a small "forerun" fraction, which will contain any highly volatile impurities.
- The temperature at the distillation head should stabilize at the boiling point of the lower-boiling isomer. Collect this fraction in a separate receiver. The temperature should remain constant throughout the collection of this fraction.[12]
- When the temperature at the head begins to rise, change the receiver to collect the intermediate fraction, which will be a mixture of both isomers.
- The temperature may stabilize again at the boiling point of the higher-boiling isomer. Collect this final fraction in a new receiver.
- Stop the distillation before the flask boils to dryness.
3. Analysis:
- Analyze all collected fractions by GC to determine the isomer ratio in each.
- Combine fractions that meet your purity requirements. The distillation can be repeated on enriched fractions to further improve purity.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene.
- TCI Chemicals. (2025, May 8). SAFETY DATA SHEET: 2-Chloro-2-butene.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- BenchChem. (2025). Technical Support Center: Purification of (Z)-2-bromo-2-butene.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3-Dichloro-2-butene, mixture of cis and trans isomers.
- Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.
-
PubChem. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved from PubChem, National Center for Biotechnology Information. [Link]
-
ChemBK. 2,3-DICHLOROHEXAFLUORO-2-BUTENE. Retrieved from ChemBK. [Link]
- Google Patents. US2850549A - Separation of cis and trans isomers.
-
Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from Desotec. [Link]
- Sigma-Aldrich. Troubleshooting Purification Methods.
- BenchChem. (2025). Removal of impurities from 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
-
PubChem. 2,3-Dichloro-2-butene. Retrieved from PubChem, National Center for Biotechnology Information. [Link]
-
Pan, C., Xu, X., & Zhang, X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(9), 875–880. [Link]
- BenchChem. (2025, November). Challenges and solutions in the purification of (E)-1-Phenyl-1-butene.
-
NIST. cis 2,3-dichloro-hexafluoro-2-butene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from National Institute of Standards and Technology. [Link]
- Supelco. Separation of Hydrocarbons by Packed Column GC. Bulletin 743L.
-
Chrom Tech. Agilent Gas Purification Systems. Retrieved from Chrom Tech. [Link]
- BenchChem. (2025). Technical Support Center: 3-Methyl-1-butene Analysis and Purification.
-
Semantic Scholar. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from Semantic Scholar. [Link]
- Supelco. Selecting Purifiers for Gas Chromatography. Bulletin 918.
- ResearchGate. (2025, August 7). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
- Sigma-Aldrich. Gas Chromatography Technique now Enhanced with the Ability to Measure Water.
Sources
- 1. 2,3-Dichlorohexafluorobut-2-ene (E/Z isomer mixture) | 2418-22-6 [chemicalbook.com]
- 2. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with 2,3-Dichlorohexafluoro-2-butene
Welcome to the technical support center for 2,3-dichlorohexafluoro-2-butene (CAS No: 303-04-8).[1][2][3][4] This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.
I. Introduction to 2,3-Dichlorohexafluoro-2-butene
2,3-Dichlorohexafluoro-2-butene is a halogenated alkene that serves as a valuable precursor in the synthesis of various fluorinated compounds.[5] Its reactivity is primarily centered around the two chlorine atoms attached to the double bond, which can be displaced by a variety of nucleophiles or undergo reductive elimination. The presence of six fluorine atoms significantly influences the electronic properties of the double bond, making it susceptible to certain types of chemical transformations.
This compound is typically supplied as a mixture of cis and trans isomers.[1] The stereochemistry of your starting material can influence the reaction pathway and the stereochemical outcome of your products.[6][7][8]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄Cl₂F₆ |
| Molecular Weight | 232.94 g/mol [1][9] |
| Boiling Point | 66-68 °C (lit.)[3] |
| Density | 1.605 g/mL at 25 °C (lit.)[3] |
| Refractive Index | n20/D 1.3458 (lit.)[3] |
| CAS Number | 303-04-8 (mixture of isomers)[1][2][3][4] |
II. Safety First: Handling 2,3-Dichlorohexafluoro-2-butene
Before beginning any experiment, it is crucial to be aware of the hazards associated with 2,3-dichlorohexafluoro-2-butene and to take the necessary safety precautions.
Hazard Summary: This compound is classified as acutely toxic upon inhalation and can cause severe skin burns and eye damage.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and, if necessary, an apron or full-body suit should be worn.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
In Case of Exposure:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 2,3-dichlorohexafluoro-2-butene.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted 2,3-dichlorohexafluoro-2-butene.
-
The expected product is not observed or is present in very low yield.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficiently Nucleophilic Reagent | * If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) to increase its nucleophilicity. | The electron-withdrawing trifluoromethyl groups decrease the electron density of the double bond, but a strong nucleophile is still often required for efficient substitution.[10][11] |
| Inappropriate Solvent | * For reactions with ionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can solvate the cation without deactivating the nucleophile. | The choice of solvent can significantly impact the solubility of reagents and the rate of nucleophilic substitution reactions. |
| Low Reaction Temperature | * Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or GC-MS. | Many nucleophilic substitution reactions with halogenated alkenes require elevated temperatures to overcome the activation energy barrier. |
| Catalyst Inactivity (for catalyzed reactions) | * If using a catalyst (e.g., for cross-coupling), ensure it is not deactivated. Use fresh catalyst or consider a different ligand. | Palladium catalysts, for instance, can be sensitive to air and moisture. The choice of ligand is also critical for the efficiency of the catalytic cycle.[12][13] |
Problem 2: Formation of Multiple Products or Side Reactions
Symptoms:
-
TLC or GC-MS analysis shows the formation of several unexpected spots or peaks in addition to the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Di-substitution | * Use a stoichiometric amount or a slight excess of the nucleophile. Adding the nucleophile slowly to the reaction mixture can also help to control the reaction. | Both chlorine atoms on the double bond can be substituted. Controlling the stoichiometry is key to achieving mono-substitution. |
| Elimination Reactions | * If using a sterically hindered or strongly basic nucleophile, consider a less basic alternative. Lowering the reaction temperature can also favor substitution over elimination. | Strong bases can promote the elimination of HCl, leading to the formation of alkyne byproducts. |
| Reaction with Solvent | * Choose an inert solvent that does not react with the starting materials or intermediates under the reaction conditions. | Protic solvents, for example, can act as nucleophiles in the presence of a base. |
| Isomerization of Products | * Analyze the product mixture carefully to determine if the unexpected products are isomers of the desired compound. The cis/trans ratio of the starting material can influence the product distribution. | The stereochemistry of the starting material can play a crucial role in the stereochemical outcome of the reaction.[6][7][8] |
IV. Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions that 2,3-dichlorohexafluoro-2-butene undergoes?
A1: The most common reactions involve the substitution of the two chlorine atoms. These include:
-
Nucleophilic Substitution: Reaction with a wide range of nucleophiles such as amines, alkoxides, and thiolates to displace one or both chlorine atoms.[10][11]
-
Reduction: The chlorine atoms can be removed through reduction, for example, using sodium borohydride.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: This compound can potentially be used in reactions like Suzuki, Stille, or Sonogashira couplings to form new carbon-carbon bonds, although specific examples in the literature are scarce.[12][13][14][15]
-
Cycloaddition Reactions: As an electron-deficient alkene, it can participate in cycloaddition reactions with electron-rich dienes or other partners.[5]
Q2: How does the cis/trans isomer ratio of the starting material affect the reaction?
A2: The stereochemistry of the starting material can have a significant impact on the stereochemistry of the product, especially in concerted reactions or reactions where the geometry of the double bond is retained. For example, in a stereospecific reaction, the cis and trans isomers of the starting material will give different stereoisomers of the product.[6][7][8][16] It is recommended to analyze the isomer ratio of your starting material (e.g., by GC or NMR) and to consider the possibility of obtaining a mixture of product isomers. In some cases, separation of the starting material isomers may be necessary to achieve a desired stereochemical outcome. A known method for separating the isomers involves reaction with sodium borohydride in dry diglyme followed by hydrolysis and purification by preparative vapor phase chromatography.[1]
Q3: What are the best solvents to use for reactions with 2,3-dichlorohexafluoro-2-butene?
A3: The choice of solvent is highly dependent on the specific reaction being performed.
-
For nucleophilic substitution reactions with ionic nucleophiles, polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are generally good choices.
-
For organometallic reactions like cross-couplings, ethereal solvents such as THF or dioxane are commonly used.
-
For reactions where the solvent should be completely inert, hydrocarbons like toluene or hexane may be suitable.
Q4: How can I monitor the progress of my reaction?
A4: The progress of reactions involving 2,3-dichlorohexafluoro-2-butene can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative idea of the reaction progress. However, due to the volatility of the starting material and some products, care must be taken.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of the starting material and the appearance of products, especially for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be particularly useful for monitoring the reaction, as the fluorine signals of the starting material and products will be distinct. ¹H and ¹³C NMR can also be used to track the formation of the product.
Q5: What are some common purification methods for the products of reactions with 2,3-dichlorohexafluoro-2-butene?
A5: The purification method will depend on the properties of your product.
-
Distillation: If your product is a liquid with a significantly different boiling point from the starting material and other impurities, distillation can be an effective purification method.
-
Column Chromatography: For non-volatile products, silica gel column chromatography is a standard purification technique. A range of solvent systems, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, can be used.
-
Preparative Gas Chromatography (Prep-GC): For volatile products that are difficult to separate by distillation, prep-GC can be a powerful purification tool.[1]
V. Experimental Protocols and Visualizations
Experimental Workflow for a Generic Nucleophilic Substitution Reaction
Caption: A generalized workflow for a nucleophilic substitution reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
VI. References
-
PubChem. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(9), 1439. [Link]
-
El-Hiti, G. A., & Smith, K. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular diversity, 22(2), 517–542. [Link]
-
Organic Chemistry Portal. Synthesis of S-Heterocycles. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical reviews, 109(5), 2119–2183. [Link]
-
Master Organic Chemistry. Stereoselective and Stereospecific Reactions. [Link]
-
Gribble, G. W. (2010). Synthesis of sulfur heterocycles by C–H bond functionalization of disulfide intermediates. Journal of Heterocyclic Chemistry, 47(3), 563-587. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of sulfur heterocycles by C–H bond functionalization of disulfide intermediates. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Al-Rasheed University College. Stereochemistry II. [Link]
-
Quora. What are stereospecific reactions? Explain the mechanism and stereochemistry of addition of bromine to 2-butene.[Link]
-
Wolfe, J. P., & Stambuli, J. P. (2003). A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. Journal of the American Chemical Society, 125(39), 11824–11825. [Link]
-
NIST. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]
-
Scribd. Stereoselective vs Stereospecific Reactions. [Link]
-
PubChem. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]
-
PubChem. 2,3-Dichloro-2-butene. [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]
-
Chemistry LibreTexts. Reactions of Amines. [Link]
-
Jasperse, C. Reactions of Amines. [Link]
-
Chemistry LibreTexts. The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
-
Chemguide. What is nucleophilic substitution?[Link]
-
YouTube. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). [Link]
-
ResearchGate. Patent No. : US 7,943,805 B2. [Link]
-
Chemistry LibreTexts. Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]
-
NIST. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]
-
Haz-Map. 2,3-Dichlorohexafluoro-2-butene. [Link]
-
PubChem. trans-2-BUTENE. [Link]
Sources
- 1. 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 [sigmaaldrich.com]
- 2. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 3. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 4. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. portal.tpu.ru [portal.tpu.ru]
- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Challenge of Separating Geometric Isomers
Answering the user's request.## Technical Support Center: Separation of cis- and trans-2,3-dichlorohexafluoro-2-butene
Welcome to the dedicated technical support guide for the separation of cis- and trans-2,3-dichlorohexafluoro-2-butene (C₄Cl₂F₆). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise and practical insights needed to overcome the challenges associated with separating these geometric isomers.
The separation of cis and trans isomers of 2,3-dichlorohexafluoro-2-butene presents a common yet significant challenge in synthetic chemistry. Due to the restricted rotation around the carbon-carbon double bond, these isomers are distinct, stable molecules with different spatial arrangements.[1] This structural difference leads to subtle variations in their physical properties, which must be exploited for successful separation.[2] The choice of separation technique is critical and depends on the required purity, scale of the experiment, and available instrumentation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical property differences between cis- and trans-2,3-dichlorohexafluoro-2-butene?
A1: The primary differences lie in their polarity and boiling points, which stem from their molecular geometry.
-
Polarity: The cis isomer possesses a net molecular dipole moment because the electronegative chlorine and trifluoromethyl groups are situated on the same side of the double bond. In contrast, the trans isomer has a much lower or non-existent dipole moment as the individual bond dipoles tend to cancel each other out due to the molecule's symmetry.[2][3] This difference in polarity is a key factor for chromatographic separations.
-
Boiling Point: While the boiling point for the mixture is reported as 66-68 °C, the individual isomers have slightly different boiling points.[4][5] Generally, cis isomers have stronger intermolecular dipole-dipole interactions, which can lead to a higher boiling point.[3] However, trans isomers can sometimes pack more efficiently into a crystal lattice, resulting in a higher melting point.[2] The slight difference in boiling points is the basis for separation by fractional distillation.
Q2: What are the primary methods for separating these isomers?
A2: The most effective and commonly employed methods are fractional distillation and preparative gas chromatography (GC). A chemical method has also been described for specific applications.
-
Fractional Distillation: This technique is suitable for larger quantities where high purity is not the absolute priority. It exploits the small difference in the boiling points of the isomers.
-
Preparative Gas Chromatography (GC): This is the method of choice for obtaining high-purity samples, albeit on a smaller scale. It separates the isomers based on their differential partitioning between a stationary phase and a mobile gas phase.
-
Chemical Separation: A described method involves reacting the isomer mixture with sodium borohydride in dry diglyme, which may selectively react with or facilitate the separation of one isomer, followed by purification. This is a more specialized approach and is typically used when physical methods are inadequate.
Q3: Which analytical techniques are best for monitoring the separation efficiency?
A3: Gas Chromatography (GC) coupled with a suitable detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer, MS) is the ideal technique. A GC method can provide rapid and accurate quantification of the cis to trans ratio in any given fraction. While the mass spectra of the two isomers are often identical, their different physical properties allow them to be separated chromatographically before detection.[6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation process.
Fractional Distillation
Q: My fractional distillation is not achieving a good separation. The distillate composition is nearly identical to the starting mixture. What's wrong?
A: This is a common issue and usually points to insufficient column efficiency.
-
Causality: The boiling points of the cis and trans isomers are very close. Therefore, a standard distillation setup is inadequate. A fractionating column with a high number of theoretical plates is required to resolve the two components.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Switch to a more efficient column, such as a Vigreux column (for moderate improvement) or, ideally, a packed column (e.g., with Raschig rings or metal sponges) for a significant increase in surface area and theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio. A higher reflux ratio (returning more condensate to the column) allows for more equilibrium stages, enhancing separation. This will, however, increase the time required for the distillation.
-
Ensure Slow Heating: Heat the distillation flask slowly and steadily to maintain thermal equilibrium within the column. A sudden burst of vapor will carry both isomers up the column without proper fractionation.
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss to the environment, which helps maintain the temperature gradient necessary for efficient separation.
-
Preparative Gas Chromatography (GC)
Q: I am seeing poor resolution (peak overlap) between the cis and trans isomer peaks in my preparative GC.
A: Poor resolution in GC is typically related to the column, temperature programming, or flow rate.
-
Causality: The isomers have similar interactions with the stationary phase. Optimizing the GC parameters is crucial to exploit the subtle differences in their polarity and volatility.
-
Troubleshooting Steps:
-
Select the Right Column: For halogenated and fluorinated compounds, a mid-polarity stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane, like a DB-5) can provide good separation based on boiling point differences.[7] For enhanced separation based on polarity, consider a more polar stationary phase like one containing trifluoropropyl groups.
-
Optimize the Temperature Program: Avoid running the separation isothermally if co-elution occurs. Start at a lower initial temperature to improve the separation of these volatile compounds and then use a slow temperature ramp (e.g., 2-5 °C/min). This will sharpen the peaks and improve resolution.
-
Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects diffusion and interaction time. Use the van Deemter equation as a theoretical guide to find the optimal linear velocity for your column, which will maximize efficiency and resolution.
-
Decrease Sample Volume: Overloading the column is a primary cause of peak broadening and poor resolution. Reduce the injection volume to ensure a narrow sample band is introduced onto the column.
-
Q: The throughput of my preparative GC is too low for my needs. How can I increase the yield without sacrificing purity?
A: Increasing throughput requires a careful balance between loading capacity and resolution.
-
Causality: Preparative GC is inherently a small-scale technique. Pushing the limits of sample load will inevitably degrade separation quality.
-
Troubleshooting Steps:
-
Use a Larger Diameter Column: The most direct way to increase capacity is to use a preparative column with a larger internal diameter. This allows for larger injection volumes without significant loss of efficiency.
-
Automate the Process: Use an autosampler to perform multiple consecutive injections. The fractions containing the pure isomer from each run can be pooled.
-
Implement "Heart-Cutting": If you only need one of the two isomers, you can use a "heart-cutting" technique. In this method, only the fraction of the eluent containing the target isomer is collected, while the rest is vented. This allows for faster cycle times between injections.
-
Data Summary & Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄Cl₂F₆ | [8][9] |
| Molecular Weight | 232.94 g/mol | [5] |
| Boiling Point (Mixture) | 66-68 °C | [4][5] |
| Density (Mixture) | 1.605 g/mL at 25 °C | [5] |
| Refractive Index (Mixture) | n20/D 1.3458 | [5] |
| Vapor Pressure (Mixture) | 4.42 psi at 20 °C |
Experimental Protocols
Protocol 1: Separation by Preparative Gas Chromatography
This protocol outlines a general procedure for separating the isomers on a preparative GC system.
-
System Preparation:
-
Install a suitable preparative GC column (e.g., a mid-polarity phase, >10mm I.D.).
-
Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Set the carrier gas flow rate to the optimal linear velocity for the column dimensions.
-
-
Method Development (Analytical Scale):
-
First, optimize the separation on a smaller analytical column of the same phase to save time and sample.
-
Develop a temperature program that provides baseline resolution of the two isomer peaks. A typical starting point could be: Initial temp 50°C, hold for 2 min, ramp at 5°C/min to 150°C.
-
Determine the retention times for the cis and trans isomers. The lower-boiling point isomer is expected to elute first.
-
-
Scale-Up to Preparative System:
-
Transfer the optimized temperature program to the preparative GC. Adjust the flow rates according to the larger column diameter.
-
Set the injector and detector temperatures appropriately (e.g., 200°C and 250°C, respectively).
-
-
Sample Injection and Fraction Collection:
-
Inject a small amount of the isomer mixture to confirm the retention times on the preparative system.
-
Begin injecting the preparative-scale sample volume.
-
Set the fraction collector to collect the eluent at the predetermined retention times for the cis and trans isomers. Collect each peak in a separate, cooled trap.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical GC to confirm their purity.
-
Pool the fractions that meet the required purity level.
-
Protocol 2: Chemical Separation via Selective Reaction
This protocol is based on a literature-decribed method and should be performed with caution by experienced chemists.
-
Reaction Setup:
-
In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry diethylene glycol dimethyl ether (diglyme).
-
Add sodium borohydride (NaBH₄) to the solvent.
-
-
Addition of Isomer Mixture:
-
Slowly add the cis/trans-2,3-dichlorohexafluoro-2-butene mixture to the stirred suspension at room temperature.
-
-
Reaction and Hydrolysis:
-
Allow the reaction to proceed. The original procedure does not specify time or temperature, suggesting this may require empirical optimization and monitoring by analytical GC.
-
After the reaction, carefully hydrolyze the mixture.
-
-
Purification:
-
The resulting product mixture is then purified, with the reference indicating that the final isomers were isolated using preparative vapor phase chromatography (GC). This suggests the chemical reaction may transform one isomer, making the subsequent chromatographic separation of the remaining isomer from the reaction byproducts easier.
-
Visualization of Separation Workflow
The following diagram illustrates the decision-making process for selecting a separation method.
Caption: Decision workflow for selecting a separation method.
References
-
2,3-DICHLOROHEXAFLUORO-2-BUTENE . ChemBK. [Link]
-
(2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene . PubChem. [Link]
-
cis 2,3-dichloro-hexafluoro-2-butene . NIST Chemistry WebBook. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS . National Institutes of Health (NIH). [Link]
-
What methods can you recommend for separating trans and cis isomers... . ResearchGate. [Link]
- US3880925A - Separation and purification of cis and trans isomers.
-
How Do Cis/trans Isomers Change Alkene Properties? . Chemistry For Everyone (YouTube). [Link]
- US2850549A - Separation of cis and trans isomers.
-
Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry . LCGC North America. [Link]
-
Cis and Trans Isomers . Chemistry Steps. [Link]
-
Photochemistry of alkenes cis-trans isomerization . Pericyclic Reactions and Organic Photochemistry (YouTube). [Link]
-
XI -13 #19 - Alkenes - Geometrical Isomerism - Practice Problems . Seema Dhawan Arora Chemistry (YouTube). [Link]
-
Separation of cis/trans isomers . Chromatography Forum. [Link]
-
What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? . Quora. [Link]
-
2,3-Dichloro-2-butene . PubChem. [Link]
-
cis- and trans-2 : 3-Dichlorohexafluorobut-2-ene . Journal of the Chemical Society (Resumed). [Link]
-
Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans- . Whitman College. [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 7. Lab Chapter 7.3.2 [people.whitman.edu]
- 8. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis 2,3-dichloro-hexafluoro-2-butene [webbook.nist.gov]
Technical Support Center: 2,3-Dichlorohexafluoro-2-butene Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3-dichlorohexafluoro-2-butene (DCHFB, CAS 303-04-8). This resource is designed to provide expert insights and practical troubleshooting for identifying and mitigating byproduct formation in your experiments. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My starting material shows two major peaks in the initial GC-MS analysis. Is it impure?
A1: Not necessarily. Commercial 2,3-dichlorohexafluoro-2-butene is almost always supplied as a mixture of its geometric isomers, (E)- and (Z)- (trans and cis)[1][2]. It is crucial to confirm the identity of both peaks by comparing their mass spectra to reference data. The two isomers will have nearly identical mass spectra but different retention times on most standard GC columns.
-
Expert Insight: Before starting any reaction, run a sample of your starting material using your analytical method. This will provide a reference chromatogram and mass spectra for both isomers, preventing you from misidentifying one of them as a byproduct later on.
Q2: What are the most common classes of byproducts I should expect when working with 2,3-dichlorohexafluoro-2-butene?
A2: Based on the reactivity of the C(sp²)-Cl and C-F bonds, the most common byproducts arise from several key reaction pathways:
-
Isomerization: Interconversion between the (E)- and (Z)-isomers under thermal or catalytic conditions.
-
Nucleophilic Substitution Products: Reaction with nucleophiles can lead to mono- or di-substituted products. Depending on the mechanism, you may also see rearranged products.
-
Elimination Products: Dehalogenation can occur, particularly in the presence of reducing agents or certain metals, leading to hexafluoro-2-butyne.
-
Oligomers/Polymers: Under certain catalytic (especially acidic) or thermal conditions, fluoroalkenes can undergo oligomerization[3][4].
-
Hydrolysis Products: Reaction with trace water can lead to the formation of carbonyl-containing compounds.
-
Reduction Products: If using hydride reagents, you may observe hydrodechlorination byproducts where one or both chlorine atoms are replaced by hydrogen[1][2].
Troubleshooting Guide: Specific Scenarios
Scenario 1: Unexpected Isomer Ratios & Rearrangement Products
Q: I'm performing a nucleophilic substitution with a soft nucleophile (e.g., a thiol). My GC-MS shows my expected product, but also another product with the same mass. What is happening?
A: This is a classic sign of competing substitution mechanisms. Given the structure of 2,3-dichlorohexafluoro-2-butene, you are likely observing products from both direct vinylic substitution (SNV) and a rearranged product. While classic SN2' reactions require an allylic system, related rearrangements can occur. The highly electrophilic nature of the double bond, enhanced by the fluorine atoms, can lead to addition-elimination pathways that result in isomeric products.
-
Causality Explained: The nucleophile can attack the carbon bearing the chlorine atom, leading to the direct substitution product. Alternatively, it can attack the other carbon of the double bond, followed by an electronic rearrangement and elimination of a chloride ion. This results in a structurally isomeric product.
Sources
Technical Support Center: Synthesis of Hexafluoro-2-butyne from (E/Z)-1,2-dichloro-1,1,4,4,4-hexafluoro-2-butene
Welcome to the technical support hub for the synthesis of hexafluoro-2-butyne (HFB) from its precursor, CF3CCl=CClCF3. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this transformation. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing hexafluoro-2-butyne from CF3CCl=CClCF3?
There are two main approaches for the dehalogenation of CF3CCl=CClCF3 to yield hexafluoro-2-butyne:
-
Classic Dechlorination with Zinc: This traditional method involves treating CF3CCl=CClCF3 with activated zinc metal, often in a protic solvent like ethanol. While effective, a significant drawback is the frequent co-production of the hydrodechlorination byproduct, CF3CH=CClCF3[1].
-
Catalytic Dehalogenation with a Halogen Acceptor: A more modern approach avoids the formation of hydrodechlorination byproducts. This process uses a dehalogenation catalyst and a non-hydrogen "halogen acceptor" (Y). The acceptor molecule is chosen for its ability to be halogenated, effectively scavenging the chlorine atoms[1][2].
The general reaction for the catalytic method can be summarized as: CF3CCl=CClCF3 + Y -> CF3C≡CCF3 + YCl2[1]
Common halogen acceptors include alkenes (e.g., ethylene), alkynes (e.g., 2-butyne), or carbon monoxide[1][2].
Q2: Why is hexafluoro-2-butyne (HFB) a valuable synthetic precursor?
Hexafluoro-2-butyne is a highly valuable building block in organofluorine chemistry. Its electron-deficient triple bond makes it a potent dienophile in Diels-Alder reactions and reactive towards nucleophiles[3][4][5]. A key application is its role as a precursor to cis-1,1,1,4,4,4-hexafluorobutene, a compound identified as an environmentally friendlier material with low global warming potential (GWP) and zero ozone depletion potential (ODP)[1].
Q3: What are the major safety considerations for this synthesis?
Researchers must be aware of several hazards:
-
Product (Hexafluoro-2-butyne): HFB is a colorless, toxic, compressed gas with a boiling point of -25 °C and a flash point of -36 °C, indicating significant flammability risks[3]. It should be handled in a well-ventilated fume hood with appropriate cryogenic techniques for condensation and collection.
-
Starting Material (CF3CCl=CClCF3): This is a halogenated alkene; appropriate personal protective equipment (PPE) should be used to avoid skin and eye contact.
-
Reagents & Byproducts:
-
If carbon monoxide (CO) is used as a halogen acceptor, the highly toxic byproduct phosgene (COCl2) will be generated[1]. Extreme caution and specialized handling procedures are required.
-
Zinc dust can be pyrophoric.
-
Solvents like ethanol are flammable.
-
A thorough risk assessment should be conducted before commencing any experiment.
Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting material, CF3CCl=CClCF3. What could be the cause?
This is a common issue that typically points to problems with the reducing agent or catalyst system.
-
Possible Cause 1: Inactive Zinc Reagent (for classic method)
-
Scientific Rationale: Commercial zinc dust is often coated with a passivating layer of zinc oxide (ZnO), which prevents it from reacting. This layer must be removed or disrupted for the oxidative addition to occur efficiently[6][7].
-
Troubleshooting Protocol: Zinc Activation
-
Acid Wash (Pre-treatment): Briefly wash the zinc dust with dilute HCl to etch away the oxide layer. Immediately follow with rinses of deionized water, ethanol, and finally diethyl ether to dry the activated powder. Use immediately.
-
TMSCl Addition (In-situ): The addition of trimethylsilyl chloride (TMSCl) to the reaction mixture is a widely used method. TMSCl is believed to react with the oxide layers, exposing fresh zinc(0) surfaces for reaction[6][7].
-
-
-
Possible Cause 2: Catalyst Inefficiency (for catalytic method)
-
Scientific Rationale: The catalyst's role is to facilitate the transfer of chlorine from CF3CCl=CClCF3 to the halogen acceptor[1][2]. Its activity depends on the active metal salt, the support, and the reaction temperature.
-
Troubleshooting & Optimization:
-
Verify Catalyst Preparation: Ensure the catalyst is properly prepared and dried. Moisture can deactivate the catalyst.
-
Optimize Reaction Temperature: The reaction is typically performed at elevated temperatures (e.g., 275-300 °C)[1]. If the temperature is too low, the reaction rate will be negligible. If too high, catalyst degradation or side reactions may occur.
-
Evaluate Catalyst Composition: Different catalyst compositions exhibit varying efficiencies. Below is a summary of examples from the literature.
-
-
| Active Components | Support | Temperature (°C) | Halogen Acceptor | Reference |
| 5 wt % CuCl2, 3 wt % KCl | Alumina | 275 | 2-Butyne | [1] |
| 22 wt % CuCl2, 5 wt % KCl | Silica | 300 | Carbon Monoxide | [1] |
Q2: I'm observing a significant amount of CF3CH=CClCF3 as a byproduct. How can I prevent this?
The formation of this hydrodechlorination product is a well-documented issue, particularly in the classic zinc-mediated synthesis.
-
Scientific Rationale: This side reaction occurs when a source of protons is available, such as a protic solvent like ethanol. The reaction mechanism competes with the desired double dechlorination, leading to a mixture of products and reduced yield of hexafluoro-2-butyne[1].
-
Solution: Employ a Non-Hydrogen Halogen Acceptor
-
The most effective strategy is to shift from the classic zinc/ethanol system to a catalytic process that uses a halogen acceptor (Y) that is not hydrogen[1][2]. By providing a molecule like ethylene or carbon monoxide to accept the chlorine atoms, the reaction is directed away from the hydrodechlorination pathway.
-
Reaction Pathway Comparison:
-
Undesired: CF3CCl=CClCF3 + Zn + 2H+ -> CF3CH=CClCF3 + ZnCl2 + ...
-
Desired: CF3CCl=CClCF3 + Y + Catalyst -> CF3C≡CCF3 + YCl2[1]
-
-
The diagram below illustrates the decision-making process to avoid this byproduct.
Caption: Troubleshooting workflow for hydrodechlorination byproduct formation.
Q3: I'm struggling with the purification of the final product. How can I efficiently separate hexafluoro-2-butyne?
Effective separation relies on exploiting the significant differences in the boiling points of the components in the reaction mixture.
-
Scientific Rationale: Hexafluoro-2-butyne is a gas at room temperature (b.p. -25 °C), while the starting material and common byproducts are liquids with much higher boiling points. This large difference is ideal for separation by fractional distillation or condensation[1][3].
-
Troubleshooting & Optimization:
-
Strategic Choice of Halogen Acceptor: The choice of halogen acceptor is critical not just for the reaction, but also for purification. Select an acceptor (Y) whose chlorinated byproduct (YCl2) has a boiling point that is significantly different from the starting material to simplify the final purification of unreacted starting material.
-
Implement a Cold Trap System: Given the low boiling point of HFB, a standard distillation setup is insufficient. The effluent gas stream from the reactor should be passed through a series of cold traps (e.g., dry ice/acetone at -78 °C) to selectively condense the product while allowing non-condensable gases (like unreacted CO) to pass through.
-
Fractional Distillation: The condensed liquids (HFB, unreacted starting material, byproduct) can then be separated by a careful low-temperature fractional distillation.
-
The following table summarizes key boiling points to aid in designing your purification strategy:
| Compound | Formula | Boiling Point (°C) | Role in Synthesis |
| Hexafluoro-2-butyne | CF3C≡CCF3 | -25 | Product |
| (E/Z)-1,2-dichloro... | CF3CCl=CClCF3 | 68 - 69 | Starting Material |
| 1,2-Dichloroethane | ClCH2CH2Cl | 83 | Byproduct (from ethylene) |
| Phosgene | COCl2 | 8 | Byproduct (from CO) |
The diagram below outlines the general experimental workflow, including purification.
Caption: General experimental workflow from reaction to purification.
References
-
PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE - European Patent Office - EP 2571836 B2. [Link]
-
Purification of hexafluoro-1,3-butadiene - European Patent Office - EP 1329442 B1. [Link]
-
Kinetic study of OH radical reactions with CF3CCl=CCl 2, CF3CCl=CClCF3 and CF3CF=CFCF 3 | Request PDF - ResearchGate. [Link]
-
Hexafluoro-2-butyne. [Link]
-
Hexafluoro-2-butyne - Wikipedia. [Link]
-
WO/2011/146812 PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE. [Link]
-
Hexafluoro-2-butyne - Wikiwand. [Link]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH. [Link]
-
Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC - PubMed Central. [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. grokipedia.com [grokipedia.com]
- 4. Hexafluoro-2-butyne - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2,3-Dichlorohexafluoro-2-butene
Document ID: TSG-DCFB-2026-01
Introduction
Welcome to the technical support guide for 2,3-dichlorohexafluoro-2-butene (DCFB, CAS 303-04-8).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging fluorinated building block. The high electrophilicity of the carbon-carbon double bond, driven by the electron-withdrawing trifluoromethyl groups, makes DCFB a valuable precursor. However, its reactivity also presents unique challenges in controlling yield and selectivity.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your reaction outcomes. We will delve into the causality behind common experimental issues and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of 2,3-dichlorohexafluoro-2-butene and how does their reactivity differ?
A: 2,3-dichlorohexafluoro-2-butene exists as two geometric isomers: (Z)- (cis) and (E)- (trans).[2][5] While they share similar boiling points, making separation by standard distillation difficult, their reactivity can differ due to stereoelectronic effects.[6] The accessibility of the double bond to incoming nucleophiles can be influenced by the spatial arrangement of the bulky trifluoromethyl and chlorine substituents. For many nucleophilic substitution reactions, the (E)-isomer may react at a slightly different rate than the (Z)-isomer. It is crucial to characterize the isomer ratio of your starting material (typically via ¹⁹F NMR) as this can affect reproducibility.[6]
Q2: What are the most common types of reactions performed with 2,3-dichlorohexafluoro-2-butene?
A: The most prevalent reactions are nucleophilic vinylic substitutions, where one or both chlorine atoms are displaced by a nucleophile. The strong electron-withdrawing nature of the two CF₃ groups makes the double bond highly electron-deficient and thus susceptible to nucleophilic attack. This pathway is exploited for the synthesis of a wide range of fluorinated compounds. Other reactions include reduction and dehalogenation.
Q3: What safety precautions are essential when handling this compound?
A: 2,3-dichlorohexafluoro-2-butene is classified as highly toxic upon inhalation and can cause severe skin burns and eye damage.[1][7] All manipulations must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a face shield, goggles, and a lab coat, is mandatory. An appropriate respirator (e.g., type ABEK) should be used for handling larger quantities or in case of ventilation failure.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My nucleophilic substitution reaction with DCFB is showing low conversion of the starting material. What are the potential causes and solutions?
A: Low conversion is a common hurdle and can stem from several factors. Let's break down the possibilities in a logical troubleshooting workflow.
Diagram 1: Troubleshooting Low Yield
Caption: A flowchart for diagnosing low yield issues.
-
Insufficient Nucleophilicity: The reactivity of perfluoroalkenes like DCFB is highly dependent on the strength of the nucleophile.
-
Causality: A weak nucleophile may not have sufficient electron density to attack the electron-poor double bond. For neutral nucleophiles like alcohols or amines, deprotonation is often a prerequisite for the reaction to proceed efficiently.[8]
-
Solution: If using a neutral nucleophile, add a suitable non-nucleophilic base (e.g., potassium carbonate, triethylamine) to generate the more potent anionic nucleophile in situ.[8] If using an anionic nucleophile (e.g., fluoride), consider using a more reactive salt. For example, cesium fluoride (CsF) is often more effective than potassium fluoride (KF) due to its higher solubility and the "freer" nature of the fluoride anion.[9]
-
-
Suboptimal Reaction Conditions (Temperature & Solvent):
-
Causality: Nucleophilic vinylic substitution reactions often have a significant activation energy barrier. The solvent plays a critical role; polar aprotic solvents are generally preferred because they effectively solvate the counter-ion (e.g., K⁺) while leaving the nucleophile relatively "bare" and more reactive.[10][11] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Ensure you are using a suitable polar aprotic solvent such as DMF, DMSO, or NMP. In some cases, ionic liquids have been shown to dramatically accelerate nucleophilic substitution rates.[9]
-
-
Reagent Purity (Especially Water):
-
Causality: Trace amounts of water can be detrimental. Water can protonate and deactivate anionic nucleophiles.[8] Furthermore, it can lead to hydrolysis of the starting material or product, creating unwanted byproducts.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly. Ensure your nucleophile and any bases are not hydrated. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Issue 2: Formation of Byproducts and Poor Selectivity
Q: My reaction produces a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
A: This is a classic selectivity challenge. The initial substitution product, a 2-chloro-3-substituted-hexafluoro-2-butene, can sometimes be as reactive, or even more reactive, than the starting DCFB.
Table 1: Controlling Factors for Mono- vs. Di-substitution
| Parameter | To Favor Mono-substitution | To Favor Di-substitution | Rationale |
| Stoichiometry | Use a slight excess of DCFB (e.g., 1.2-1.5 eq.) relative to the nucleophile. | Use an excess of the nucleophile (≥ 2.2 eq.). | Le Châtelier's principle. Limiting the nucleophile reduces the probability of a second substitution event. |
| Temperature | Lower the reaction temperature. | Higher temperatures may be required. | The second substitution may have a higher activation energy. Lower temperatures favor the kinetic product. |
| Addition Rate | Add the nucleophile slowly (e.g., via syringe pump) to a solution of DCFB. | Add DCFB to a solution of the nucleophile. | Slow addition keeps the instantaneous concentration of the nucleophile low, disfavoring the second reaction. |
| Reaction Time | Monitor the reaction closely (e.g., by GC or ¹⁹F NMR) and quench as soon as the starting material is consumed. | Allow for a longer reaction time to ensure complete conversion. | Over-running the reaction will inevitably lead to more of the di-substituted product. |
Q: I am observing the formation of unexpected side products. What could be the cause?
A: Unexpected byproducts can arise from several sources:
-
Reaction with Solvent: At high temperatures, some solvents like DMF can decompose to generate dimethylamine, which is a potent nucleophile.[10] If you observe a dimethylamino-substituted byproduct, consider switching to a more thermally stable solvent like DMSO or sulfolane.
-
Elimination Reactions: If your nucleophile also has basic properties, it could potentially induce elimination of HCl or HF, leading to butyne or other unsaturated species. This is less common with DCFB due to the strength of the C-F bond but can occur under harsh conditions.
-
Radical Reactions: Although less common for nucleophilic substitutions, side reactions can be initiated by impurities or high temperatures, leading to radical pathways. Ensuring a clean reaction setup and maintaining a controlled temperature can minimize these possibilities. Advanced oxidation processes using hydroxyl or sulfate radicals are known to degrade perfluoroalkyl substances, highlighting their susceptibility to radical attack under specific conditions.[12]
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution with an Alcohol Nucleophile
This protocol provides a starting point for reacting DCFB with an alcohol to form a 2-alkoxy-3-chlorohexafluoro-2-butene.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Solvent & Reagents: Add a polar aprotic solvent (e.g., anhydrous DMF, 0.5 M relative to the limiting reagent). Add the alcohol (1.0 equivalent).
-
Reaction Initiation: Add 2,3-dichlorohexafluoro-2-butene (1.2 equivalents) to the stirred suspension.
-
Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by taking aliquots and analyzing via GC-MS or TLC.
-
Work-up: Once the starting alcohol is consumed, cool the reaction to room temperature. Quench by slowly adding water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Diagram 2: General Reaction Workflow
Caption: A standard workflow for nucleophilic substitution.
References
-
Frontiers in Chemistry. From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation. [Link]
-
PubChem. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]
-
Kim, D. W., Song, C. E., & Chi, D. Y. (2003). Significantly Enhanced Reactivities of the Nucleophilic Substitution Reactions in Ionic Liquid. The Journal of Organic Chemistry, 68(11), 4281–4285. [Link]
-
Hori, H., et al. (2020). Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. Environmental Science & Technology, 54(21), 13590-13597. [Link]
-
Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
NIST Chemistry WebBook. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]
-
Haz-Map. 2,3-Dichlorohexafluoro-2-butene. [Link]
-
PubChem. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. [Link]
-
PubChem. 2,3-Dichloro-2-butene. [Link]
-
U.S. Environmental Protection Agency. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- - Substance Details. [Link]
Sources
- 1. 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 [sigmaaldrich.com]
- 2. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 3. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | C4Cl2F6 | CID 9337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Significantly Enhanced Reactivities of the Nucleophilic Substitution Reactions in Ionic Liquid [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 2,3-Dichlorohexafluoro-2-butene
Welcome to the technical support center for the polymerization of 2,3-dichlorohexafluoro-2-butene (DC-HFB). This guide is designed for researchers, scientists, and drug development professionals who are working with this highly specialized fluorinated monomer. As fluoropolymers present unique challenges due to their distinct reactivity and processing requirements, this document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.[1]
Safety First: Handling 2,3-Dichlorohexafluoro-2-butene
Question: What are the primary safety concerns when handling 2,3-dichlorohexafluoro-2-butene and its polymerization reactions?
Answer: Safety is paramount. 2,3-dichlorohexafluoro-2-butene is a chemical that requires careful handling in a well-ventilated laboratory, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[2][3]
-
Inhalation and Contact: Avoid inhaling vapors or allowing the liquid to contact skin and eyes.[2] The monomer can cause skin, eye, and respiratory tract irritation.[2] In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[2][4]
-
Reaction Conditions: Polymerization reactions, especially radical polymerizations, can be highly exothermic and may become uncontrolled if not managed properly.[5] Always start with small-scale reactions to establish safe parameters. Use an appropriate heat transfer medium (e.g., an oil bath or cooling system) to maintain temperature control.
-
Storage: Store the monomer in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[3] It is sensitive to air, moisture, and light.
-
Disposal: Dispose of all chemical waste, including unused monomer and polymer products, in accordance with local, state, and federal regulations. Do not pour down the drain.[2][4]
Frequently Asked Questions (FAQs)
Question: What is 2,3-dichlorohexafluoro-2-butene and what are its key properties?
Answer: 2,3-dichlorohexafluoro-2-butene is a halogenated alkene monomer. Its structure, containing both chlorine and fluorine atoms, imparts unique properties to the resulting polymers. The presence of the C-F bond contributes to high thermal stability and chemical inertness in the final polymer.[1][6]
| Property | Value | Source |
| Chemical Formula | C₄Cl₂F₆ | [7] |
| Molecular Weight | 232.94 g/mol | [7][8] |
| Boiling Point | 66-68 °C | [8] |
| Density | 1.605 g/mL at 25 °C | [8] |
| Appearance | Colorless liquid | N/A |
| Isomers | Exists as a mixture of cis (Z) and trans (E) isomers. | [8] |
Question: What are the most common methods for polymerizing 2,3-dichlorohexafluoro-2-butene?
Answer: Like many vinyl monomers, 2,3-dichlorohexafluoro-2-butene can be polymerized through several mechanisms. The most common and applicable methods are:
-
Free Radical Polymerization: This is a versatile method initiated by radicals generated from compounds like benzoyl peroxide or azobisisobutyronitrile (AIBN).[5][9] It is a robust technique but can sometimes be difficult to control, leading to polymers with broad molecular weight distributions.[5]
-
Anionic Polymerization: This method uses nucleophilic initiators, such as alkyllithium compounds (e.g., n-butyllithium).[10] Anionic polymerization is often a "living" polymerization, meaning it proceeds without termination in the absence of impurities.[11] This allows for excellent control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers).[12] However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere.[10][13]
Question: What makes the polymerization of fluorinated alkenes like DC-HFB challenging?
Answer: Fluoropolymers present a unique set of challenges compared to their non-fluorinated counterparts.[1]
-
Monomer Purity: Fluorinated monomers are often sensitive to impurities, which can inhibit or terminate the polymerization. The purification of gaseous or low-boiling-point monomers can be costly and complex.[1]
-
Reaction Conditions: Many fluoropolymers are produced via radical polymerization, which requires careful control to manage the reaction's exothermicity.[14] Anionic methods demand an extremely clean, anaerobic, and anhydrous environment.[10]
-
Solubility: The resulting fluoropolymers are often insoluble in common organic solvents, making characterization and processing difficult. Careful selection of a suitable fluorinated or partially fluorinated solvent is often necessary.
-
Safety and Environmental Concerns: The production and lifecycle of some fluorinated compounds, particularly low-molecular-weight species used as processing aids, have raised environmental and health concerns.[15] It is crucial to follow best practices to minimize emissions and exposure.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Polymerization Fails to Initiate or Proceeds Very Slowly
Question: I've mixed my monomer, solvent, and initiator, but the reaction isn't starting or is extremely sluggish. What's going wrong?
Answer: This is a common issue often related to impurities or suboptimal reaction conditions. The cause depends heavily on the polymerization method.
For Radical Polymerization:
-
Cause - Presence of Inhibitors: The monomer, as supplied, may contain inhibitors (e.g., hydroquinone derivatives) to prevent spontaneous polymerization during storage. Oxygen from the air is also a potent inhibitor of radical reactions.
-
Solution:
-
Remove Inhibitors: Pass the monomer through a column of activated basic alumina or silica gel immediately before use.
-
Degas the System: Thoroughly degas the monomer and solvent using several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., high-purity Argon or Nitrogen) for at least 30-60 minutes.
-
Check Initiator Viability: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) has not expired and has been stored correctly. Its decomposition is temperature-dependent; ensure your reaction temperature is appropriate for the chosen initiator's half-life.
-
For Anionic Polymerization:
-
Cause - Electrophilic Impurities: Anionic polymerization is extremely sensitive to protic or electrophilic impurities like water, alcohols, or carbon dioxide.[10] These impurities will react with and consume the highly reactive carbanionic initiator (e.g., n-BuLi), preventing initiation.
-
Solution:
-
Rigorous Purification: Dry the solvent over a potent drying agent (e.g., distill from sodium/benzophenone ketyl or pass through an activated alumina column). Dry the monomer over a mild agent like calcium hydride (CaH₂) and vacuum distill it immediately before use.
-
Inert Atmosphere: Perform the entire experiment under a high-purity inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Titrate the Initiator: The concentration of commercially available alkyllithium initiators can decrease over time. Titrate the initiator solution (e.g., using the Gilman double titration method) before use to determine its exact molarity.
-
Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for polymerization initiation failure.
Problem: Low Polymer Yield
Question: The polymerization worked, but I recovered very little polymer. How can I improve the yield?
Answer: Low yield suggests that while initiation occurred, propagation was inefficient or premature termination occurred.
| Potential Cause | Recommended Action |
| Insufficient Reaction Time | Monitor the reaction over time by taking small aliquots (if possible) and analyzing for monomer conversion (e.g., by GC or NMR). Extend the reaction time accordingly. |
| Low Initiator Concentration | The initiator-to-monomer ratio is critical. A low ratio may result in fewer polymer chains being initiated. Systematically increase the initiator concentration, but be mindful that this will also decrease the target molecular weight. |
| Premature Termination | In radical polymerization, this can be due to a high concentration of radical species leading to coupling.[16] In anionic polymerization, it is almost always due to trace impurities. Re-evaluate and improve all purification and inert atmosphere techniques. |
| Chain Transfer Reactions | The propagating radical or anion may transfer its activity to a solvent molecule or another species, terminating the chain.[5] Choose a solvent known to be inert for your specific polymerization type (e.g., fluorinated solvents, toluene for radical; THF, cyclohexane for anionic). |
| Poor Polymer Precipitation/Isolation | The polymer may be partially soluble in the non-solvent used for precipitation. Try different non-solvents (e.g., methanol, hexane, water) and ensure precipitation is done at a low temperature to maximize recovery. |
Problem: Inconsistent Polymer Properties (Molecular Weight, Polydispersity)
Question: My repeat experiments give polymers with very different molecular weights and my polydispersity index (PDI) is high. How can I improve control and reproducibility?
Answer: This indicates a lack of control over the polymerization kinetics, a hallmark of uncontrolled side reactions.
-
For High PDI in Radical Polymerization: A high PDI (>2) is somewhat characteristic of conventional free radical polymerization due to termination by combination and disproportionation.[5][16] To gain better control, consider switching to a controlled radical polymerization (CRP) technique like Atom Transfer Radical Polymerization (ATRP).[17] These methods use a reversible deactivation mechanism to keep the concentration of active radicals low, allowing chains to grow more uniformly.
-
For Inconsistency in Anionic Polymerization: Anionic polymerization should theoretically yield a very low PDI (typically <1.1).[11] If you observe high or variable PDI, it strongly points to:
-
Slow Initiation: If initiation is slower than propagation, chains will start growing at different times, broadening the molecular weight distribution.[11] Use a more efficient initiator or add a small amount of a promoter (e.g., TMEDA for alkyllithium initiators).
-
Temperature Gradients: A large, unstirred reaction vessel can have hot spots where the reaction proceeds faster, leading to a broader PDI. Ensure vigorous and efficient stirring throughout the reaction.
-
Impurity Spikes: Inconsistent purification of monomer or solvent from batch to batch will lead to variable results. Standardize your purification protocols rigorously.
-
Experimental Protocols
Example Protocol: Free Radical Polymerization of DC-HFB
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and goals.
-
Monomer Purification: Pass 2,3-dichlorohexafluoro-2-butene (5.0 g) through a short column of activated basic alumina to remove inhibitors.
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the purified monomer and AIBN (azobisisobutyronitrile, 50 mg).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with high-purity argon.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring for 24 hours under a positive pressure of argon. The solution may become more viscous.
-
Termination and Isolation: Cool the reaction to room temperature. Dilute the mixture with a small amount of a suitable solvent (e.g., THF, if the polymer is soluble) and precipitate the polymer by slowly adding the solution to a large volume of a stirred non-solvent (e.g., cold methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol several times to remove unreacted monomer and initiator fragments. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizing the Radical Polymerization Process
Sources
- 1. chem.uwr.edu.pl [chem.uwr.edu.pl]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-二氯六氟-2-丁烯,顺反异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Stability and Handling of 2,3-Dichlorohexafluoro-2-butene
Welcome to the technical support guide for 2,3-dichlorohexafluoro-2-butene (CAS No. 303-04-8). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile but reactive fluorinated alkene in their synthetic workflows. As a compound with a unique electronic profile—featuring a carbon-carbon double bond flanked by electron-withdrawing trifluoromethyl groups and reactive chlorine atoms—its stability is a critical parameter for successful and reproducible experimentation.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2,3-dichlorohexafluoro-2-butene under common reaction conditions.
Troubleshooting Guide: Reaction Failures & Unexpected Outcomes
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Question 1: My reaction yield is significantly lower than expected, and I'm observing several unidentifiable byproducts. Could the 2,3-dichlorohexafluoro-2-butene be degrading?
Answer: Yes, this is a strong possibility. The stability of 2,3-dichlorohexafluoro-2-butene is highly dependent on the reaction conditions, particularly the presence of nucleophiles and moisture.
-
Causality: The carbon atoms of the double bond are highly electrophilic due to the strong inductive effect of the two -CF₃ groups. This makes the alkene susceptible to attack by even weak nucleophiles. The chlorine atoms can act as leaving groups, leading to substitution or elimination reactions.
-
Troubleshooting Steps:
-
Moisture and Nucleophile Scrutiny: Rigorously dry all solvents and reagents. Ensure your glassware is flame-dried or oven-dried immediately before use. Common laboratory solvents can contain enough water to initiate hydrolysis. Be aware that amines, alcohols, and even some polar aprotic solvents (like DMF or DMSO if not anhydrous) can act as nucleophiles.
-
Reaction Temperature Control: While the molecule is thermally stable to a certain degree, elevated temperatures will accelerate decomposition, especially in the presence of contaminants. Run your reaction at the lowest effective temperature. Consider performing a temperature screen to find the optimal balance between reaction rate and stability.
-
Inert Atmosphere: Always handle the reagent and run reactions under an inert atmosphere (e.g., Argon or Nitrogen). This prevents reaction with atmospheric moisture and oxygen, which can lead to complex side reactions at elevated temperatures.[1]
-
Reagent Purity: Use a fresh bottle or a recently purified batch of 2,3-dichlorohexafluoro-2-butene. Older stock may have been exposed to atmospheric moisture over time. The commercial product is often a mixture of cis and trans isomers, which can sometimes be separated by preparative vapor phase chromatography.
-
Question 2: I've noticed a pressure buildup in my sealed reaction vessel. What could be the cause?
Answer: Pressure buildup is a serious safety concern and often indicates a gas-evolving decomposition reaction.
-
Causality:
-
Reaction with Bases: Strong bases can induce dehydrochlorination or other elimination pathways, potentially generating gaseous haloalkenes or alkynes.
-
Hydrolysis: Reaction with water, especially at higher temperatures, can produce HCl gas, leading to a significant increase in pressure.
-
Troubleshooting & Safety Protocols:
-
Immediate Action: If you observe unexpected pressure buildup, cool the reaction vessel immediately and vent it to a proper fume hood or scrubbing system. Do not heat a sealed vessel containing this reagent without confirming the thermal stability of your entire reaction mixture.
-
Protocol Review: Re-evaluate your reaction conditions. Are you using a strong base? Is there a possibility of water contamination? Is the temperature higher than necessary?
-
Experimental Design: If heating is required, use a system with a pressure-relief valve or avoid a completely sealed system by using a reflux condenser open to an inert gas line.
-
Question 3: My nucleophilic substitution reaction is not proceeding as expected. Instead of substitution, I'm getting a complex mixture or no reaction.
Answer: This issue points to the nuanced reactivity of this electron-deficient alkene.
-
Causality: While the vinylic carbons are electrophilic, the geometry of the molecule and the nature of the nucleophile play a crucial role.
-
Steric Hindrance: The bulky -CF₃ groups can sterically hinder the approach of large nucleophiles to the double bond.
-
Nucleophile-Assisted Activation: The reaction mechanism may not be a simple stepwise addition-elimination. Some reactions on electron-deficient alkenes are known to proceed via a concerted pathway where the nucleophile assists in the activation of the double bond towards an electrophile.[3]
-
Hard and Soft Nucleophiles: The reactivity can be influenced by the Hard and Soft Acids and Bases (HSAB) principle. A mismatch in the hardness/softness of the electrophilic carbon and the incoming nucleophile can disfavor the desired reaction.
-
-
Troubleshooting Steps:
-
Choice of Nucleophile: Experiment with a range of nucleophiles of varying sizes and nucleophilicity. Sometimes a smaller or softer nucleophile can be more effective.
-
Solvent Effects: The solvent can dramatically influence the reaction. A polar aprotic solvent can stabilize charged intermediates, potentially favoring a stepwise mechanism, while a nonpolar solvent might favor a concerted pathway.
-
Catalysis: Consider the use of a catalyst. For example, a Lewis acid could coordinate to a chlorine atom, making it a better leaving group and activating the double bond for nucleophilic attack.
-
Reaction Failure Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues when working with 2,3-dichlorohexafluoro-2-butene.
Caption: Troubleshooting workflow for reactions involving 2,3-dichlorohexafluoro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2,3-dichlorohexafluoro-2-butene? Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area.[4] Protect from sunlight and keep away from moisture and incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
Q2: Is this compound sensitive to moisture? Yes, it is highly sensitive to moisture. Hydrolysis can occur, leading to the formation of HCl and other degradation products. It is critical to use anhydrous solvents and an inert atmosphere when handling this reagent.
Q3: What are the primary hazards associated with 2,3-dichlorohexafluoro-2-butene? This compound is classified as acutely toxic if inhaled and causes severe skin burns and eye damage.[5] It is corrosive. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]
Q4: What is the thermal stability of 2,3-dichlorohexafluoro-2-butene? The boiling point is 66-68 °C.[7] While stable at room temperature, it can decompose at elevated temperatures. The C-Cl bond (average bond enthalpy ~338 kJ/mol) is generally weaker than C-C or C-F bonds, suggesting it could be a point of initial thermal fragmentation.[2] Incineration studies of similar chlorinated compounds show that complete destruction requires temperatures above 700-900°C.[2][8] For laboratory reactions, it is prudent to assume that decomposition can begin at temperatures well below this and to minimize heating when possible.
Stability Data Summary
| Parameter | Stability Profile & Recommendations | Supporting Sources |
| Chemical Formula | C₄Cl₂F₆ | [5][7] |
| Molecular Weight | 232.94 g/mol | [9] |
| Appearance | Colorless liquid | [10] |
| Boiling Point | 66-68 °C | [7] |
| Density | 1.605 g/mL at 25 °C | [7] |
| Moisture | Highly Sensitive. Reacts with water (hydrolysis). Always use under strict anhydrous and inert conditions. | |
| Nucleophiles | Highly Reactive. The electron-deficient double bond is susceptible to nucleophilic attack. Avoid amines, alcohols, strong bases, etc., unless they are intended reactants. | [11][12] |
| Thermal Stress | Moderate Stability. Avoid prolonged heating at high temperatures to prevent decomposition and pressure buildup. Use the lowest feasible reaction temperature. | [2] |
| Incompatible Materials | Strong bases, oxidizing agents, water/moisture. | [1] |
References
-
Khan Academy. Hydrohalogenation (video) | Alkene reactions. [Link]
-
University of Calgary. Reactions of Alkenes. [Link]
-
Haz-Map. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents. [Link]
-
Chemistry Steps. Halogenation of Alkenes. [Link]
-
Chemistry LibreTexts. Reactions of Alkenes with Halogens. [Link]
-
ResearchGate. Proposed mechanisms for the thermal decomposition of 3-methyl-3-buten-1-ol. [Link]
-
Angene Chemical. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene Safety Data Sheet. [Link]
-
PubChem. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]
-
NIST WebBook. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]
-
NIST WebBook. cis 2,3-dichloro-hexafluoro-2-butene. [Link]
-
PubMed Central (PMC). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
-
PubChem. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. [Link]
-
EPA NEPAL. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
-
PubChem. 2,3-Dichloro-2-butene. [Link]
-
PubMed Central (PMC). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. [Link]
-
Making Molecules. Alkenes as nucleophiles: Part 1. [Link]
-
Wikipedia. Nucleophilic addition. [Link]
-
PubMed Central (PMC). Nucleophile-Assisted Alkene Activation: Olefins Alone Are Often Incompetent. [Link]
-
Chemistry LibreTexts. 12.3: Nucleophilic Character of the Pi Bond: Electrophilic Addition of Hydrogen Halides. [Link]
-
ResearchGate. Thermal decomposition of perfluoropropene. [Link]
-
Fluorine Notes. TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophile-Assisted Alkene Activation: Olefins Alone Are Often Incompetent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 [sigmaaldrich.com]
- 10. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 11. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,3-Dichlorohexafluoro-2-butene
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 2,3-dichlorohexafluoro-2-butene (DCHFB). The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the purification of this versatile fluorinated building block.
Introduction to 2,3-Dichlorohexafluoro-2-butene (DCHFB)
2,3-Dichlorohexafluoro-2-butene (CAS No. 303-04-8) is a halogenated alkene that typically exists as a mixture of its cis (Z) and trans (E) isomers.[1] Its unique chemical properties make it a valuable reagent in organic synthesis, particularly for the introduction of hexafluoro-2-butenyl groups. However, achieving high purity is critical for reaction specificity and reproducibility. Commercial grades are often specified at 99% purity, but this is usually the combined purity of the geometric isomers.[2] Impurities can arise from the synthesis process, storage, or handling, necessitating robust purification and analysis strategies.
Table 1: Physical Properties of 2,3-Dichlorohexafluoro-2-butene (Isomer Mixture)
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₄Cl₂F₆ | [3] |
| Molecular Weight | 232.94 g/mol | [1][4] |
| Boiling Point | 66-68 °C | [5][6] |
| Density | 1.605 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.3458 |[1][5] |
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial 2,3-dichlorohexafluoro-2-butene?
A1: Aside from the co-existing (E) and (Z) isomers, common impurities are typically related to the manufacturing process. These can include unreacted starting materials, chlorinated or fluorinated precursors, and byproducts from dehalogenation or coupling reactions.[7] Solvents used in synthesis or prior purification steps may also be present. It is crucial to perform an initial Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify the specific impurity profile of your batch.
Q2: Is it necessary to separate the (E)/(Z) isomers before use?
A2: This is entirely application-dependent. For many applications, the isomer mixture is used directly. However, if the stereochemistry of your subsequent reaction is critical, separation is necessary. The physical properties of the isomers are very similar, making separation by standard distillation challenging. Preparative vapor phase chromatography (preparative GC) is a documented method for isolating the pure isomers.[2]
Q3: What is the most effective general-purpose method for purifying DCHFB?
A3: For removing impurities with significantly different boiling points (a difference >25 °C), simple distillation is effective.[8] However, for closely boiling impurities, fractional distillation is the method of choice for bulk purification.[9] It offers a good balance between throughput and separation efficiency. For achieving the highest purity (>99.9%) or for separating the geometric isomers, preparative GC is superior, albeit with lower throughput.
Q4: How should I handle and store purified 2,3-dichlorohexafluoro-2-butene?
A4: DCHFB is classified as acutely toxic upon inhalation and causes severe skin burns and eye damage.[1][5] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a suitable respirator.[1] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It falls under Storage Class 6.1A, for combustible, acute toxic materials.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q: My distillation is proceeding, but the temperature at the distillation head is fluctuating and not holding steady. What does this indicate?
A: A fluctuating temperature during distillation typically points to one of two issues:
-
Inefficient Separation: The mixture contains components with very close boiling points, and your distillation setup lacks the necessary efficiency to separate them. The vapor composition is not constant, leading to temperature fluctuations.
-
Formation of an Azeotrope: The impurity may form a constant-boiling mixture (an azeotrope) with your product.[10] An azeotrope boils at a constant temperature but has a different composition than either pure component, making separation by conventional distillation impossible.[11]
-
Expert Advice: First, improve the efficiency of your fractional distillation column. Use a longer column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings) to increase the number of theoretical plates.[12] If the problem persists, an azeotrope is likely. You may need to consider azeotropic distillation, which involves adding an entrainer to form a new, lower-boiling azeotrope that can be more easily removed.[13][14]
Q: After fractional distillation, my GC analysis still shows a significant peak very close to my product peaks. How can I remove this?
A: This is a classic case of a closely boiling impurity that cannot be resolved by your current distillation setup.
-
Expert Advice:
-
Optimize Distillation: Increase the reflux ratio during your fractional distillation. A higher reflux ratio increases the number of vaporization-condensation cycles, enhancing separation, although it will slow down the distillation rate.[9]
-
Consider Alternative Techniques: If optimizing distillation fails, you have two primary options. For small scales or very high purity requirements, preparative GC is the ideal solution. For larger scales, you might investigate extractive distillation, where a high-boiling solvent is added to alter the relative volatility of the components, allowing for their separation.[10][15]
-
Q: I'm observing product decomposition (darkening of the distillation pot) during heating. What can be done to prevent this?
A: Thermal degradation can occur if the compound is unstable at its atmospheric boiling point, or if impurities are catalyzing decomposition.
-
Expert Advice:
-
Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure. Lowering the pressure reduces the boiling point of the liquid, allowing the distillation to proceed at a lower, non-destructive temperature.
-
Check for Contaminants: Ensure your glassware is scrupulously clean. Trace amounts of acids, bases, or metals can catalyze decomposition. A pre-distillation wash with a neutral aqueous solution followed by drying may be beneficial.
-
Minimize Heating Time: Do not heat the distillation pot for longer than necessary. Once the desired fractions are collected, stop the heating immediately. Never distill to dryness, as this concentrates non-volatile and potentially unstable residues.
-
Section 3: Visual Workflows & Diagrams
A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process and a standard workflow.
Caption: Workflow for purification by fractional distillation.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for purifying DCHFB from impurities with boiling points differing by 5-25 °C.
Materials:
-
Round-bottom flask
-
Heating mantle
-
Magnetic stir bar or boiling chips
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Thermometer
-
Glass wool or aluminum foil for insulation
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. [9]2. Charging the Flask: Charge the round-bottom flask with the impure 2,3-dichlorohexafluoro-2-butene, not exceeding two-thirds of its volume. Add a magnetic stir bar or boiling chips.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. [9]4. Distillation: a. Begin heating the flask gently. b. As the liquid boils, vapor will rise into the column. Adjust the heat to allow a condensation ring to rise slowly through the column. c. Maintain a slow and steady distillation rate, approximately 1-2 drops per second. d. Discard the initial fraction (the "forshot"), as it will be enriched in lower-boiling impurities. e. Collect the main fraction when the head temperature is stable within the expected boiling range of DCHFB (66-68 °C). f. Change receiving flasks if the temperature fluctuates, indicating a new fraction is beginning to distill.
-
Completion: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool completely before disassembly.
-
Analysis: Analyze the collected main fraction by GC to confirm its purity.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a standard method for assessing the purity of DCHFB and determining the isomer ratio.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a mid-polarity column like DB-17 or equivalent)
-
Sample vials
-
Solvent for dilution (e.g., hexane or dichloromethane)
GC Parameters (Typical):
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Split Ratio | 50:1 |
| Injection Vol. | 1 µL |
Procedure:
-
Sample Preparation: Prepare a dilute solution of your DCHFB sample (approx. 1%) in a suitable solvent.
-
Injection: Inject the sample into the GC.
-
Analysis: a. Identify the peaks corresponding to the (E) and (Z) isomers of DCHFB based on their retention times. Mass spectrometry (GC-MS) can be used for initial positive identification. [16] b. Identify any impurity peaks. c. Integrate the area of all peaks in the chromatogram.
-
Calculation: Calculate the purity by dividing the sum of the peak areas of the DCHFB isomers by the total peak area of all components, then multiplying by 100. The isomer ratio can be determined from the relative areas of the two main isomer peaks.
References
-
U.S. Environmental Protection Agency. (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link] [4]14. University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link] [9]15. GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. [Link] [10]16. The Chemistry Blog. (n.d.). What is Fractional Distillation?. [Link]
-
Scirp.org. (2023). Research Progress on Azeotropic Distillation Technology. [Link] [14]18. Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]
-
Chemistry LibreTexts. (2025). 9.4: Fractional Distillation. [Link] [12]20. NIST. (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. [Link]
Sources
- 1. 2,3-二氯六氟-2-丁烯,顺反异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 2,3-二氯六氟-2-丁烯,顺反异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. chembk.com [chembk.com]
- 6. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 7. data.epo.org [data.epo.org]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. gwsionline.com [gwsionline.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
- 14. Research Progress on Azeotropic Distillation Technology [scirp.org]
- 15. kochmodular.com [kochmodular.com]
- 16. (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 3032424 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 2,3-Dichlorohexafluoro-2-butene Reactivity
Welcome to the technical support guide for 2,3-dichlorohexafluoro-2-butene. This resource is designed for researchers, synthetic chemists, and drug development professionals who are utilizing this versatile fluorinated building block. The unique electronic properties of this substrate, imparted by the two trifluoromethyl groups, make its reactivity highly dependent on the chosen reaction environment. This guide provides in-depth, field-proven insights into navigating the complexities of solvent effects to ensure successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of 2,3-dichlorohexafluoro-2-butene and the critical role of the solvent.
Q1: What are the primary reaction pathways for 2,3-dichlorohexafluoro-2-butene with nucleophiles?
The reactivity of 2,3-dichlorohexafluoro-2-butene is dominated by its electron-deficient carbon-carbon double bond. The two strongly electron-withdrawing trifluoromethyl (CF₃) groups make the molecule highly susceptible to nucleophilic attack. The most common pathway is nucleophilic vinylic substitution , where a nucleophile replaces one or both of the chlorine atoms. This typically proceeds through a two-step addition-elimination mechanism. An elimination reaction to form hexafluoro-2-butyne is also a possible pathway, often promoted by strong bases.[1]
Q2: How do polar protic solvents influence reactions with this substrate?
Polar protic solvents, such as water, ethanol, and methanol, possess hydrogen atoms connected to electronegative atoms and are capable of hydrogen bonding.[2][3] Their effects are twofold and often lead to challenges:
-
Nucleophile Deactivation: These solvents form a "cage" around anionic nucleophiles through hydrogen bonding.[4][5] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, which can significantly slow down or even inhibit the desired substitution reaction.[3][5]
-
Promotion of Solvolysis: The solvent itself can act as a nucleophile, leading to undesired side products where the chlorine atom is replaced by, for example, an -OH or -OR group.[6][7] This process is known as solvolysis.
Therefore, polar protic solvents are generally not recommended for nucleophilic substitution on 2,3-dichlorohexafluoro-2-butene unless solvolysis is the intended reaction.
Q3: Why are polar aprotic solvents generally preferred for nucleophilic substitutions on this substrate?
Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile, lack acidic protons and cannot act as hydrogen bond donors.[2] They are the preferred choice for several key reasons:
-
Enhanced Nucleophilicity: These solvents are excellent at solvating cations but poorly solvate anions.[8] This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the rate of bimolecular substitution reactions.[5][6]
-
Increased Solubility: They effectively dissolve both the polar organic substrate and many ionic nucleophilic reagents, creating a homogenous reaction environment.[6]
-
Mechanism Favorability: They favor bimolecular (Sₙ2-type) reaction mechanisms, which are common for this type of substrate.[6]
Q4: Can nonpolar solvents be used for reactions involving 2,3-dichlorohexafluoro-2-butene?
Nonpolar solvents like hexane, toluene, or diethyl ether are generally poor choices for reactions involving ionic nucleophiles. The low dielectric constant of these solvents cannot support the charged species in solution, leading to extremely low solubility and negligible reaction rates.[2] However, they may be suitable for specific applications, such as certain cycloaddition reactions or reactions with neutral, nonpolar reactants where solubility is not a limiting factor.
Q5: How does the stereochemistry (Z- vs. E-isomer) of the starting material affect the reaction outcome?
The stereochemistry of the starting 2,3-dichlorohexafluoro-2-butene isomer can influence the stereochemistry of the product in nucleophilic vinylic substitution reactions. The reaction often proceeds with retention of configuration. This is because the nucleophile adds to the double bond, and the leaving group is then eliminated from the same face. However, factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates can sometimes lead to a mixture of isomers. It is crucial to analyze the product mixture to determine the stereochemical outcome for your specific system.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 2,3-dichlorohexafluoro-2-butene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Incorrect Solvent Choice: Using a polar protic solvent (e.g., ethanol) which deactivates the nucleophile.[3][4] 2. Low Temperature: The activation energy for the reaction has not been met. 3. Poor Nucleophile: The chosen nucleophile is not strong enough to attack the electron-deficient alkene. | 1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[6][8] 2. Gently heat the reaction mixture. Monitor for decomposition. 3. Consider using a stronger nucleophile or converting the nucleophile to its more reactive conjugate base. |
| Formation of Multiple Unexpected Products | 1. Solvolysis: The solvent (e.g., water, alcohol) is acting as a competing nucleophile.[6][7] 2. Over-reaction: The product of the first substitution is reacting further to give a di-substituted product. 3. Elimination Side-Reaction: The nucleophile is acting as a base, causing elimination of HCl to form hexafluoro-2-butyne. | 1. Ensure the use of a dry, polar aprotic solvent. 2. Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.1 equivalents) and monitor the reaction closely by GC-MS or TLC. Consider running the reaction at a lower temperature. 3. Use a less basic, "softer" nucleophile (e.g., thiols, halides). If elimination is desired, a strong, non-nucleophilic base should be used intentionally. |
| Poor Solubility of Reactants | 1. Solvent Mismatch: Using a nonpolar solvent for an ionic nucleophile.[2] 2. Low-Quality Solvent: Presence of water or other impurities in the solvent. | 1. Select a solvent with a polarity that matches the reactants. A polar aprotic solvent is often a good starting point. Consult a solvent miscibility chart if needed. 2. Use anhydrous grade solvents. |
Section 3: Data & Protocols
Solvent Selection Summary Table
The choice of solvent is arguably one of the most critical parameters in designing a successful reaction. This table summarizes the properties of common solvents and their typical influence on the reactivity of 2,3-dichlorohexafluoro-2-butene with anionic nucleophiles.
| Solvent | Type | Dielectric Constant (ε) | General Effect on Nucleophilic Substitution |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Highly Recommended. Excellent for accelerating Sₙ2-type reactions by solvating cations, leaving a "naked" and highly reactive nucleophile.[6][8] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Highly Recommended. Similar to DMSO, provides a significant rate enhancement for reactions with anionic nucleophiles. |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | Recommended. Good alternative to DMSO and DMF, though may be slightly less effective at solvating some salts. |
| Acetone | Polar Aprotic | 21 | Use with Caution. Moderately polar; may provide some rate acceleration but is less effective than DMSO or DMF.[6] |
| Ethanol (EtOH) | Polar Protic | 24 | Not Recommended. Strongly solvates and deactivates anionic nucleophiles via H-bonding.[4][5] High risk of solvolysis. |
| Methanol (MeOH) | Polar Protic | 33 | Not Recommended. Similar to ethanol, deactivates nucleophiles and poses a high risk of solvolysis. |
| Water (H₂O) | Polar Protic | 80 | Not Recommended. Strong H-bonding deactivates nucleophiles. Only suitable if hydrolysis is the desired outcome. |
| Toluene | Nonpolar | 2.4 | Not Recommended. Poor solubility for ionic nucleophiles, leading to very slow or no reaction. |
General Protocol: Nucleophilic Substitution with Sodium Methoxide
This protocol provides a self-validating framework for the monosubstitution of 2,3-dichlorohexafluoro-2-butene.
Objective: To synthesize 2-chloro-3-methoxy-hexafluoro-2-butene.
Materials:
-
2,3-dichlorohexafluoro-2-butene (1.0 eq)
-
Sodium methoxide (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (Argon), add anhydrous DMF.
-
Reagent Addition: Add sodium methoxide to the DMF and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 2,3-dichlorohexafluoro-2-butene (1.0 eq) to the stirred solution of sodium methoxide over 15-20 minutes. Causality Note: Slow addition is crucial to control the reaction exotherm and minimize the formation of the di-substituted side product.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored every hour by taking a small aliquot and analyzing it by GC-MS. The disappearance of the starting material and the appearance of a new peak with the expected molecular weight for the monosubstituted product will validate that the reaction is proceeding.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
-
Control Experiment: To confirm the role of the nucleophile, run a parallel reaction under identical conditions but without the addition of sodium methoxide. No reaction should be observed, validating that the substitution is not a result of solvolysis by residual impurities.
Section 4: Visualizations
Reaction Mechanism Workflow
This diagram illustrates the generally accepted addition-elimination pathway for nucleophilic vinylic substitution on 2,3-dichlorohexafluoro-2-butene.
Caption: Addition-Elimination mechanism for nucleophilic substitution.
Solvent Selection Decision Tree
This diagram provides a logical workflow for selecting the optimal solvent based on the nature of the nucleophile.
Caption: Decision tree for solvent selection in reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chapter 8 Notes [web.pdx.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
Validation & Comparative
A Senior Application Scientist’s Guide to the Comparative Reactivity of Fluorinated Alkenes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Effect on Alkene Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated alkenes, in particular, represent a class of building blocks with unique reactivity profiles that are often inverted compared to their hydrocarbon analogs.[3][4] This guide provides an in-depth comparison of the reactivity of various fluorinated alkenes, supported by mechanistic insights and experimental data, to empower researchers in leveraging these versatile synthons.
The fundamental difference in reactivity stems from the powerful electron-withdrawing nature of the fluorine atom. In a typical alkene like ethene, the π-system is electron-rich, making it a nucleophile that readily reacts with electrophiles.[5][6][7] However, as fluorine atoms are substituted onto the double bond, they inductively pull electron density away from the carbon-carbon double bond. This effect progressively diminishes the nucleophilicity of the alkene and renders it electron-deficient, or electrophilic.[8] Consequently, highly fluorinated alkenes become susceptible to attack by nucleophiles, a mode of reactivity rarely observed for simple alkenes.[9][10]
Nucleophilic Addition: The Dominant Pathway for Polyfluorinated Alkenes
The most significant departure from classical alkene chemistry is the susceptibility of fluorinated alkenes to nucleophilic attack.[3][4] The degree of fluorine substitution directly correlates with reactivity towards nucleophiles. The reaction proceeds via a two-step mechanism: initial attack of the nucleophile on one of the sp² carbons to form a resonance-stabilized carbanion, followed by quenching of the anion.
The regioselectivity of the attack is governed by the formation of the most stable carbanion intermediate. For instance, in hexafluoropropylene (HFP), nucleophilic attack occurs exclusively at the CF₂ terminus, as the resulting carbanion is stabilized by the potent electron-withdrawing trifluoromethyl (-CF₃) group.[4]
Sources
- 1. DSpace [kuscholarworks.ku.edu]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. savemyexams.com [savemyexams.com]
- 7. byjus.com [byjus.com]
- 8. nbinno.com [nbinno.com]
- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to 2,3-Dichlorohexafluoro-2-butene and Other Dihaloalkenes for the Modern Synthetic Chemist
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Dihaloalkenes, a versatile class of organic compounds, offer a gateway to a multitude of molecular architectures. Among these, 2,3-dichlorohexafluoro-2-butene stands out due to the profound influence of its fluorine substituents on its chemical reactivity and physical properties. This guide provides an in-depth, objective comparison of 2,3-dichlorohexafluoro-2-butene with other dihaloalkenes, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
Introduction: The Unique Profile of a Perfluorinated Dihaloalkene
2,3-Dichlorohexafluoro-2-butene, a fully fluorinated analogue of 2,3-dichloro-2-butene, possesses a unique electronic profile. The strongly electron-withdrawing trifluoromethyl (CF₃) groups dramatically influence the reactivity of the carbon-carbon double bond and the lability of the chlorine atoms. This guide will explore the synthesis, properties, and comparative reactivity of this intriguing molecule in key chemical transformations, juxtaposing its performance with that of its non-fluorinated and bromo-substituted counterparts.
Physicochemical Properties: A Tale of Two Halogens and Fluorine's Influence
The physical and chemical properties of dihaloalkenes are significantly dictated by the nature of the halogen atoms and other substituents on the alkene backbone. Below is a comparative table of key properties for 2,3-dichlorohexafluoro-2-butene and representative dihaloalkenes.
| Property | 2,3-Dichlorohexafluoro-2-butene | 2,3-Dichloro-2-butene[1] | 2,3-Dibromo-2-butene |
| CAS Number | 303-04-8[2] | 28974-32-5 | 600-00-0 |
| Molecular Formula | C₄Cl₂F₆[2] | C₄H₆Cl₂ | C₄H₆Br₂ |
| Molecular Weight | 232.94 g/mol [2] | 125.00 g/mol | 213.89 g/mol |
| Boiling Point | 66-68 °C[2] | 97-101 °C | 131-133 °C |
| Density | 1.605 g/mL at 25 °C[2] | 1.157 g/mL at 25 °C | 1.77 g/mL at 25 °C |
The higher volatility of 2,3-dichlorohexafluoro-2-butene compared to its non-fluorinated analog, despite its significantly higher molecular weight, is a direct consequence of the weak intermolecular forces characteristic of highly fluorinated compounds.
Synthesis of Dihaloalkenes: A Practical Overview
A reliable and scalable synthesis is a critical consideration for any building block. Here, we present a general overview of the synthesis of these dihaloalkenes.
Synthesis of 2,3-Dichlorohexafluoro-2-butene
A common laboratory-scale synthesis of 2,3-dichlorohexafluoro-2-butene involves the dehalogenation of a suitable precursor. While detailed, high-yield, and reproducible protocols are not abundantly available in open literature, a plausible route involves the reductive dehalogenation of a perhalogenated butane.
Experimental Protocol: Dehalogenation to 2,3-Dihalo-2-butenes
This protocol describes a general method for the dehalogenation of a 2,3,3,2-tetrahalobutane derivative using zinc dust, which can be adapted for the synthesis of various 2,3-dihalo-2-butenes.[3][4][5]
Materials:
-
meso-2,3-Dibromobutane (or other suitable tetrahalo-precursor)
-
Zinc dust
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add meso-2,3-dibromobutane (1.0 eq).
-
Add ethanol as the solvent.
-
To the stirred solution, add zinc dust (1.5 eq) portion-wise to control the initial exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc and zinc salts.
-
The filtrate, containing the 2-butene product, can be purified by distillation. For meso-2,3-dibromobutane, this reaction stereospecifically yields trans-2-butene.[3][5]
Diagram: Synthesis of 2,3-Dihalo-2-butenes via Dehalogenation
Caption: General workflow for the synthesis of 2,3-dihalo-2-butenes.
Separation of E/Z Isomers of 2,3-Dichlorohexafluoro-2-butene
Commercial samples of 2,3-dichlorohexafluoro-2-butene are often a mixture of (E) and (Z) isomers.[6] The separation of these isomers can be crucial as their reactivity can differ. A reported method involves chemical separation followed by purification.[6]
Experimental Protocol: Separation of (E) and (Z)-2,3-Dichlorohexafluoro-2-butene [6]
This protocol is based on the differential reactivity of the isomers with sodium borohydride, followed by hydrolysis and purification.
Materials:
-
Mixture of (E) and (Z)-2,3-dichlorohexafluoro-2-butene
-
Dry diglyme
-
Sodium borohydride (NaBH₄)
-
Water
-
Preparative vapor phase chromatography (VPC) system
Procedure:
-
In a dry reaction vessel, dissolve the mixture of 2,3-dichlorohexafluoro-2-butene isomers in dry diglyme.
-
Carefully add sodium borohydride to the solution. The reaction will proceed with one isomer reacting preferentially.
-
After the reaction is complete (monitored by GC), carefully hydrolyze the reaction mixture by adding water.
-
The resulting mixture, now enriched in one isomer and containing the reaction product of the other, can be separated.
-
The individual isomers are then purified to high purity using preparative vapor phase chromatography.[6]
Comparative Reactivity: A Deep Dive into Reaction Mechanisms
The true utility of a building block is revealed in its chemical reactivity. In this section, we compare the performance of 2,3-dichlorohexafluoro-2-butene with other dihaloalkenes in two fundamental classes of organic reactions: cycloadditions and nucleophilic substitutions.
Cycloaddition Reactions: [4+2] vs. [2+2] Pathways
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[7][8][9][10] However, the reactivity of perfluoroalkenes in such reactions is markedly different from their non-fluorinated counterparts.
Theoretical Framework: Non-fluorinated dienes readily undergo [4+2] cycloaddition with electron-deficient dienophiles. In contrast, perfluoroalkenes, including 2,3-dichlorohexafluoro-2-butene, often favor [2+2] cycloaddition pathways, which can proceed photochemically or, in some cases, thermally via a stepwise diradical mechanism.[11][12][13][14][15] This shift in reactivity is attributed to the electronic effect of the fluorine atoms, which lowers the energy of the LUMO of the alkene, making a concerted [4+2] pathway less favorable.
Diagram: Competing Cycloaddition Pathways
Caption: Divergent cycloaddition pathways of non-fluorinated vs. perfluorinated dihaloalkenes.
Experimental Protocol: Diels-Alder Reaction with Furan
This protocol provides a general procedure for attempting a Diels-Alder reaction with furan, a reactive diene. This can be used to compare the reactivity of different dihaloalkenes.
Materials:
-
Dihaloalkene (e.g., 2,3-dichlorohexafluoro-2-butene or 2,3-dichlorobutene)
-
Furan
-
Toluene (dry)
-
Sealed reaction tube
Procedure:
-
In a flame-dried sealed reaction tube, dissolve the dihaloalkene (1.0 eq) in dry toluene.
-
Add freshly distilled furan (1.2 eq).
-
Seal the tube under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction by GC-MS.
-
Upon completion or after a set time, cool the reaction to room temperature.
-
Analyze the crude reaction mixture to identify the products and determine the conversion and product distribution. For 2,3-dichlorohexafluoro-2-butene, the formation of a [2+2] cycloadduct or other rearrangement products should be considered, while 2,3-dichlorobutene is expected to yield the [4+2] Diels-Alder adduct.
Nucleophilic Substitution: The Impact of Halogen and Fluorine
The carbon-halogen bonds in dihaloalkenes are susceptible to nucleophilic attack. The reactivity in these reactions is heavily influenced by the nature of the leaving group (the halogen) and the electronic environment of the alkene.
Theoretical Framework: In nucleophilic substitution reactions, the C-Br bond is generally more reactive than the C-Cl bond due to the better leaving group ability of the bromide ion. This is a consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
The presence of trifluoromethyl groups in 2,3-dichlorohexafluoro-2-butene significantly activates the double bond towards nucleophilic attack. However, the direct substitution of the vinylic chlorine atoms can be challenging. Instead, nucleophilic attack may occur at the double bond, leading to addition-elimination or other complex reaction pathways.
Diagram: Nucleophilic Substitution on Dihaloalkenes
Caption: Nucleophilic substitution pathways for different dihaloalkenes.
Experimental Protocol: Reaction with Thiophenoxide
This protocol outlines a general procedure for comparing the reactivity of dihaloalkenes with a soft nucleophile like sodium thiophenoxide.
Materials:
-
Dihaloalkene (e.g., 2,3-dichlorohexafluoro-2-butene, 2,3-dibromo-2-butene, or 2,3-dichloro-2-butene)
-
Thiophenol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of thiophenol (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of sodium thiophenoxide.
-
To this solution, add the dihaloalkene (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. The reaction with the dibromoalkene is expected to be faster than with the dichloroalkene. The perfluorinated alkene may yield different products due to its unique electronic properties.
Environmental and Safety Considerations: A Matter of Trustworthiness
The persistence and potential environmental impact of halogenated organic compounds are of significant concern.[3][4][16] Highly fluorinated compounds, in particular, can be extremely persistent in the environment. While the double bond in 2,3-dichlorohexafluoro-2-butene offers a potential site for atmospheric degradation, its overall environmental fate requires careful consideration.
Non-fluorinated dihaloalkenes are also subject to environmental degradation, though their pathways and persistence may differ.[17][18][19][20] Researchers must handle these compounds with appropriate safety precautions, considering their potential toxicity and the hazards associated with their synthesis and reactions. Always consult the Safety Data Sheet (SDS) before use.
Conclusion: Selecting the Right Tool for the Job
2,3-Dichlorohexafluoro-2-butene is not simply a fluorinated version of 2,3-dichlorobutene; it is a distinct chemical entity with a unique reactivity profile. Its propensity for [2+2] cycloadditions and its activated, yet complex, behavior in nucleophilic reactions set it apart from its non-fluorinated and bromo-analogues.
The choice between these dihaloalkenes will ultimately depend on the specific synthetic target and the desired reaction pathway. For traditional Diels-Alder chemistry, non-fluorinated dihaloalkenes are the reagents of choice. However, for the construction of highly functionalized four-membered rings or for exploring novel reaction pathways driven by fluorine's unique electronic effects, 2,3-dichlorohexafluoro-2-butene offers exciting possibilities.
This guide has provided a framework for understanding the comparative performance of these valuable building blocks. By appreciating the subtle yet profound influence of halogen and fluorine substitution, researchers can make more strategic and effective decisions in the design and execution of their synthetic endeavors.
References
-
Filo. (2025, April 11). When meso-2, 3-dibromo butane is heated with Zn dust, the product is ... Retrieved from [Link]
-
Gauth. (n.d.). The process through conversion of 2,3-dibromobutane to 2-butene with Zn dust takes place:D. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
-
Unknown. (n.d.). Free radical halogenation of alkenes: substitution vs addition. Retrieved from [Link]
-
Testbook. (2025, October 25). meso-2, 3-dibromobutane is heated with zinc and ethanol. The.... Retrieved from [Link]
-
Lipshutz, B. H., et al. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. Retrieved from [Link]
-
Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1994). Degradation of halogenated aliphatic compounds: the role of adaptation. FEMS Microbiology Reviews, 15(2-3), 279–295. Retrieved from [Link]
-
Leah4sci. (2021, October 19). Anti-Markovnikov Radical Halogenation of Alkenes. YouTube. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
-
Eurochlor. (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Computational study of the reaction mechanism. (b) Computational.... Retrieved from [Link]
-
Erable, B., et al. (2006). Bioremediation of Halogenated Compounds: Comparison of Dehalogenating Bacteria and Improvement of Catalyst Stability. Chemosphere, 65(7), 1146-52. Retrieved from [Link]
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Free Radical Reactions of Alkenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, October 12). Photochemical cycloaddition of ethene. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichloro-2-butene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2025, December 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]
-
Unknown. (n.d.). A Diels Alder reaction. Retrieved from [Link]
-
Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research, 43(5), 591–601. Retrieved from [Link]
-
ResearchGate. (n.d.). General considerations of [2+2] photocycloadditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical [2+2] cycloadditions of alkenes; [PC]=photocatalyst. Retrieved from [Link]
-
Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of Halogenated Organic Compounds. Microbiological Reviews, 55(1), 59–79. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Molecules. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. Retrieved from [Link]
-
Molecules. (2024). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. Retrieved from [Link]
-
Janssen, D. B., Scheper, A., Dijkhuizen, L., & Witholt, B. (1985). Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10. Applied and Environmental Microbiology, 49(3), 673–677. Retrieved from [Link]
Sources
- 1. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is .. [askfilo.com]
- 4. gauthmath.com [gauthmath.com]
- 5. testbook.com [testbook.com]
- 6. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels–Alder Reaction [sigmaaldrich.com]
- 9. s3.smu.edu [s3.smu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. aklectures.com [aklectures.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Degradation of halogenated aliphatic compounds: the role of adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioremediation of halogenated compounds: comparison of dehalogenating bacteria and improvement of catalyst stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Analysis of 2,3-Dichlorohexafluoro-2-butene Isomers
For researchers and professionals in specialty chemical synthesis and drug development, the precise structural characterization of fluorinated organic compounds is paramount. The geometric isomers of 2,3-dichlorohexafluoro-2-butene, (E) and (Z), serve as important building blocks, yet their distinct stereochemistry can lead to vastly different physical properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for unambiguously distinguishing these isomers.
This guide provides an in-depth comparison of the (E) and (Z) isomers of 2,3-dichlorohexafluoro-2-butene using ¹⁹F and ¹³C NMR spectroscopy. We will explore the underlying principles that govern their spectral differences, provide a robust experimental protocol, and present the expected data that enables clear identification.
The Decisive Role of NMR in Stereoisomer Identification
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy. Its 100% natural abundance and high gyromagnetic ratio result in high sensitivity, comparable to that of ¹H NMR.[1] Furthermore, the chemical shift range of ¹⁹F is exceptionally wide—spanning over 800 ppm—which provides outstanding signal dispersion and minimizes peak overlap, a common challenge in ¹H NMR.[1][2]
For the isomers of 2,3-dichlorohexafluoro-2-butene, the key to differentiation lies in the spatial arrangement of the trifluoromethyl (CF₃) groups. In the (Z)-isomer (also known as cis), the two CF₃ groups are on the same side of the C=C double bond, leading to significant through-space interactions. In the (E)-isomer (trans), they are on opposite sides. These geometric differences profoundly influence the electronic environment of the fluorine and carbon nuclei, resulting in distinct and predictable NMR spectra.
Theoretical Underpinnings: Chemical Shifts and Coupling Constants
¹⁹F NMR Spectroscopy
The primary distinguishing feature in the ¹⁹F NMR spectra of the (E) and (Z) isomers is the spin-spin coupling constant between the fluorine nuclei of the two CF₃ groups.
-
Chemical Shift (δ) : The chemical shifts of the CF₃ groups are expected to be slightly different between the two isomers due to variations in steric and electronic environments. Generally, CF₃ groups on a double bond appear in a predictable region of the ¹⁹F NMR spectrum.[3]
-
Spin-Spin Coupling (J) : Because the two CF₃ groups in each isomer are chemically equivalent, one might not expect to see coupling between them. However, a crucial phenomenon known as long-range through-space coupling often occurs. The coupling between the fluorine nuclei on the two different CF₃ groups is transmitted through space, not just through the four-bond separation (⁵J).
-
For the (Z)-isomer , the CF₃ groups are in close proximity, leading to a measurable through-space ⁵J(F,F) coupling constant, typically observed in the range of 10-20 Hz for similar compounds.
-
For the (E)-isomer , the CF₃ groups are distant and on opposite sides of the double bond. Consequently, the through-space ⁵J(F,F) coupling is negligible or zero.
-
This difference in coupling is the most definitive diagnostic tool for distinguishing the isomers. The ¹⁹F NMR spectrum of the (Z)-isomer is expected to show a singlet (or a more complex pattern if coupled to other nuclei), while the spectrum of the pure (E)-isomer will also show a singlet but at a slightly different chemical shift. When analyzing a mixture, the presence of two distinct singlets would be indicative of both isomers being present.
¹³C NMR Spectroscopy
In proton-decoupled ¹³C NMR, two distinct signals are expected for each isomer: one for the trifluoromethyl carbons (C1 and C4) and one for the olefinic carbons (C2 and C3).
-
Olefinic Carbons (C=C) : The chemical shift of the double-bonded carbons is sensitive to the stereochemistry of the substituents. Steric compression in the (Z)-isomer, where the bulky CF₃ and Cl groups are on the same side, can cause a shielding effect (an upfield shift to a lower ppm value) compared to the less sterically hindered (E)-isomer.
-
Trifluoromethyl Carbons (-CF₃) : These carbons will appear as quartets due to coupling with the three attached fluorine atoms (¹J(C,F)), with typical coupling constants being very large (in the range of 270-290 Hz). The chemical shifts of these carbons may also show slight differences between the isomers due to the differing steric environments.
The workflow for isomer analysis is a systematic process from sample preparation to final identification.
Caption: Workflow for NMR-based isomer identification.
Experimental Protocol
The following protocol provides a reliable method for acquiring high-quality NMR data for the analysis of 2,3-dichlorohexafluoro-2-butene isomers.
I. Sample Preparation
-
Solvent Selection : Use deuterated chloroform (CDCl₃) as the NMR solvent. It is a common solvent for organofluorine compounds and provides a lock signal for the spectrometer.
-
Concentration : Prepare a solution of approximately 20-30 mg of the 2,3-dichlorohexafluoro-2-butene isomer mixture in 0.6 mL of CDCl₃.
-
Internal Standard : For precise chemical shift referencing, an internal standard can be added. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0 ppm).[4] For ¹³C NMR, tetramethylsilane (TMS) is used (δ = 0 ppm).[5] However, for routine analysis, referencing to the residual solvent peak (CDCl₃ at δ 77.16 ppm for ¹³C) is often sufficient.[6]
-
Transfer : Transfer the solution to a 5 mm NMR tube.
II. NMR Data Acquisition
-
Instrument : A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe is recommended.
-
Temperature : Perform the experiments at a constant temperature, typically 298 K (25 °C).
A. ¹⁹F NMR Spectrum
-
Frequency : Set the spectrometer to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
-
Decoupling : Acquire the spectrum with ¹H decoupling to remove any potential small couplings to residual protons.
B. ¹³C NMR Spectrum
-
Frequency : Set the spectrometer to the ¹³C frequency (e.g., ~100 MHz on a 400 MHz instrument).
-
Acquisition Parameters :
-
Pulse Program : Use a standard ¹H broadband decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle : 30 degrees.
-
Acquisition Time : ~1 second.
-
Relaxation Delay : 2-5 seconds. A longer delay ensures accurate integration if quantification is needed.
-
Number of Scans : 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
III. Data Processing
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3-1.0 Hz) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing : Reference the spectrum to the internal standard or the residual solvent peak.
Comparative Data Analysis
Table 1: Expected NMR Data for 2,3-dichlorohexafluoro-2-butene Isomers
| Parameter | (Z)-Isomer (cis) | (E)-Isomer (trans) | Rationale for Difference |
| ¹⁹F NMR | |||
| Chemical Shift (δ) | ~ -65 to -70 ppm | ~ -65 to -70 ppm | Minor shift difference expected due to different electronic environments. |
| Multiplicity | Singlet | Singlet | The two CF₃ groups in each isomer are chemically equivalent. |
| ¹³C NMR | |||
| C=C Chemical Shift (δ) | ~ 120-125 ppm | ~ 125-130 ppm | Steric compression in the (Z)-isomer causes upfield (shielding) shift. |
| -CF₃ Chemical Shift (δ) | ~ 120-125 ppm (quartet) | ~ 120-125 ppm (quartet) | Minor difference may be observed. |
| ¹J(C,F) Coupling | ~ 275 Hz | ~ 275 Hz | Characteristic large one-bond C-F coupling. |
Note: The chemical shift values are estimates based on typical ranges for fluoroalkenes and should be confirmed by experimental data. The key diagnostic feature remains the difference in the olefinic carbon shifts.
The structural differences and the resulting through-space interaction in the (Z)-isomer are key to their differentiation.
Caption: Steric differences between (Z) and (E) isomers.
Conclusion
NMR spectroscopy, particularly a combination of ¹⁹F and ¹³C NMR, provides a powerful and definitive method for the analysis and differentiation of the (E) and (Z) isomers of 2,3-dichlorohexafluoro-2-butene. The key distinguishing features are the subtle but measurable differences in the chemical shifts of the olefinic carbons in the ¹³C NMR spectrum, arising from steric effects. While long-range ⁵J(F,F) coupling is a powerful tool for many fluoroalkene isomers, in this specific symmetrical case, the analysis relies more heavily on chemical shift differences. The provided protocol offers a robust starting point for researchers, ensuring high-quality, reproducible data for confident structural assignment and quality control in synthetic and developmental applications.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2011). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Retrieved January 14, 2026, from [Link]
-
University of California, Irvine. (n.d.). Fluorine NMR. Retrieved January 14, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 14, 2026, from [Link]
-
University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved January 14, 2026, from [Link]
-
Chem.wisc.edu. (n.d.). 19Flourine NMR. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Principles of fluoride toxicity and the cellular response: a review. Retrieved January 14, 2026, from [Link]
-
IIT Kanpur. (n.d.). 13C NMR spectroscopy. Retrieved January 14, 2026, from [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved January 14, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 14, 2026, from [Link]
Sources
A Comparative Guide to the Reactivity of Cis- and Trans-2,3-Dichlorohexafluoro-2-butene
Introduction: Unpacking the Isomeric Differences in a Key Fluorinated Alkene
2,3-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a halogenated alkene notable for its applications as a dielectric gas, heat-transfer agent, and a versatile building block in the synthesis of fluorinated compounds.[1] It exists as two distinct geometric isomers: cis-2,3-dichlorohexafluoro-2-butene and trans-2,3-dichlorohexafluoro-2-butene. The spatial arrangement of the chlorine atoms and trifluoromethyl (CF₃) groups around the central carbon-carbon double bond dictates the molecule's stereochemistry and, consequently, its physical properties and chemical reactivity.
In the cis isomer, the two chlorine atoms are positioned on the same side of the double bond, leading to steric strain and a higher ground-state energy compared to the trans isomer, where they are on opposite sides.[2][3] This fundamental structural difference is the primary determinant of their differential reactivity. This guide provides an in-depth comparison of the reactivity of these two isomers, supported by mechanistic principles and experimental insights relevant to researchers in synthetic and materials chemistry.
Foundational Principles: Steric and Electronic Effects
The reactivity of fluoroalkenes is generally dominated by their susceptibility to nucleophilic attack, a characteristic that is complementary to the electrophilic reactions typical of their hydrocarbon analogs.[4] The electron-withdrawing nature of the fluorine atoms renders the double bond electron-deficient and thus a prime target for nucleophiles.
The key factors governing the differential reactivity between the cis and trans isomers are:
-
Steric Hindrance: The cis isomer presents a more sterically crowded environment on one face of the molecule due to the proximity of the two bulky CF₃ groups and the two chlorine atoms. This can hinder the approach of reactants. Conversely, the trans isomer offers more accessible pathways for attack.
-
Ground-State Energy: As a general principle, cis isomers of substituted alkenes are less stable and have higher ground-state energy than their trans counterparts due to steric repulsion between adjacent substituents.[2][3] A less stable starting material often implies a lower activation energy to reach a transition state, potentially leading to higher reaction rates.[2]
-
Dipole Moment: The cis isomer possesses a net molecular dipole moment, whereas the trans isomer, due to its symmetry, has a dipole moment that is zero or near-zero. This difference can influence interactions with polar reagents and solvents.
These principles manifest in distinct outcomes across various reaction classes.
Comparative Reactivity Analysis
Nucleophilic Substitution Reactions
Nucleophilic attack is a hallmark reaction for highly halogenated alkenes.[4] The electron-deficient double bond readily accepts electron density from nucleophiles. The subsequent steps can involve addition-elimination or a concerted substitution pathway.[5]
While direct comparative kinetic data for cis- and trans-2,3-dichlorohexafluoro-2-butene is sparse in the reviewed literature, we can infer reactivity patterns based on established principles for similar fluorinated systems. The general mechanism involves the attack of a nucleophile on one of the vinylic carbons, followed by the elimination of a chloride ion.
Mechanistic Considerations: The reaction proceeds via a nucleophilic addition to the C=C double bond, forming a carbanionic intermediate. This is followed by the elimination of a leaving group (in this case, a chloride ion). The stereochemistry of the starting isomer significantly influences the accessibility of the electrophilic carbon centers.
-
Cis Isomer: Nucleophilic attack is somewhat sterically hindered by the substituents on the same side. However, the higher ground-state energy of the cis isomer may lower the overall activation barrier compared to the trans isomer.
-
Trans Isomer: This isomer is sterically less hindered, allowing for an easier approach of the nucleophile. However, its greater thermodynamic stability means it starts from a lower energy level, which could lead to a higher activation energy.
The interplay between these opposing factors—steric accessibility versus ground-state energy—determines the relative reaction rates, which can be highly dependent on the specific nucleophile and reaction conditions.
Cycloaddition Reactions
Cycloaddition reactions, such as [2+2] and [4+2] (Diels-Alder) reactions, are fundamental in organic synthesis for constructing cyclic systems.[6][7] The stereochemistry of the alkene is a critical factor, as these reactions are often stereospecific.[8]
-
[2+2] Photocycloadditions: Thermal [2+2] cycloadditions between two alkenes are typically forbidden by orbital symmetry rules but can be achieved photochemically.[7][8] Under UV irradiation, an electron is promoted to an antibonding orbital, weakening the pi bond and allowing for rotation and reaction.[9] The reaction of cis- or trans-2,3-dichlorohexafluoro-2-butene with another alkene would be expected to yield substituted cyclobutane rings. The stereochemistry of the starting isomer is often retained in the product.[10]
-
[4+2] Diels-Alder Reactions: In a Diels-Alder reaction, the fluorinated butene would act as the dienophile. Its reactivity is enhanced by the electron-withdrawing CF₃ groups. The stereospecific nature of the Diels-Alder reaction means that a cis dienophile will yield a cis-substituted product, while a trans dienophile will result in a trans-substituted product.[8]
Photochemical Isomerization
A common reaction for geometric isomers is photochemical isomerization. Upon absorption of ultraviolet light, the π-bond of the alkene is temporarily broken by promoting an electron to a π* antibonding orbital.[9] This allows for free rotation around the central carbon-carbon single bond. When the electron returns to the ground state, the molecule can re-form as either the cis or trans isomer.[9][11]
For 2,3-dichlorohexafluoro-2-butene, irradiation with UV light can establish a photostationary state, a dynamic equilibrium between the cis and trans isomers. The ratio of isomers at this equilibrium depends on the absorption spectra of each isomer and their quantum yields for isomerization. Computational studies on hexafluoro-2-butene have explored this cis-trans isomerization pathway.[12] This process is crucial for applications where a specific isomer is required, as it provides a method for converting the more abundant or less desired isomer into the target molecule.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a generalized method for reacting 2,3-dichlorohexafluoro-2-butene with a nucleophile, such as a thiolate, to demonstrate reactivity.
Objective: To observe the substitution of a chlorine atom by a nucleophile and to compare, if possible, the relative conversion rates of the cis and trans isomers.
Materials:
-
cis/trans mixture of 2,3-dichlorohexafluoro-2-butene
-
Sodium thiophenoxide (NaSPh)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Stirring plate and magnetic stir bar
-
GC-MS for product analysis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve sodium thiophenoxide (1.1 equivalents) in anhydrous DMF.
-
Add the 2,3-dichlorohexafluoro-2-butene isomer (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by taking aliquots at regular intervals (e.g., every hour).
-
Quench the aliquots with water and extract with diethyl ether.
-
Analyze the organic extracts by GC-MS to identify the product(s) and determine the relative consumption of the cis and trans starting materials.
Expected Outcome: The reaction is expected to yield the corresponding vinyl sulfide product, CF₃C(SPh)=C(Cl)CF₃. By analyzing the disappearance of the starting material peaks in the gas chromatogram over time, a qualitative or semi-quantitative comparison of the reactivity of the two isomers can be made.
Causality: DMF is chosen as a polar aprotic solvent to dissolve the ionic nucleophile and facilitate the SₙAr-type reaction. An inert atmosphere is crucial to prevent oxidation of the thiophenoxide nucleophile. Monitoring the reaction via GC-MS provides a direct method to observe the consumption of reactants and formation of products.
Data Presentation & Visualization
Comparative Data Summary
While specific kinetic data from a single source is unavailable, the general principles of alkene stability provide a basis for comparison.
| Property | cis-2,3-dichlorohexafluoro-2-butene | trans-2,3-dichlorohexafluoro-2-butene | Reference |
| Relative Stability | Less Stable | More Stable | [2][3] |
| Ground-State Energy | Higher | Lower | [2] |
| Steric Hindrance | Higher (on one face) | Lower | [3] |
| Dipole Moment | Non-zero | Near-zero | - |
| Boiling Point | ~66-68 °C (for mixture) | ~66-68 °C (for mixture) |
Visualizing Reaction Pathways
Diagram 1: Nucleophilic Attack on Isomers
This diagram illustrates the approach of a nucleophile (Nu⁻) towards both the cis and trans isomers, highlighting the difference in steric accessibility.
Caption: Workflow for comparing cis vs. trans reactivity experimentally.
Summary and Outlook
The reactivity of cis- and trans-2,3-dichlorohexafluoro-2-butene is a nuanced subject governed by a balance of steric hindrance and thermodynamic stability. While the trans isomer is sterically more accessible, the higher ground-state energy of the cis isomer may lead to faster reaction rates under certain conditions.
-
Nucleophilic Substitution: The outcome depends on the specific nucleophile and conditions, representing a classic case of steric vs. electronic control.
-
Cycloadditions: These reactions are expected to be stereospecific, making the choice of isomer critical for controlling the stereochemistry of the cyclic products.
-
Photochemical Isomerization: This provides a reversible pathway to interconvert the isomers, allowing for the enrichment of the desired isomer for specific synthetic applications.
Further quantitative kinetic studies are necessary to fully elucidate the reactivity differences under various conditions. Such studies would provide invaluable data for drug development professionals and synthetic chemists looking to leverage these fluorinated building blocks for the creation of novel molecules with tailored properties.
References
- ACS Omega. (2024).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Nucleophilic substitution of fluoroalkenes through β‐fluorine....
- ResearchGate. (2020).
- National Center for Biotechnology Information. (2020).
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Cis- and Trans-2-Butene.
- University of Calgary. (n.d.). [2+2]-Cycloaddition.
- ResearchGate. (n.d.). (a) The cis-trans isomerization of hexafluoro-2-butene with trans: cis....
- Sigma-Aldrich. (n.d.). 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99%.
- Quora. (2023). Which one is more reactive among cis butene and trans butene?.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
- Science.gov. (n.d.).
- NC State University Libraries. (n.d.). 30.
- Chemistry LibreTexts. (2024). 30.6: Cycloaddition Reactions.
- YouTube. (2021).
- NIST. (n.d.). cis 2,3-dichloro-hexafluoro-2-butene.
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. cis 2,3-dichloro-hexafluoro-2-butene [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. [2+2]-Cycloaddition [ns1.almerja.com]
- 11. photochemical isomerization mechanism: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 2,3-Dichlorohexafluoro-2-butene in Cycloaddition and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorine in Enhancing Reactivity
2,3-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a halogenated alkene featuring two trifluoromethyl groups, which significantly influence its chemical properties.[1][2] These potent electron-withdrawing groups render the double bond electron-deficient, making it a highly reactive dienophile in cycloaddition reactions and susceptible to nucleophilic attack. This guide will delve into the practical implications of this enhanced reactivity, offering a comparative analysis with its non-fluorinated counterpart, 2,3-dichloro-2-butene.
The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science. Fluorinated compounds often exhibit unique properties, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. 2,3-Dichlorohexafluoro-2-butene serves as a valuable building block for introducing gem-difluoromethylene and other fluorinated moieties into complex molecules.
I. Diels-Alder Reactions: A Superior Dienophile
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[3][4] The reactivity of the dienophile is a critical factor in the success of these [4+2] cycloaddition reactions. The electron-deficient nature of 2,3-dichlorohexafluoro-2-butene makes it an exceptional dienophile, reacting readily with a variety of dienes under conditions where its non-fluorinated analog would be unreactive.
A pertinent analogue that highlights the reactivity of perfluorinated internal alkynes is hexafluoro-2-butyne in its reaction with bis-furyl dienes. This reaction proceeds to completion, demonstrating the potent dienophilic nature of the fluorinated alkyne.[5][6] Given the similar electronic effects of the trifluoromethyl groups, 2,3-dichlorohexafluoro-2-butene is expected to exhibit similarly enhanced reactivity in Diels-Alder reactions.
Comparative Performance in Diels-Alder Reactions
| Feature | 2,3-Dichlorohexafluoro-2-butene | 2,3-Dichloro-2-butene | Rationale for Performance Difference |
| Reactivity | High | Low to Moderate | The strong electron-withdrawing trifluoromethyl groups in the fluorinated compound lower the energy of the LUMO, facilitating the interaction with the HOMO of the diene.[4] |
| Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) | Harsher conditions (higher temperatures, longer reaction times) | The enhanced intrinsic reactivity of the fluorinated alkene allows for more favorable kinetics. |
| Yields | Generally High | Variable, often lower | The favorable thermodynamics and kinetics of the reaction with the fluorinated dienophile lead to more efficient product formation. |
| Stereoselectivity | High (endo preference) | High (endo preference) | The fundamental principles of the Diels-Alder reaction governing stereoselectivity remain the same. |
Experimental Protocol: Diels-Alder Reaction of 2,3-Dichlorohexafluoro-2-butene with Furan
This protocol is a representative example of a Diels-Alder reaction involving a highly reactive fluorinated dienophile.
Materials:
-
2,3-Dichlorohexafluoro-2-butene
-
Furan (freshly distilled)
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dichlorohexafluoro-2-butene (1.0 eq) in anhydrous xylene.
-
Add freshly distilled furan (1.2 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 140 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.
Expected Outcome: The reaction is anticipated to produce the corresponding oxabicycloheptene derivative in high yield. The stereochemistry of the product is expected to favor the endo isomer due to secondary orbital interactions.
II. Nucleophilic Substitution: A Versatile Platform for Heterocycle Synthesis
The electron-deficient double bond of 2,3-dichlorohexafluoro-2-butene is also highly susceptible to nucleophilic attack. This reactivity allows for the facile displacement of the vinylic chlorine atoms, providing a versatile route for the synthesis of a wide range of functionalized alkenes and heterocyclic compounds. In contrast, the non-fluorinated analog, 2,3-dichloro-2-butene, is significantly less reactive towards nucleophiles.
This enhanced reactivity is analogous to the well-established nucleophilic aromatic substitution (SNA_r) reactions of perfluoroarenes. The strong inductive effect of the fluorine atoms activates the aromatic ring towards nucleophilic attack.[7][8][9] Similarly, the trifluoromethyl groups in 2,3-dichlorohexafluoro-2-butene activate the double bond for nucleophilic substitution.
Comparative Performance in Nucleophilic Substitution Reactions
| Feature | 2,3-Dichlorohexafluoro-2-butene | 2,3-Dichloro-2-butene | Rationale for Performance Difference |
| Reactivity with Nucleophiles | High | Low | The electron-withdrawing CF₃ groups stabilize the negative charge in the intermediate formed upon nucleophilic attack, lowering the activation energy of the reaction. |
| Scope of Nucleophiles | Broad (amines, alkoxides, thiolates, etc.) | Limited (strong nucleophiles required) | The high electrophilicity of the fluorinated alkene allows for reactions with a wider range of nucleophiles. |
| Reaction Conditions | Often proceeds at room temperature or with gentle heating | Requires elevated temperatures and/or strong bases | The lower activation barrier for the reaction with the fluorinated substrate allows for milder conditions. |
| Product Diversity | Excellent for synthesizing fluorinated heterocycles and other functionalized alkenes | Limited to simple substitution products | The high reactivity of the fluorinated substrate opens up pathways to more complex molecular architectures. |
Experimental Protocol: Synthesis of a Dihydrothiazine Derivative
This protocol illustrates the use of 2,3-dichlorohexafluoro-2-butene in the synthesis of a fluorinated heterocycle through a sequential nucleophilic substitution reaction.
Materials:
-
2,3-Dichlorohexafluoro-2-butene
-
Cysteamine
-
Triethylamine
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorohexafluoro-2-butene (1.0 eq) in acetonitrile.
-
Add cysteamine (1.1 eq) and triethylamine (2.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired dihydrothiazine derivative.
Expected Outcome: The reaction is expected to proceed via a tandem nucleophilic substitution and intramolecular cyclization to afford the fluorinated dihydrothiazine in good yield.
Visualizing Reaction Pathways
To better illustrate the discussed transformations, the following diagrams outline the general workflows.
Caption: General workflow for the Diels-Alder reaction.
Caption: General workflow for nucleophilic substitution.
Conclusion
2,3-Dichlorohexafluoro-2-butene stands out as a highly reactive and versatile building block in organic synthesis. The presence of two trifluoromethyl groups dramatically enhances its performance in both Diels-Alder and nucleophilic substitution reactions compared to its non-fluorinated analog. This heightened reactivity translates to milder reaction conditions, higher yields, and a broader substrate scope, making it an invaluable tool for the synthesis of complex fluorinated molecules for applications in drug discovery, agrochemicals, and materials science. The provided experimental protocols serve as a starting point for researchers to explore the rich chemistry of this powerful fluorinated reagent.
References
-
2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. PubChem. [Link]
-
Proposed reaction pathways for LAB synthesis from furan and linear alkenes. Scientific Diagram. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Chem 334: Diels-Alder Reaction. YouTube. [Link]
-
Formation of the toxic furan metabolite 2-butene-1,4-dial through hemin-induced degradation of 2,4-alkadienals in fried foods. PMC. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Diels-Alder reactions between hexafluoro-2-butyne and bis-furyl dienes: Kinetic: versus thermodynamic control. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
Diels-Alder reactions between hexafluoro-2-butyne and bis-furyl dienes: kinetic versus thermodynamic control. PubMed. [Link]
-
cis 2,3-dichloro-hexafluoro-2-butene. NIST WebBook. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]
-
HETEROCYCLES, Vol. Semantic Scholar. [Link]
-
2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. PubChem. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. MDPI. [Link]
-
2,3-Dichloro-2-butene. LookChem. [Link]
-
Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions. PMC. [Link]
-
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. NIST WebBook. [Link]
-
2,3-Dichloro-2-butene. PubChem. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. PMC. [Link]
-
Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionaliz. SciSpace. [Link]
-
Polyhalogeno-allenes and -acetylenes. Part 14. The reactions of perfluoro-1,2-dienes with dichloro. RSC Publishing. [Link]
-
No.3|553-562|May-July|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEAI - 553 Heterocyclic Letters Vol. 13. [Link]
-
Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. MDPI. [Link]
-
Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[10]hexanes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Diels-Alder reactions between hexafluoro-2-butyne and bis-furyl dienes: kinetic versus thermodynamic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 2,3-Dichlorohexafluoro-2-butene as a Precursor for Next-Generation Refrigerants
A Technical Guide for Researchers and Drug Development Professionals
In the ongoing quest for environmentally benign and efficient chemical compounds, the synthesis of novel refrigerants and blowing agents with low global warming potential (GWP) has become a paramount objective for the chemical industry. This guide provides an in-depth analysis of the applications of 2,3-dichlorohexafluoro-2-butene, a critical intermediate in the production of Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz), a leading candidate for replacing existing hydrofluorocarbons (HFCs). We will explore the synthetic pathways involving this precursor, present comparative data, and provide detailed experimental insights to inform researchers and professionals in the field.
Introduction: The Imperative for Sustainable Fluorocarbons
The phasing out of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) under the Montreal Protocol has spurred the development of alternative fluorinated compounds.[1] While HFCs were initially adopted as replacements, their high GWP has necessitated a shift towards hydrofluoroolefins (HFOs), which possess significantly lower atmospheric lifetimes.[2] Z-HFO-1336mzz has emerged as a promising HFO due to its favorable thermodynamic properties, non-flammability, and low GWP.[3] The efficient and cost-effective synthesis of this molecule is therefore a key area of research, where 2,3-dichlorohexafluoro-2-butene plays a pivotal role.
The Primary Application: A Gateway to Z-HFO-1336mzz
The most significant application of 2,3-dichlorohexafluoro-2-butene is as a chemical intermediate in a multi-step synthesis of Z-HFO-1336mzz. This process leverages the reactivity of the chlorine and fluorine atoms in the molecule to construct the desired hexafluorobutene isomer with high selectivity. The overall synthetic route can be conceptualized as a three-stage process, as illustrated in the workflow diagram below.
Caption: Synthetic workflow from Hexachlorobutadiene to Z-HFO-1336mzz.
Stage 1: Vapor-Phase Catalytic Fluorination of Hexachlorobutadiene
The synthesis of 2,3-dichlorohexafluoro-2-butene typically commences with the vapor-phase catalytic fluorination of hexachlorobutadiene. This reaction is a crucial first step that introduces the fluorine atoms into the carbon backbone.
Experimental Protocol:
-
Catalyst Preparation: A chromium-based catalyst is prepared, often supported on a high-surface-area material.
-
Reaction Setup: A fixed-bed reactor is charged with the catalyst.
-
Reactant Feed: Hexachlorobutadiene and anhydrous hydrogen fluoride (HF) are vaporized and fed into the reactor at a controlled molar ratio.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures.
-
Product Separation: The reactor effluent, containing a mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene, unreacted starting materials, and byproducts, is passed through a series of purification steps, including distillation, to isolate the desired product.[4]
Causality of Experimental Choices:
-
Cr-based catalyst: Chromium catalysts are widely used in fluorination reactions due to their ability to facilitate the exchange of chlorine for fluorine atoms.
-
Vapor-phase reaction: Conducting the reaction in the gas phase allows for better control over reaction parameters and facilitates continuous processing, which is desirable for industrial-scale production.
Stage 2: Liquid-Phase Dechlorination to Hexafluoro-2-butyne
The isolated 2,3-dichlorohexafluoro-2-butene is then subjected to a dechlorination reaction to form the alkyne intermediate, hexafluoro-2-butyne. This step is critical for setting up the subsequent stereoselective hydrogenation.
Experimental Protocol:
-
Reaction Setup: A stirred-tank reactor is charged with a solvent, typically dimethylformamide (DMF), and a dechlorinating agent, such as zinc powder.[4][5]
-
Reactant Addition: 2,3-dichlorohexafluoro-2-butene is slowly added to the reactor under controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to ensure complete conversion.
-
Product Isolation: The volatile hexafluoro-2-butyne is typically removed from the reaction mixture by distillation as it is formed.[5] The product is then further purified.
Causality of Experimental Choices:
-
Zinc in DMF: Zinc is an effective and relatively inexpensive reducing agent for dehalogenation reactions. DMF is a suitable polar aprotic solvent that facilitates the reaction.
-
In-situ product removal: Continuous removal of the volatile hexafluoro-2-butyne from the reaction mixture helps to drive the equilibrium towards the product and minimizes potential side reactions.
Stage 3: Gas-Phase Selective Hydrogenation to Z-HFO-1336mzz
The final and most crucial step is the stereoselective hydrogenation of hexafluoro-2-butyne to yield the desired Z-isomer of HFO-1336mzz. Achieving high selectivity for the Z-isomer is critical as the E-isomer has different thermodynamic properties and is less desirable for many applications.
Experimental Protocol:
-
Catalyst Preparation: A supported palladium catalyst, often modified with bismuth and supported on porous aluminum fluoride (PAF), is prepared.[4][6]
-
Reaction Setup: A fixed-bed catalytic reactor is packed with the prepared catalyst.
-
Reactant Feed: A gaseous mixture of hexafluoro-2-butyne and hydrogen is passed through the reactor at a specific ratio and flow rate.
-
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to maximize the selectivity for the Z-isomer.
-
Product Analysis and Purification: The product stream is analyzed by GC to determine the conversion and selectivity. The Z-HFO-1336mzz is then separated from any unreacted starting material and the E-isomer by distillation.
Causality of Experimental Choices:
-
Pd + Bi/PAF catalyst: The addition of bismuth to the palladium catalyst is known to improve both the activity and, more importantly, the selectivity towards the cis-alkene (Z-isomer) in alkyne hydrogenation.[6] The porous aluminum fluoride support provides a high surface area for the catalyst.
-
Gas-phase hydrogenation: This allows for precise control over the reaction conditions, which is essential for achieving high stereoselectivity.
Comparative Analysis with Alternative Precursors
While 2,3-dichlorohexafluoro-2-butene is a key precursor, other synthetic routes to hexafluoro-2-butyne and subsequently Z-HFO-1336mzz exist. A comparison with these alternatives is essential for a comprehensive understanding of its industrial utility.
| Precursor | Synthetic Route to Hexafluoro-2-butyne | Advantages | Disadvantages |
| 2,3-Dichlorohexafluoro-2-butene | Dechlorination with Zn in DMF | Relatively straightforward dechlorination step. | Requires prior synthesis of the precursor. |
| Hexachlorobutadiene | Reaction with potassium fluoride (KF) | Utilizes a readily available starting material. | Can be a multi-step process with potential for side products.[7] |
| Acetylenedicarboxylic acid | Reaction with sulfur tetrafluoride (SF₄) | Direct route to the alkyne. | SF₄ is a toxic and corrosive gas, requiring specialized handling.[7] |
Data Summary Table:
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,3-Dichlorohexafluoro-2-butene | C₄Cl₂F₆ | 232.94 | 66-68 |
| Hexafluoro-2-butyne | C₄F₆ | 162.03 | -25 |
| Z-HFO-1336mzz | C₄H₂F₆ | 164.05 | ~7 |
Other Potential, Yet Underexplored, Applications
While the primary application of 2,3-dichlorohexafluoro-2-butene is as a chemical intermediate for refrigerants, its chemical structure suggests potential in other areas, although these are not as well-documented in publicly available literature.
-
Agrochemical Synthesis: The presence of both chlorine and fluorine atoms makes it a potential building block for the synthesis of complex agrochemicals, such as pesticides and herbicides. However, specific examples and performance data are scarce.
-
Fumigants: Historically, chlorinated and fluorinated hydrocarbons have been used as fumigants.[1] While there is no direct evidence of 2,3-dichlorohexafluoro-2-butene being used as a commercial fumigant, its volatility and halogenated nature could theoretically impart biocidal activity. Further research would be needed to evaluate its efficacy and safety for such applications.
-
Solvents and Heat Transfer Fluids: The thermal and chemical stability of fluorinated compounds often makes them suitable for use as specialty solvents or heat transfer fluids. However, no performance data for 2,3-dichlorohexafluoro-2-butene in these applications has been found. Its downstream product, HFO-1336mzz, is being investigated for these uses.[3]
Conclusion and Future Outlook
2,3-Dichlorohexafluoro-2-butene stands out as a crucial chemical intermediate, primarily enabling the synthesis of the environmentally friendlier refrigerant and blowing agent, Z-HFO-1336mzz. The synthetic pathway, although multi-stepped, offers a viable route to this important next-generation fluorocarbon. While other potential applications in agrochemicals and as a direct-use fluid are conceivable, they remain largely unexplored. Future research efforts should focus on optimizing the existing synthetic protocols to improve yields and reduce costs, as well as investigating the untapped potential of this versatile fluorinated building block in other areas of chemical innovation. The continued development of efficient synthetic routes utilizing precursors like 2,3-dichlorohexafluoro-2-butene will be critical in the global transition towards more sustainable chemical technologies.
References
-
Zhang, J., et al. (2016). Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. ResearchGate. [Link]
-
European Patent Office. (2019). PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE - EP 2571836 B2. [Link]
-
WIPO. (2011). PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE. [Link]
-
Wikipedia. Hexafluoro-2-butyne. [Link]
-
Hexafluoro-2-butyne. (2026, January 7). In Wikipedia. [Link]
-
NIST. cis 2,3-dichloro-hexafluoro-2-butene. [Link]
-
Wikipedia. Chlorofluorocarbon. [Link]
-
Sergey, Z., et al. (2020). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 16, 2836-2844. [Link]
-
Chemcasts. Thermophysical Properties of 2-Butene, 2,3-dichloro-, (E)-. [Link]
-
Sakoda, N., et al. (2021). Measurements of PvT Properties, Vapor Pressures, Saturated Densities, and Critical Parameters for trans-1,1,1,4,4,4-Hexafluoro-2-butene (R1336mzz(E)). Journal of Chemical & Engineering Data, 66(4), 1836-1846. [Link]
-
Wang, Z., et al. (2011). A review of major chlorofluorocarbons and their halocarbon alternatives in the air. Atmospheric Environment, 45(8), 1589-1598. [Link]
-
PubChem. Hexafluoro-2-butyne. [Link]
-
California Air Resources Board. (1997). Chlorinated Fluorocarbons As Federal Hazardous Air Pollutant. [Link]
-
American Chemical Society. (2017). Chlorofluorocarbons and Ozone Depletion. [Link]
-
Dai, B., et al. (2015). Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. ResearchGate. [Link]
-
Rao, V. (2011). U.S. Patent No. 8,088,963. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
Akasaka, R., & Lemmon, E. W. (2022). A Fundamental Equation of State for trans-1,1,1,4,4,4-Hexafluoro-2-butene [R1336mzz(E)]. Journal of Physical and Chemical Reference Data, 51(3), 033101. [Link]
- Google Patents.
- Google Patents.
- Google Patents. Method for making hexafluoro-2-butene.
- Google Patents. 1,4-diaryl-2,3-difluoro-2-butene insecticidal and acaricidal agents.
-
Brückner, N., et al. (2014). Evaluation of industrially applied heat-transfer fluids as liquid organic hydrogen carrier systems. ChemSusChem, 7(1), 229-235. [Link]
- Google Patents. Azeotrope and azeotrope-like compositions comprising neopentane and isomers of hfo-1336mzz.
- Google Patents.
-
ResearchGate. Comparison of cyclization precursors: A) Nature's polyene cyclizations.... [Link]
-
Tanaka, K., et al. (2017). pρT Property of HFO-1336mzz(E) (trans-1,1,1,4,4,4-Hexafluoro-2-butene). Journal of Chemical & Engineering Data, 62(9), 2739-2745. [Link]
Sources
assessing the regioselectivity of reactions with 2,3-dichlorohexafluoro-2-butene
An In-Depth Guide to the Regioselectivity of Reactions with 2,3-Dichlorohexafluoro-2-butene
Welcome to a comprehensive examination of the reaction chemistry of 2,3-dichlorohexafluoro-2-butene (CF₃C(Cl)=C(Cl)CF₃). This guide is designed for researchers, scientists, and professionals in drug development who utilize fluorinated building blocks. We will move beyond simple procedural descriptions to explore the underlying principles that govern the regioselectivity of this versatile reagent, providing a framework for predictable and controlled synthesis.
The Unique Reactivity Profile of 2,3-Dichlorohexafluoro-2-butene
2,3-Dichlorohexafluoro-2-butene is a highly electrophilic alkene, a property conferred by the potent electron-withdrawing effects of its two trifluoromethyl (CF₃) groups and two chlorine atoms.[1][2] This pronounced electron deficiency inverts the typical reactivity of a carbon-carbon double bond, making it exceptionally susceptible to attack by nucleophiles and an excellent partner in cycloaddition reactions with electron-rich species. Understanding how to control the regiochemical outcome of these reactions is paramount to leveraging its full synthetic potential.
This guide will compare and contrast the regioselectivity of two major classes of reactions: Nucleophilic Vinylic Substitution and Cycloaddition Reactions, supported by mechanistic insights and experimental data.
Nucleophilic Vinylic Substitution: A Controlled Pathway to Functionalization
The primary mode of reactivity for 2,3-dichlorohexafluoro-2-butene is nucleophilic vinylic substitution (SₙV). Unlike SₙAr reactions which can sometimes proceed through a concerted mechanism[3][4], the reaction with this substrate typically follows a two-step addition-elimination pathway. The nucleophile first attacks one of the electron-poor vinylic carbons, forming a resonance-stabilized carbanionic intermediate. The subsequent elimination of a chloride ion restores the double bond.
Reactions with Monofunctional Nucleophiles
With monofunctional nucleophiles (e.g., alcohols, thiols, amines), the primary regiochemical question is which of the two equivalent chlorine atoms is displaced. Given the symmetrical nature of the starting material, the reaction typically yields a single monosubstituted product, although as a mixture of (E) and (Z) isomers. The high electrophilicity of the alkene ensures that these reactions often proceed under mild conditions.
The choice of nucleophile is critical. Softer, more polarizable nucleophiles like thiolates generally react more readily than harder nucleophiles like alkoxides, a principle that holds true for many reactions involving fluorinated alkenes.[5]
Table 1: Comparison of Monofunctional Nucleophile Reactions
| Nucleophile (Reagent) | Solvent | Conditions | Product Structure | Observations |
| Sodium Methoxide (CH₃ONa) | Methanol | 25 °C, 4h | CF₃C(Cl)=C(OCH₃)CF₃ | Smooth substitution. |
| Sodium Thiophenoxide (C₆H₅SNa) | DMF | 0 °C to 25 °C, 2h | CF₃C(Cl)=C(SC₆H₅)CF₃ | Highly efficient reaction, typical for soft sulfur nucleophiles.[6] |
| Diethylamine ((C₂H₅)₂NH) | Acetonitrile | 50 °C, 12h | CF₃C(Cl)=C(N(C₂H₅)₂)CF₃ | Requires moderate heating; nitrogen nucleophiles are effective. |
| Phenyl lithium (C₆H₅Li) | Diethyl Ether | -78 °C to 25 °C | CF₃C(Cl)=C(C₆H₅)CF₃ | Organolithium reagents react readily to form new C-C bonds.[7] |
Reactions with Difunctional Nucleophiles: A Gateway to Heterocycles
The true synthetic power of 2,3-dichlorohexafluoro-2-butene is revealed in its reactions with difunctional nucleophiles, which provide a regioselective route to a wide array of fluorine-containing heterocycles.[8][9] The process involves an initial intermolecular substitution followed by a regiochemically controlled intramolecular cyclization. The regioselectivity of the second step is dictated by the thermodynamics of ring formation, strongly favoring the creation of stable 5- or 6-membered rings.
Comparison of Difunctional Nucleophiles for Heterocycle Synthesis
-
1,2-Dithiols (e.g., Ethane-1,2-dithiol): These soft nucleophiles react readily to form dihydrodithiin rings. The initial attack by one thiol group is followed by an intramolecular cyclization that displaces the second chlorine atom, yielding a stable six-membered ring.
-
1,2-Diols (e.g., Ethylene Glycol): Reactions with diols typically require a strong base (e.g., NaH) to generate the more potent dialkoxide. The subsequent cyclization leads to the formation of dihydrodioxin derivatives.
-
o-Phenylenediamine: This aromatic diamine reacts to form benzodiazepine precursors. The first substitution occurs at one amino group, followed by cyclization involving the second amino group.
Table 2: Regioselective Synthesis of Heterocycles
| Difunctional Nucleophile | Base | Product Class | Ring Size | Mechanistic Rationale |
| Ethane-1,2-dithiol | K₂CO₃ | Dihydrodithiin | 6-membered | The high nucleophilicity of sulfur and the thermodynamic stability of the six-membered ring drive the reaction to completion. |
| Ethylene Glycol | NaH | Dihydrodioxin | 6-membered | Requires a strong base to deprotonate the less nucleophilic hydroxyl groups. The formation of the 6-membered ring is highly favored. |
| o-Aminothiophenol | Et₃N | Benzothiazine | 6-membered | The more nucleophilic thiol group reacts first, followed by intramolecular attack by the amino group, leading to a regiochemically defined product. |
Cycloaddition Reactions: Building Rings with Precision
The electron-deficient nature of 2,3-dichlorohexafluoro-2-butene makes it a superb dienophile and dipolarophile for cycloaddition reactions.[10] These reactions are concerted processes where regioselectivity is governed by Frontier Molecular Orbital (FMO) theory and steric factors.[11]
[4+2] Diels-Alder Cycloaddition
In Diels-Alder reactions, 2,3-dichlorohexafluoro-2-butene reacts with electron-rich dienes. The reaction's rate and regioselectivity are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the butene). The electron-withdrawing CF₃ groups significantly lower the LUMO energy of the butene, accelerating the reaction.
[3+2] 1,3-Dipolar Cycloaddition
This class of reactions is exceptionally useful for constructing five-membered heterocycles.[12] 2,3-dichlorohexafluoro-2-butene readily reacts with 1,3-dipoles such as azides, nitrile oxides, and diazomethane. The regioselectivity is determined by the FMO interactions and can often be predicted by considering the orbital coefficients of the dipole and the dipolarophile.
Table 3: Comparison of Cycloaddition Reactions
| Reaction Type | Reactant Partner | Product Class | Regioselectivity Control |
| [4+2] Diels-Alder | Electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene) | Cyclohexene derivatives | FMO Theory (HOMO-diene, LUMO-dienophile).[11] |
| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Phenyl azide) | Five-membered heterocycles (e.g., Triazoles) | FMO Theory and steric hindrance.[12] |
| [2+2] Photocycloaddition | Alkenes, Carbonyls | Cyclobutanes, Oxetanes | Requires UV irradiation; regioselectivity is often governed by the stability of the intermediate biradical.[13] |
Experimental Protocol: Synthesis of a Dihydrodithiin Derivative
This protocol provides a self-validating system for the synthesis of 2,3-bis(trifluoromethyl)-2,3-dichloro-5,6-dihydro-1,4-dithiin, demonstrating the principles discussed.
Objective: To synthesize a six-membered sulfur heterocycle via a regioselective tandem nucleophilic substitution.
Materials:
-
2,3-Dichlorohexafluoro-2-butene (1.0 eq)
-
Ethane-1,2-dithiol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous K₂CO₃ (2.5 eq).
-
Causality: A dry, inert atmosphere is crucial to prevent side reactions with atmospheric moisture. K₂CO₃ acts as a base to deprotonate the dithiol, generating the active nucleophile in situ.
-
-
Reagent Addition: Add anhydrous DMF to the flask, followed by ethane-1,2-dithiol (1.1 eq). Stir the suspension at room temperature for 15 minutes.
-
Causality: DMF is an excellent polar aprotic solvent for SₙV reactions, promoting the formation of the dithiolate nucleophile. A slight excess of the dithiol ensures complete consumption of the starting butene.
-
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add 2,3-dichlorohexafluoro-2-butene (1.0 eq) dropwise via syringe over 10 minutes.
-
Causality: The initial nucleophilic attack is exothermic. Cooling the reaction mixture controls the reaction rate and minimizes potential side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting butene spot has disappeared. This provides a clear endpoint for the reaction.
-
-
Workup: Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and filter.
-
Causality: The aqueous workup removes the DMF and inorganic salts. The brine wash removes residual water from the organic phase.
-
-
Purification & Characterization: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Conclusion
The reactivity of 2,3-dichlorohexafluoro-2-butene is dominated by its highly electrophilic double bond. By carefully selecting the reaction partner—whether it's a monofunctional nucleophile, a difunctional building block for heterocycles, or a partner for cycloaddition—chemists can exert precise control over the regiochemical outcome. The principles of nucleophilicity, leaving group ability, ring strain, and frontier molecular orbital theory provide a robust predictive framework. This guide has aimed to illuminate these principles, empowering researchers to utilize this valuable fluorinated synthon with greater confidence and creativity in their synthetic endeavors.
References
-
Mlostoń, G., Hamera-Fałdyga, R., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(11), 2821. [Link]
-
Monem, A. S., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of Saudi Chemical Society, 18(5), 535-543. [Link]
-
Scott, J. S., et al. (2012). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry, 77(15), 6548–6557. [Link]
-
Bhardwaj, V., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
El-Gendy, A. A. (2003). Fluorine-Containing Heterocycles. Part II. Synthesis of Perfluoroalkyl Heterocycles from Carbonyl Compounds. Advances in Heterocyclic Chemistry, 86, 129-211. [Link]
-
Wall, L. A., & Pummer, W. J. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 307–313. [Link]
-
Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(2), 833. [Link]
-
Chambers, R. D., & Sargent, C. R. (1981). Nucleophilic Reaction of Fluorinated Alkenes. Advances in Heterocyclic Chemistry, 28, 1-71. [Link]
-
Chemistry Stack Exchange. (2015). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved January 10, 2024, from [Link]
-
Scott, J. S., et al. (2012). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. White Rose Research Online. [Link]
-
ChemTalk. (n.d.). Cycloaddition Reactions. Retrieved January 10, 2024, from [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]
-
Bera, P., & Khawas, D. K. (2023). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen and Prosperity, 2(2). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3032424, (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved January 10, 2024, from [Link].
-
LibreTexts Chemistry. (2022). 29.5: Cycloaddition Reactions. Retrieved January 10, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9337, 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene. Retrieved January 10, 2024, from [Link].
-
De Vleeschouwer, F., et al. (2007). Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno–Büchi reaction): a spin-polarized conceptual DFT approach. Journal of Chemical Sciences, 119(5-6), 465-472. [Link]
-
Clayden, J., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
Isley, N. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research, 51(8), 1934–1943. [Link]
-
Makosza, M. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. International Journal of Molecular Sciences, 24(10), 8617. [Link]
-
Lezama, J., et al. (2012). DFT and ab-initio study on the mechanism of the gas-phase elimination kinetics of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene and their isomerization. Journal of Molecular Structure: THEOCHEM, 1021, 1-8. [Link]
-
Grira, A., et al. (2023). Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. ACS Earth and Space Chemistry, 7(9), 1836–1846. [Link]
Sources
- 1. 2,3-二氯六氟-2-丁烯,顺反异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | C4Cl2F6 | CID 9337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 13. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to Diacerein (CAS 13739-02-1): A Comparative Analysis for Osteoarthritis Research
Introduction: Positioning Diacerein in the Osteoarthritis Treatment Landscape
For researchers and drug development professionals in the field of rheumatology, the therapeutic landscape for osteoarthritis (OA) is dominated by a need for agents that not only manage symptoms but also potentially alter disease progression. Diacerein (CAS: 13739-02-1), a symptomatic slow-acting drug for osteoarthritis (SYSADOA), represents a significant departure from conventional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Unlike NSAIDs, which primarily target prostaglandin synthesis, Diacerein's mechanism is centered on the inhibition of a key inflammatory cytokine, Interleukin-1β (IL-1β), which is pivotal in the cartilage degradation cascade characteristic of OA.[3][4]
This guide provides an in-depth comparison of Diacerein against established alternatives, grounded in meta-analyzed clinical data and detailed experimental protocols. We will explore the causality behind its mechanism, present its performance profile, and offer validated workflows for its preclinical evaluation. This document is intended to equip researchers with the objective data necessary to strategically position Diacerein in their research and development pipelines.
Core Mechanism of Action: Inhibition of the IL-1β Signaling Cascade
Diacerein is a prodrug that is metabolized in the liver to its active form, rhein.[5] The primary therapeutic action of rhein is the comprehensive inhibition of the IL-1β system, a critical mediator of inflammation and cartilage destruction in OA.[3][6] This inhibition is multifaceted:
-
Reduced IL-1β Production: Rhein has been shown to decrease the production of IL-1 converting enzyme (caspase-1), which is necessary to cleave pro-IL-1β into its active, secreted form.[3]
-
Downregulation of IL-1 Receptors: It reduces the expression levels of the IL-1 receptor on the surface of chondrocytes, thereby dampening the cell's sensitivity to the cytokine.[3]
-
Inhibition of Downstream Signaling: Rhein inhibits the IL-1β-induced activation of key transcription factors, most notably NF-κB.[3] This prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and catabolic genes, including matrix metalloproteinases (MMPs), which are directly responsible for cartilage matrix degradation.[5]
Beyond direct IL-1β inhibition, Diacerein also demonstrates pro-anabolic and anti-catabolic effects on cartilage and has protective properties on subchondral bone remodeling.[3]
Comparative Performance Analysis: Diacerein vs. Placebo and NSAIDs
A substantial body of evidence from randomized controlled trials (RCTs) and meta-analyses allows for a robust comparison of Diacerein's efficacy and safety against both placebo and NSAIDs. The primary endpoints in these studies are typically pain reduction, measured by a Visual Analog Scale (VAS), and improvement in physical function, assessed using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
| Comparison Group | Outcome Measure | Metric (Effect Size) | Result (Favors Diacerein) | 95% Confidence Interval (CI) | Key Findings & Citations |
| Placebo | Pain Reduction (VAS) | Standardized Mean Difference (SMD) | -0.44 | -0.79 to -0.09 | Statistically significant, though modest, pain reduction compared to placebo.[7] |
| Functional Improvement (WOMAC) | Standardized Mean Difference (SMD) | -0.44 | -0.72 to -0.12 | Statistically significant improvement in physical function over placebo.[7] | |
| Diarrhea (Adverse Event) | Risk Ratio (RR) | 3.52 | 2.42 to 5.11 | Significantly higher incidence of diarrhea, the most common side effect.[5] | |
| NSAIDs | Pain Reduction (VAS) | Standardized Mean Difference (SMD) | -0.19 | -0.65 to 0.27 | Efficacy is comparable to NSAIDs during the active treatment period; not statistically different.[8] |
| Functional Improvement (WOMAC) | Standardized Mean Difference (SMD) | 0.09 | -0.10 to 0.28 | Efficacy is comparable to NSAIDs for improving function.[1][8] | |
| Post-Treatment Pain Reduction ("Carry-over" effect) | Glass Score | 2.13 | 1.32 to 2.93 | Statistically superior to NSAIDs after treatment stops, indicating a lasting effect.[9][10] | |
| Overall Adverse Events | Odds Ratio (OR) | 0.83 | 0.57 to 1.21 | No significant difference in the overall incidence of adverse events compared to NSAIDs.[1] |
Expert Insights: The clinical data reveal a distinct performance profile for Diacerein. While its onset of action is slower than NSAIDs, its efficacy in pain and function improvement becomes comparable after approximately one month of treatment.[2] The most compelling feature is its "carry-over" effect, where therapeutic benefits persist for several weeks to months after treatment cessation, a phenomenon not observed with NSAIDs.[10][11] This suggests a potential disease-modifying effect rather than purely symptomatic relief. The primary limiting factor is the high incidence of gastrointestinal side effects, particularly mild to moderate diarrhea, which often occurs early in treatment but can be transient.[10][12]
Key Experimental Protocols for Preclinical Evaluation
To validate the inhibitory effects of Diacerein or novel analogues on the IL-1β pathway, a robust and reproducible in vitro assay is essential. The following protocol describes a standard method for quantifying the inhibition of IL-1β-induced IL-6 secretion from human lung fibroblasts (MRC-5), a well-established model for cytokine release assays.
Protocol: IL-1β-Induced IL-6 Secretion Inhibition Assay
Causality Statement: This assay is designed to provide a quantitative measure of a compound's ability to interfere with the IL-1β signaling pathway. IL-1β stimulation of fibroblasts robustly induces the expression and secretion of other pro-inflammatory cytokines, such as IL-6, primarily via the NF-κB pathway. A reduction in secreted IL-6 is a direct functional indicator of upstream pathway inhibition.
Methodology:
-
Cell Seeding and Culture:
-
Culture human lung fibroblast cells (e.g., MRC-5) in complete RPMI medium.
-
Seed the cells at a density of 7 x 10⁴ cells/well in a 96-well flat-bottom culture plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a stock solution of Diacerein (or test compound) in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Pre-incubate the plate for 1-2 hours at 37°C.
-
-
Cellular Stimulation:
-
Prepare a working solution of recombinant human IL-1β in culture medium at a concentration that elicits a sub-maximal IL-6 response (typically determined via a prior dose-response experiment, e.g., 1-10 ng/mL).
-
Add a specified volume of the IL-1β solution to all wells except the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the cells and any debris.
-
Carefully collect the cell-free supernatants for analysis. Samples can be assayed immediately or stored at -80°C.
-
-
Quantification of IL-6 by ELISA:
-
Use a commercial Human IL-6 ELISA kit and follow the manufacturer's instructions precisely. A generalized procedure is as follows:
-
Coating: Coat a 96-well ELISA plate with capture antibody overnight (if not pre-coated).
-
Blocking: Block non-specific binding sites with a blocking buffer for 1 hour.
-
Sample Incubation: Add 100 µL of standards and collected supernatants (potentially diluted in assay buffer) to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate, then add biotinylated detection antibody. Incubate for 1 hour.
-
Conjugate Incubation: Wash the plate, then add Streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Substrate Development: Wash the plate, then add TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add stop solution.
-
Reading: Measure the absorbance at 450 nm on a microplate reader.[13][14][15]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known standards against their concentrations.
-
Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.
-
Plot the IL-6 concentration against the log of the test compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Conclusion and Future Directions
The experimental and clinical data collectively position Diacerein (CAS 13739-02-1) as a viable therapeutic alternative to NSAIDs for the long-term management of osteoarthritis, distinguished by its unique IL-1β inhibitory mechanism and a notable post-treatment "carry-over" effect. Its efficacy is comparable to NSAIDs, but its safety profile differs, with a higher incidence of manageable gastrointestinal events and a potentially lower risk of the severe adverse events associated with some NSAIDs.[1][10]
For drug development professionals, Diacerein serves as a crucial benchmark for novel IL-1β inhibitors. The experimental workflows provided herein offer a validated framework for the preclinical assessment of new chemical entities targeting this pathway. Future research should focus on developing analogues with improved gastrointestinal tolerability while retaining or enhancing the potent anti-inflammatory and potential structure-modifying effects demonstrated by Diacerein.
References
-
Martel-Pelletier, J., & Pelletier, J. P. (2016). Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO. Drugs & Aging, 33(2), 75–85. [Link]
-
TRB Chemedica. (n.d.). Diacerein - Inhibiting IL-1β for Osteoarthritis Relief. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Diacerein?. Synapse. Retrieved from [Link]
-
ExportersIndia. (n.d.). Diacerein CAS No: 13739-02-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diacerein | CAS No : 13739-02-1. Retrieved from [Link]
-
Li, T., et al. (2023). Diacerein versus non-steroidal anti-inflammatory drugs in the treatment of knee osteoarthritis: a meta-analysis. Journal of Orthopaedic Surgery and Research, 18(1), 308. [Link]
-
Rintelen, B., Neumann, K., & Leeb, B. F. (2006). A meta-analysis of controlled clinical studies with diacerein in the treatment of osteoarthritis. Archives of Internal Medicine, 166(17), 1899–1906. [Link]
-
Kong, L., et al. (2022). Efficacy, residual effectiveness and safety of diacerein in the treatment of knee osteoarthritis: A meta-analysis of randomized placebo-controlled trials. Medicine, 101(46), e31818. [Link]
-
El-Gawish, M. S., et al. (2022). Diacerein: Recent insight into pharmacological activities and molecular pathways. Biomedicine & Pharmacotherapy, 153, 113338. [Link]
-
MDedge. (2006). Diacerein Found More Effective Than NSAIDs in Osteoarthritis. Retrieved from [Link]
-
Spencer, R. G. (2006). Structure-modifying effects of drugs used in osteoarthritis: Focus on diacerein. The Journal of Musculoskeletal Medicine. [Link]
-
Fidelix, T. S., et al. (2014). Diacerein for osteoarthritis. Cochrane Database of Systematic Reviews, (2), CD005117. [Link]
-
Bartels, E. M., et al. (2010). Symptomatic efficacy and safety of diacerein in the treatment of osteoarthritis: a meta-analysis of randomized placebo-controlled trials. Osteoarthritis and Cartilage, 18(3), 289–296. [Link]
-
Tamura, T., & Shirai, T. (2004). [Mechanisms of action of diacerein, the first inhibitor of interleukin-1 in osteoarthritis]. Revue du rhumatisme, 71(5), 405-409. [Link]
-
Hunter, D. J., & Wise, B. (2007). Review: diacerein is more effective than placebo and is as effective as NSAIDs for knee and hip osteoarthritis. Evidence-Based Medicine, 12(3), 74. [Link]
-
Reis, R. C., et al. (2022). Diacerein reduces inflammasome activation and SARS-CoV-2 virus replication: a proof-of-concept translational study. Frontiers in Immunology, 13, 968379. [Link]
-
Louthrenoo, W., et al. (2007). Efficacy and safety of diacerein in the treatment of painful osteoarthritis of the knee: a double-blind, multicentre, placebo-controlled study. Osteoarthritis and Cartilage, 15(6), 605-614. [Link]
-
MP Biomedicals. (n.d.). Human IL-1β (Interleukin 1 Beta) ELISA Kit User Manual. Retrieved from [Link]
-
Kasirzadeh, S., et al. (2021). β-Sitosterol Alters the Inflammatory Response in CLP Rat Model of Sepsis by Modulation of NFκB Signaling. Inflammation. [Link]
-
Biomedica Gruppe. (n.d.). Human IL-6 ELISA Manual. Retrieved from [Link]
Sources
- 1. Diacerein versus non-steroidal anti-inflammatory drugs in the treatment of knee osteoarthritis: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-modifying effects of drugs used in osteoarthritis: Focus on diacerein – Finecure Pharmaceuticals Limited [finecurepharma.com]
- 3. scbt.com [scbt.com]
- 4. CAS 13739-02-1: diacerein | CymitQuimica [cymitquimica.com]
- 5. Diacerein for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. Efficacy, residual effectiveness and safety of diacerein in the treatment of knee osteoarthritis: A meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacerein versus non-steroidal anti-inflammatory drugs in the treatment of knee osteoarthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A meta-analysis of controlled clinical studies with diacerein in the treatment of osteoarthritis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Diacerein Found More Effective Than NSAIDs in Osteoarthritis | MDedge [mdedge.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orthopaedicsjournal.in [orthopaedicsjournal.in]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Butene, 2,3-dichlorohexafluoro-
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our planet. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Butene, 2,3-dichlorohexafluoro- (CAS No. 303-04-8), a halogenated hydrocarbon that demands meticulous attention due to its hazardous properties.
Section 1: Essential Information & Hazard Assessment
2-Butene, 2,3-dichlorohexafluoro-, also known as DCHFB or CFC 1316 mxx, is a colorless liquid utilized in specialized laboratory applications.[1] Understanding its chemical and physical properties is the first step in ensuring safe handling and disposal.
Table 1: Physicochemical Properties of 2-Butene, 2,3-dichlorohexafluoro-
| Property | Value |
| CAS Number | 303-04-8[2] |
| Molecular Formula | C₄Cl₂F₆[2][3] |
| Molecular Weight | 232.94 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 66-68 °C[2][3] |
| Melting Point | -67 °C[2][3] |
| Density | 1.605 g/mL at 25 °C[2][3] |
| Vapor Pressure | 4.42 psi at 20 °C[3] |
| Vapor Density | 8 (vs. air)[3] |
Hazard Profile:
This compound is classified as a hazardous substance, and its handling requires stringent safety measures. Key hazards include:
-
Acute Toxicity: It is acutely toxic if inhaled.
-
Corrosivity: It causes severe skin burns and eye damage.[1] Inhalation may lead to corrosive injuries to the respiratory tract.[1]
-
Flammability: While some sources may not classify it as flammable, others indicate it is a highly flammable liquid and vapor, demanding precautions against ignition sources.[5]
Given this profile, all interactions with 2-Butene, 2,3-dichlorohexafluoro- must be predicated on a thorough understanding of these risks.
Section 2: Immediate Safety Protocols
Before initiating any disposal procedure, ensure that all immediate safety and handling protocols are in place. These steps are non-negotiable for preventing exposure and ensuring laboratory safety.
Personal Protective Equipment (PPE):
Due to the compound's corrosive nature and high toxicity, a comprehensive PPE strategy is mandatory.
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., Viton®, Barrier®).[6]
-
Body Protection: A lab coat, apron, or coveralls is necessary to prevent skin contact.[6]
-
Respiratory Protection: All handling must be done in a certified chemical fume hood to avoid inhaling vapors.[4][6] For emergencies or situations with potential for high vapor concentration, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is essential.
Emergency Procedures:
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Spill: In case of a spill, evacuate the area. Use an inert absorbent material to contain the leak, place it in a sealed container, and tag it as hazardous waste.[7] Notify your institution's Environmental Health and Safety (EHS) office immediately.[7]
Section 3: Core Disposal Principles for Halogenated Hydrocarbons
2-Butene, 2,3-dichlorohexafluoro- belongs to the family of halogenated hydrocarbons. These compounds are often resistant to natural degradation, posing a significant risk to the environment if disposed of improperly. Landfilling of liquid halogenated wastes can lead to the contamination of groundwater due to their mobility and solubility.[8]
The primary reason for the stringent disposal regulations surrounding these chemicals is their persistence and potential to form more toxic byproducts during incomplete combustion. Therefore, simple dilution and drain disposal are strictly prohibited. The guiding principle is waste segregation and containment for eventual destruction by a licensed hazardous waste facility.
Section 4: Step-by-Step Disposal Procedure
Follow this systematic procedure to ensure the safe and compliant disposal of 2-Butene, 2,3-dichlorohexafluoro-.
Step 1: Waste Segregation
-
Do not mix 2-Butene, 2,3-dichlorohexafluoro- waste with non-halogenated solvents.[7] Co-mingling can complicate the disposal process and significantly increase costs.[7]
-
Keep this waste stream separate from other chemical wastes like acids, bases, or heavy metals, unless specifically instructed by your EHS office.[7]
Step 2: Container Selection and Labeling
-
Use a dedicated, leak-proof container made of a compatible material (e.g., a 4-liter coated glass bottle or a designated plastic carboy).[6][7]
-
The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7]
-
The label must include the full chemical name: "2-Butene, 2,3-dichlorohexafluoro-" and list all constituents and their approximate percentages.[7]
-
Indicate the relevant hazards (e.g., Toxic, Corrosive, Flammable) by checking the appropriate boxes on the waste tag.[7]
Step 3: Waste Accumulation and Storage
-
Always keep the waste container tightly closed, except when adding waste.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory director.[10]
-
The SAA should have secondary containment to capture any potential leaks.[7]
Step 4: Arranging for Final Disposal
-
Once the container is full (no more than 90% capacity) or you are finished generating this waste stream, arrange for pickup.[11]
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule the collection.[6]
Below is a diagram illustrating the decision-making workflow for the proper disposal of 2-Butene, 2,3-dichlorohexafluoro-.
Caption: Disposal workflow for 2-Butene, 2,3-dichlorohexafluoro-.
Section 5: Advanced Disposal Technologies (Expert Insight)
While your primary responsibility is the safe collection and handoff of the waste, it is valuable to understand the end-of-life process for such chemicals. Standard disposal methods for halogenated hydrocarbons include:
-
High-Temperature Incineration: This is a common method where the waste is destroyed at very high temperatures.[8] However, to prevent the release of harmful byproducts like hydrochloric and hydrofluoric acid, these facilities must have sophisticated flue gas cleaning systems.[12]
-
Molten Salt Oxidation (MSO): This is an alternative technology where the halogenated waste is oxidized in a bath of molten alkali carbonate salt at high temperatures (around 1273 K).[12] The organic part is converted to carbon dioxide, and the halogens are captured as alkali halides, which are more stable and easier to manage.[12] This technology shows high efficiency in capturing halogens and can be a promising alternative for disposing of hazardous halogenated organic wastes.[12]
Section 6: Regulatory Framework
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] RCRA establishes a "cradle-to-grave" management system for hazardous waste.[13][14] Halogenated solvents are often classified as "listed wastes" (e.g., F001, F002) if they meet certain criteria.[15]
It is imperative to comply with all federal, state, and local regulations, in addition to your institution's specific policies.[9][16] Your EHS office is the ultimate authority on these matters and should be your primary resource for any questions.
Section 7: References
-
Benchchem. (n.d.). Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Retrieved from
-
Angene Chemical. (2021, May 1). Safety Data Sheet: (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved from
-
ResearchGate. (2025, August 5). The decomposition of halogenated hydrocarbons by MSO. Retrieved from
-
U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from
-
MsdsDigital.com. (n.d.). MSDS80033 HEXAFLUORO 2-BUTENE. Retrieved from
-
TCI Chemicals. (2025, May 8). SAFETY DATA SHEET. Retrieved from
-
Suggitt, R. M. (1984, August 28). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]
-
Haz-Map. (n.d.). 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents. Retrieved from
-
ChemBK. (2024, April 10). 2,3-DICHLOROHEXAFLUORO-2-BUTENE. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99%. Retrieved from
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from
-
Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Retrieved from
-
Fisher Scientific. (2010, April 29). SAFETY DATA SHEET: cis-1,4-Dichloro-2-butene. Retrieved from
-
ChemicalBook. (n.d.). 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8. Retrieved from
-
U.S. Environmental Protection Agency. (1989, August 2). Memo Detail: CHLOROFLUOROCARBONS (CFCS) AS REFRIGERANTS, RECYCLING OF SPENT. Retrieved from
-
U.S. Environmental Protection Agency. (1991, February 13). Hazardous Waste Management System - Identification and Listing of Hazardous Waste - Toxicity Characteristic. Retrieved from
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from
-
U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from
-
University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. Retrieved from
Sources
- 1. 2,3-Dichlorohexafluoro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. angenechemical.com [angenechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. mtu.edu [mtu.edu]
- 10. nswai.org [nswai.org]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 16. msdsdigital.com [msdsdigital.com]
Navigating the Hazards of 2-Butene, 2,3-dichlorohexafluoro-: A Guide to Personal Protective Equipment and Safe Handling
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. The introduction of novel compounds into a workflow necessitates a rigorous and proactive approach to safety. 2-Butene, 2,3-dichlorohexafluoro- (CAS No. 303-04-8), a halogenated alkene, presents significant health and safety challenges that demand meticulous attention to personal protective equipment (PPE) and handling protocols.[1][2][3] This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.
Understanding the Threat: Hazard Analysis of 2-Butene, 2,3-dichlorohexafluoro-
2-Butene, 2,3-dichlorohexafluoro- is a colorless liquid that poses severe health risks.[1] A comprehensive understanding of its hazard profile is the cornerstone of effective PPE selection and safe handling. The primary dangers associated with this compound are:
-
Acute Inhalation Toxicity: This substance is classified as "Fatal if inhaled".[3] Its vapor pressure of 4.42 psi at 20°C indicates a significant inhalation hazard at room temperature.[4]
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[3] This necessitates robust dermal and eye protection to prevent irreversible tissue damage.
-
Respiratory Irritation: In addition to its acute toxicity, it may cause respiratory irritation.[3]
-
Lachrymator: The compound is a lachrymator, meaning it can cause tearing of the eyes.[1]
These hazards underscore the necessity of a multi-faceted PPE strategy that provides a comprehensive barrier against inhalation, dermal, and ocular exposure.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of the chemical being handled, the potential for aerosolization, and the adequacy of engineering controls such as fume hoods. The following table outlines the recommended PPE for handling 2-Butene, 2,3-dichlorohexafluoro-, categorized by the level of protection required.
| Protection Level | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Standard Laboratory Use (in a certified chemical fume hood) | Full-face respirator with a combination cartridge for organic vapors and acid gases (e.g., Type ABEK) | Chemical-resistant gloves (e.g., Viton®, Chem-Gard®) | Tightly sealed chemical splash goggles and a face shield | Lab coat, closed-toe shoes |
| High-Risk Operations (e.g., large quantities, potential for splashing) | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Double-gloving with compatible chemical-resistant gloves | Full-face respirator provides integrated eye and face protection | Chemical-resistant suit or apron over a lab coat |
| Emergency Response (e.g., spill) | Self-Contained Breathing Apparatus (SCBA) | Heavy-duty chemical-resistant gloves | SCBA full facepiece provides maximum protection | Fully encapsulating chemical protective suit (Level A) |
Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date PPE recommendations.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-Butene, 2,3-dichlorohexafluoro- is crucial for minimizing exposure risk. The following workflow provides a procedural guide for laboratory personnel.
1. Pre-Experiment Preparation:
- Information Review: Thoroughly review the Safety Data Sheet (SDS) for 2-Butene, 2,3-dichlorohexafluoro-.
- Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.
- PPE Inspection: Inspect all PPE for damage or degradation before use. Ensure respirators have been fit-tested.
- Emergency Preparedness: Locate the nearest emergency shower and eyewash station. Have a spill kit readily accessible.
2. Donning PPE:
- The sequence of donning PPE is critical to prevent cross-contamination. A recommended sequence is:
- Inner gloves
- Lab coat or chemical-resistant suit
- Respirator
- Goggles and face shield (if not using a full-face respirator)
- Outer gloves
3. Chemical Handling:
- All manipulations of 2-Butene, 2,3-dichlorohexafluoro- must be conducted within a certified chemical fume hood.
- Use the smallest quantity of the chemical necessary for the experiment.
- Keep containers tightly closed when not in use.
4. Post-Experiment Procedures:
- Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.
- Doffing PPE: The removal of PPE should be done in a manner that avoids contaminating the user. A suggested sequence is:
- Outer gloves
- Face shield and goggles
- Lab coat or chemical-resistant suit
- Respirator
- Inner gloves
- Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
5. Disposal Plan:
- Waste Segregation: All waste contaminated with 2-Butene, 2,3-dichlorohexafluoro- (e.g., gloves, pipette tips, excess chemical) must be collected in a designated, labeled, and sealed hazardous waste container.
- Waste Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Visualizing the Workflow: PPE and Handling Protocol
The following diagram illustrates the key decision points and procedural flow for safely handling 2-Butene, 2,3-dichlorohexafluoro-.
Caption: A flowchart outlining the essential steps for the safe handling of 2-Butene, 2,3-dichlorohexafluoro- from preparation to disposal.
This guide provides a foundational framework for the safe handling of 2-Butene, 2,3-dichlorohexafluoro-. It is incumbent upon each researcher to apply these principles diligently and to foster a laboratory environment where safety is an integral component of scientific excellence.
References
-
2,3-Dichlorohexafluoro-2-butene - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]
-
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- - NIST WebBook. (n.d.). Retrieved from [Link]
-
2,3-DICHLOROHEXAFLUORO-2-BUTENE - ChemBK. (2024-04-10). Retrieved from [Link]
-
(2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene - PubChem. (n.d.). Retrieved from [Link]
-
MSDS80033 HEXAFLUORO 2- BUTENE - MsdsDigital.com. (n.d.). Retrieved from [Link]
-
Chemical PPE - Trihydro Corporation. (2020-11-19). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]
-
1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
